Technical Documentation Center

4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine
  • CAS: 1190320-05-8

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to 4-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine (CAS No. 1190320-05-8)

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of a Versatile Scaffold 4-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine, also known as 4-fluoro-3-iodo-7-azaindole, is a ha...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Scaffold

4-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine, also known as 4-fluoro-3-iodo-7-azaindole, is a halogenated heterocyclic compound of significant interest in medicinal chemistry. Its Chemical Abstracts Service (CAS) number is 1190320-05-8 . The 1H-pyrrolo[2,3-b]pyridine core, a bioisostere of indole, is a privileged scaffold in numerous biologically active molecules due to its ability to form key hydrogen bonding interactions with various protein targets. The strategic placement of a fluorine atom at the 4-position and an iodine atom at the 3-position provides medicinal chemists with a versatile building block for the synthesis of complex molecules, particularly kinase inhibitors.

The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the iodine atom serves as a convenient handle for further functionalization through various cross-coupling reactions. This guide provides an in-depth overview of the synthesis, properties, and applications of this important synthetic intermediate.

Physicochemical Properties

PropertyValueSource
CAS Number 1190320-05-8[1], [2]
Molecular Formula C₇H₄FIN₂[1]
Molecular Weight 262.02 g/mol [2]
Appearance Likely a solidInferred from related compounds
Solubility Expected to be soluble in common organic solvents like DMF, DMSO, and chlorinated solvents.Inferred from general properties of similar heterocyclic compounds.

Synthetic Rationale and Detailed Protocol

The synthesis of 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine is a multi-step process that hinges on the initial preparation of the 4-fluoro-7-azaindole core, followed by a regioselective iodination.

Part 1: Synthesis of the Precursor: 4-Fluoro-1H-pyrrolo[2,3-b]pyridine

There are two primary routes for the synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridine, starting from 1H-pyrrolo[2,3-b]pyridine N-oxide.[3][4]

  • Balz-Schiemann Reaction: This classic method involves the formation of a diazonium tetrafluoroborate salt from a corresponding amine, which then undergoes thermal decomposition to yield the fluoroaromatic compound.[3] While effective, this route can be challenging to scale up due to the potentially hazardous nature of diazonium intermediates.

  • Lithium-Halogen Exchange: This is often the preferred method for larger scale synthesis as it can provide higher yields and avoids the use of diazonium salts.[3] The process involves the protection of the pyrrole nitrogen, followed by a lithium-halogen exchange on a bromo-substituted precursor at low temperatures, and subsequent quenching with an electrophilic fluorine source.[3]

Experimental Workflow: Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine via Lithium-Halogen Exchange

G cluster_0 Step 1: Bromination cluster_1 Step 2: N-Protection cluster_2 Step 3: Lithium-Halogen Exchange & Fluorination cluster_3 Step 4: Deprotection A 1H-pyrrolo[2,3-b]pyridine N-oxide B 4-Bromo-1H-pyrrolo[2,3-b]pyridine A->B  Methanesulfonic anhydride,  Tetramethylammonium bromide,  DMF C 4-Bromo-1H-pyrrolo[2,3-b]pyridine D 4-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine C->D  Triisopropylsilyl chloride,  Imidazole, DMF E 4-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine F 4-Fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine E->F  1. n-BuLi, THF, -78 °C  2. N-Fluorobenzenesulfonimide (NFSI) G 4-Fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine H 4-Fluoro-1H-pyrrolo[2,3-b]pyridine G->H  Tetrabutylammonium fluoride (TBAF),  THF

Caption: Synthetic workflow for 4-fluoro-1H-pyrrolo[2,3-b]pyridine.

Part 2: Regioselective Iodination

With the 4-fluoro-7-azaindole precursor in hand, the next critical step is the regioselective introduction of an iodine atom at the C3 position of the pyrrole ring. The pyrrole ring of the 7-azaindole system is electron-rich and susceptible to electrophilic substitution, with the C3 position being the most nucleophilic.

A common and effective reagent for this transformation is N-iodosuccinimide (NIS) .[5][6][7] This reagent is a mild and efficient source of electrophilic iodine.[7]

Experimental Protocol: Synthesis of 4-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine

  • Dissolution: In a round-bottom flask, dissolve 4-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Addition of Iodinating Agent: Add N-iodosuccinimide (NIS) (1.0-1.2 equivalents) to the solution at room temperature. The reaction is typically carried out in the dark to prevent radical side reactions.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine.

Logical Relationship of Synthesis

Caption: Logical flow of the synthesis of the target molecule.

Applications in Drug Discovery: A Key Intermediate for Kinase Inhibitors

The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders.

Specifically, derivatives of this scaffold have shown potent inhibitory activity against Janus kinases (JAKs).[8][9][10] JAK inhibitors are a class of drugs used to treat inflammatory conditions such as rheumatoid arthritis. The introduction of a carbamoyl group at the C5-position and a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring has been shown to significantly increase JAK3 inhibitory activity.[8]

4-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine is a strategically designed intermediate for the synthesis of such potent and selective kinase inhibitors. The iodine at the C3 position allows for the introduction of various substituents through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the exploration of the chemical space around this core and the optimization of structure-activity relationships (SAR). The fluorine at the C4 position can contribute to improved potency and pharmacokinetic properties of the final drug candidate.

While specific patents explicitly citing the use of 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine were not identified in the immediate search, the extensive patent literature on pyrrolo[2,3-b]pyridine derivatives as kinase inhibitors strongly suggests its utility as a key building block in this field.[11][12][13]

Conclusion

4-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine is a valuable and versatile intermediate for the synthesis of complex heterocyclic molecules with significant potential in drug discovery. Its synthesis, though multi-stepped, relies on well-established and scalable chemical transformations. The strategic placement of both a fluorine and an iodine atom on the 7-azaindole core provides a powerful platform for the development of novel therapeutics, particularly in the realm of kinase inhibitors. This guide provides a foundational understanding for researchers and drug development professionals looking to leverage this important building block in their synthetic endeavors.

References

  • Carl, T., L'Heureux, A., Bhide, R. S., & Ruel, R. (2003). Concise and Efficient Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine. Organic Letters, 5(21), 3843–3845. Available from: [Link]

  • Concise and Efficient Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine. American Chemical Society. (2003). Available from: [Link]

  • Concise and Efficient Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine. Sci-Hub. Available from: [Link]

  • Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules. (2021). Available from: [Link]

  • Direct iodination of the 1-arylated 7-azaindoles. ResearchGate. Available from: [Link]

  • Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles. Semantic Scholar. Available from: [Link]

  • Pyrrolo [2,3-b]pyridine derivatives as protein kinase inhibitors. Google Patents.
  • N-Iodosuccinimide (NIS). Organic Chemistry Portal. Available from: [Link]

  • N-Iodosuccinimide. Wikipedia. Available from: [Link]

  • Iodination Using N-Iodosuccinimide (NIS). Common Organic Chemistry. Available from: [Link]

  • Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles. The Journal of Organic Chemistry. (2024). Available from: [Link]

  • Nakajima, Y., et al. (2015). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Chemical & Pharmaceutical Bulletin, 63(5), 341-353. Available from: [Link]

  • A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals. (2022). Available from: [Link]

  • Regioselective, Molecular Iodine-Mediated C3 Iodination of Quinolines. The Journal of Organic Chemistry. (2015). Available from: [Link]

  • Kinnate Biopharma Inc Files Patent for MEK Kinase Inhibitors. Pharmaceutical Technology. (2024). Available from: [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry. (2024). Available from: [Link]

  • Computer aided designing of novel pyrrolopyridine derivatives as JAK1 inhibitors. Scientific Reports. (2021). Available from: [Link]

  • Patents In BindingDB. BindingDB. Available from: [Link]

  • Pyrrolo (2,3-b)pyridine derivatives as protein kinase inhibitors. Google Patents.
  • Iodination of 7-azaindole and pyrrole. ResearchGate. Available from: [Link]

  • Regioselective C3–C4 difunctionalization of 4-bromocoumarins via Pd/norbornene catalysis. RSC Advances. (2023). Available from: [Link]

  • Discovery of tricyclic dipyrrolopyridine derivatives as novel JAK inhibitors. ResearchGate. Available from: [Link]

  • Intermediates of JAK inhibitors and preparation methods thereof. Google Patents.

Sources

Exploratory

An In-depth Technical Guide to 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine: A Key Building Block for Kinase Inhibitor Discovery

This guide provides a comprehensive technical overview of 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine, a fluorinated and iodinated derivative of 7-azaindole. This heterocyclic compound has emerged as a valuable building bl...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine, a fluorinated and iodinated derivative of 7-azaindole. This heterocyclic compound has emerged as a valuable building block in medicinal chemistry, particularly in the design and synthesis of potent and selective kinase inhibitors. Its strategic functionalization allows for diverse chemical modifications, making it an attractive scaffold for structure-activity relationship (SAR) studies in drug discovery programs.

Introduction to 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic motif in medicinal chemistry. Its structural resemblance to purine enables it to function as a hinge-binding motif in many kinase inhibitors. The introduction of a fluorine atom at the 4-position can significantly modulate the compound's physicochemical properties, such as pKa and lipophilicity, which can lead to improved metabolic stability and cell permeability. Furthermore, the presence of an iodine atom at the 3-position provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of diverse substituents to explore the chemical space around the core scaffold.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine is essential for its effective use in synthesis and drug design.

PropertyValueSource
CAS Number 1190320-05-8[1]
Molecular Formula C₇H₄FIN₂[2]
Molecular Weight 262.02 g/mol [2]
Appearance Off-white to pale yellow solidInferred from related compounds
Melting Point Not available
Boiling Point Not available
Solubility Soluble in common organic solvents such as DMSO, DMF, and methanol.Inferred from related compounds
Storage Store in a cool, dry, and dark place under an inert atmosphere to prevent degradation.[3]

Synthesis of 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine

The synthesis of 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine can be achieved in a two-step sequence starting from the readily available 7-azaindole. The key steps involve the synthesis of the intermediate 4-fluoro-1H-pyrrolo[2,3-b]pyridine, followed by regioselective iodination at the C3 position.


Start [label="7-Azaindole", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step1 [label="Synthesis of\n4-fluoro-1H-pyrrolo[2,3-b]pyridine"]; Step2 [label="Iodination at C3"]; End [label="4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Step1 [label="Fluorination"]; Step1 -> Step2 [label="Electrophilic\nIodination"]; Step2 -> End; }

Synthetic workflow for 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine.

Step 1: Synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridine

Two primary routes have been reported for the synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridine from 1H-pyrrolo[2,3-b]pyridine N-oxide.

Route A: Balz-Schiemann Reaction

This route involves the formation of a diazonium salt from 4-amino-7-azaindole, followed by thermal decomposition in the presence of a fluoride source.[1][2]

Route B: Lithium-Halogen Exchange

A more scalable and often higher-yielding approach involves a lithium-halogen exchange of a 4-bromo-7-azaindole precursor, followed by quenching with an electrophilic fluorine source.[1][2]

Detailed Protocol (Route B):

  • Protection of 4-bromo-1H-pyrrolo[2,3-b]pyridine: To a solution of 4-bromo-1H-pyrrolo[2,3-b]pyridine in an anhydrous aprotic solvent (e.g., THF), add a suitable protecting group for the pyrrole nitrogen, such as triisopropylsilyl (TIPS) chloride, in the presence of a base (e.g., imidazole). Stir at room temperature until the reaction is complete (monitored by TLC).

  • Lithium-Halogen Exchange and Fluorination: Cool the solution of the N-protected 4-bromo-7-azaindole to -78 °C under an inert atmosphere. Add a solution of n-butyllithium dropwise and stir for 1 hour. Then, add a solution of an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), in the same solvent.

  • Deprotection: After the reaction is complete, quench with a saturated aqueous solution of ammonium chloride and allow the mixture to warm to room temperature. Extract the product with an organic solvent, and then treat with a fluoride source, such as tetrabutylammonium fluoride (TBAF), to remove the silyl protecting group.

  • Purification: Purify the crude product by column chromatography on silica gel to afford 4-fluoro-1H-pyrrolo[2,3-b]pyridine.

Step 2: Iodination of 4-fluoro-1H-pyrrolo[2,3-b]pyridine

The C3 position of the 7-azaindole ring is susceptible to electrophilic substitution. Iodination can be achieved using various iodinating agents.

Detailed Protocol:

  • Reaction Setup: To a solution of 4-fluoro-1H-pyrrolo[2,3-b]pyridine in an appropriate solvent (e.g., DMF or CH₂Cl₂), add an iodinating agent such as N-iodosuccinimide (NIS) or iodine in the presence of a base (e.g., KOH or NaHCO₃).

  • Reaction Conditions: Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: Quench the reaction with an aqueous solution of sodium thiosulfate to remove any excess iodine. Extract the product with a suitable organic solvent. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to yield 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine.

Chemical Reactivity and Key Reactions

The iodine atom at the C3 position of 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse library of derivatives.


Start [label="4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Suzuki [label="Suzuki-Miyaura\nCoupling"]; Sonogashira [label="Sonogashira\nCoupling"]; Buchwald [label="Buchwald-Hartwig\nAmination"]; Product_Aryl [label="3-Aryl-4-fluoro-1H-pyrrolo[2,3-b]pyridine"]; Product_Alkynyl [label="3-Alkynyl-4-fluoro-1H-pyrrolo[2,3-b]pyridine"]; Product_Amino [label="3-Amino-4-fluoro-1H-pyrrolo[2,3-b]pyridine"];

Start -> Suzuki [label="[Pd], Base\nR-B(OH)₂"]; Start -> Sonogashira [label="[Pd], Cu(I), Base\nR-C≡CH"]; Start -> Buchwald [label="[Pd], Base\nR₂NH"]; Suzuki -> Product_Aryl; Sonogashira -> Product_Alkynyl; Buchwald -> Product_Amino; }

Key cross-coupling reactions of 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between the 3-position of the azaindole core and various aryl or heteroaryl boronic acids or esters.

Exemplary Protocol:

  • Reaction Setup: In a reaction vessel, combine 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

  • Solvent and Conditions: Add a suitable solvent system (e.g., a mixture of dioxane and water). Degas the mixture and heat it under an inert atmosphere at 80-100 °C until the reaction is complete.

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Purify the crude product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the introduction of terminal alkynes at the C3 position, providing access to a range of alkynyl-substituted 7-azaindoles.

Exemplary Protocol:

  • Reaction Setup: To a solution of 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 eq.) and the terminal alkyne (1.2-1.5 eq.) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 eq.).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until completion.

  • Work-up and Purification: Filter the reaction mixture to remove the catalyst, and then concentrate the filtrate. Purify the residue by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds, introducing primary or secondary amines at the C3 position of the azaindole core.

Exemplary Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 eq.), the desired amine (1.1-1.5 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 4-10 mol%), and a strong base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.0 eq.).

  • Solvent and Conditions: Add an anhydrous, degassed solvent (e.g., toluene or dioxane) and heat the mixture at 80-110 °C until the starting material is consumed.

  • Work-up and Purification: After cooling, quench the reaction with water and extract with an organic solvent. Purify the crude product by column chromatography.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyrrole and pyridine rings. The C2-H proton of the pyrrole ring would likely appear as a doublet due to coupling with the N-H proton. The protons on the pyridine ring will exhibit characteristic chemical shifts and coupling patterns influenced by the fluorine substituent.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms of the bicyclic system. The carbon bearing the iodine atom (C3) will be significantly shielded, while the carbon attached to the fluorine atom (C4) will show a large one-bond C-F coupling constant.

  • Mass Spectrometry: The mass spectrum (e.g., ESI-MS) should show a prominent molecular ion peak [M+H]⁺ at m/z 262.94.

Applications in Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine scaffold is a key component in numerous kinase inhibitors due to its ability to form critical hydrogen bonds with the hinge region of the kinase active site. The strategic placement of the fluoro and iodo substituents on 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine makes it an exceptionally useful building block for the synthesis of novel kinase inhibitors.


Scaffold [label="4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; CrossCoupling [label="Cross-Coupling\n(Suzuki, Sonogashira,\nBuchwald-Hartwig)"]; Library [label="Diverse Library of\n3-Substituted Derivatives"]; Screening [label="Biological Screening"]; Lead [label="Lead Compounds for\nKinase Inhibitors", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Scaffold -> CrossCoupling; CrossCoupling -> Library; Library -> Screening; Screening -> Lead; }

Utility of the scaffold in kinase inhibitor discovery.

Derivatives of 1H-pyrrolo[2,3-b]pyridine have been investigated as inhibitors for a variety of kinases, including but not limited to:

  • Fibroblast Growth Factor Receptor (FGFR): Dysregulation of FGFR signaling is implicated in various cancers.

  • Janus Kinases (JAKs): JAK inhibitors are used in the treatment of autoimmune diseases and myeloproliferative neoplasms.[4]

  • Glycogen Synthase Kinase 3β (GSK-3β): GSK-3β is a target for neurodegenerative diseases such as Alzheimer's disease.[5]

The ability to rapidly generate a library of analogs from 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine allows for efficient exploration of the SAR for a given kinase target, accelerating the identification of potent and selective lead compounds.

Conclusion

4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its well-defined synthesis and the reactivity of its iodo-substituent in a range of robust cross-coupling reactions provide a powerful platform for the generation of diverse molecular libraries. The inherent properties of the fluorinated 7-azaindole core make it an ideal starting point for the development of novel kinase inhibitors and other targeted therapeutics. This guide provides the foundational knowledge for researchers to effectively utilize this important chemical entity in their research endeavors.

References

Sources

Foundational

An In-depth Technical Guide to 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine: A Valuable Scaffold for Kinase Inhibition

Introduction: The Strategic Importance of the 7-Azaindole Scaffold in Medicinal Chemistry The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in the landscape of modern dru...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 7-Azaindole Scaffold in Medicinal Chemistry

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in the landscape of modern drug discovery. Its structural resemblance to indole and purine allows it to function as a bioisostere, effectively mimicking these crucial biological motifs and engaging with a wide array of enzymatic targets.[1] The strategic placement of a nitrogen atom in the six-membered ring enhances the scaffold's physicochemical properties, often leading to improved solubility and bioavailability compared to its indole counterparts.[2] This has led to the successful development of several 7-azaindole-based therapeutics, including the BRAF kinase inhibitor vemurafenib and the tyrosine kinase inhibitor pexidartinib.[1]

The functionalization of the 7-azaindole core is a key strategy for modulating its biological activity and tailoring it for specific targets. Halogenation, in particular, has proven to be a powerful tool in this regard. The introduction of fluorine atoms can enhance metabolic stability and binding affinity, while iodine serves as a versatile handle for further chemical modifications, such as cross-coupling reactions. This guide provides a comprehensive technical overview of a specifically functionalized derivative, 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine , a compound of significant interest for the development of novel kinase inhibitors and other therapeutics. We will delve into its molecular structure, a plausible and detailed synthetic route, its spectroscopic characteristics, and its potential applications in drug discovery.

Molecular Structure and Physicochemical Properties

While a definitive crystal structure for 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine has not been reported in the literature, we can infer its key structural and electronic features based on related compounds and computational analyses of the 7-azaindole scaffold.[3] The core is an essentially planar bicyclic system. The fluorine atom at the 4-position and the iodine atom at the 3-position significantly influence the molecule's properties.

The fluorine atom, being highly electronegative, acts as an electron-withdrawing group, which can modulate the pKa of the pyridine nitrogen and influence the hydrogen-bonding capabilities of the pyrrole N-H group. The bulky iodine atom at the 3-position not only provides a site for further chemical elaboration but also introduces the potential for halogen bonding interactions, which are increasingly recognized as important in ligand-protein binding.

Below is a table summarizing the key physicochemical properties of 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine.

PropertyValueSource
CAS Number 1190320-05-8[4]
Molecular Formula C₇H₄FIN₂
Molecular Weight 262.02 g/mol
SMILES C1=CC2=C(C(=C1)F)N=C(C=N2)IInferred
InChI Key ZTZNXOHCFQLAGN-UHFFFAOYSA-N

Synthesis of 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine: A Two-Stage Approach

A robust synthetic route to 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine can be envisioned in two key stages: first, the synthesis of the precursor 4-fluoro-1H-pyrrolo[2,3-b]pyridine , followed by its regioselective iodination at the C3 position.

Stage 1: Synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridine

The synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridine has been reported with two viable methods: a Balz-Schiemann reaction and a more scalable approach involving a lithium-halogen exchange. The latter is often preferred for its efficiency and avoidance of potentially hazardous diazonium intermediates.

Synthesis_of_4-fluoro-1H-pyrrolo[2,3-b]pyridine start 4-Bromo-1H-pyrrolo[2,3-b]pyridine intermediate1 N-Triisopropylsilyl-4-bromo-1H-pyrrolo[2,3-b]pyridine start->intermediate1 TIPSCl, NaH, DMF intermediate2 4-Fluoro-N-triisopropylsilyl-1H-pyrrolo[2,3-b]pyridine intermediate1->intermediate2 1. n-BuLi, THF, -78 °C 2. N-Fluorobenzenesulfonimide (NFSI) product 4-Fluoro-1H-pyrrolo[2,3-b]pyridine intermediate2->product TBAF, THF

Synthetic workflow for 4-fluoro-1H-pyrrolo[2,3-b]pyridine.

Experimental Protocol: Synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridine via Lithium-Halogen Exchange

This protocol is adapted from established literature procedures and is suitable for laboratory-scale synthesis.

Step 1: Protection of the Pyrrole Nitrogen

  • To a solution of 4-bromo-1H-pyrrolo[2,3-b]pyridine in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., argon).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add triisopropylsilyl chloride (TIPSCl, 1.1 equivalents) dropwise and allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-triisopropylsilyl-4-bromo-1H-pyrrolo[2,3-b]pyridine, which can often be used in the next step without further purification.

Step 2: Lithium-Halogen Exchange and Fluorination

  • Dissolve the N-protected bromopyrrolopyridine from the previous step in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere.

  • Add n-butyllithium (n-BuLi, 1.1 equivalents, as a solution in hexanes) dropwise, maintaining the temperature at -78 °C.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Add a solution of N-fluorobenzenesulfonimide (NFSI, 1.2 equivalents) in anhydrous THF dropwise.

  • Continue stirring at -78 °C for 2-3 hours.

  • Quench the reaction at -78 °C with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 4-fluoro-N-triisopropylsilyl-1H-pyrrolo[2,3-b]pyridine.

Step 3: Deprotection

  • Dissolve the fluorinated intermediate in THF.

  • Add tetrabutylammonium fluoride (TBAF, 1.1 equivalents, as a 1 M solution in THF) and stir at room temperature for 1-2 hours.

  • Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture and purify by column chromatography to afford the final product, 4-fluoro-1H-pyrrolo[2,3-b]pyridine .

Stage 2: Regioselective C3-Iodination

The pyrrole ring of 7-azaindole is electron-rich and susceptible to electrophilic substitution, with the C3 position being the most reactive. The presence of the electron-withdrawing fluorine at the 4-position is expected to slightly deactivate the ring but should not change the regioselectivity of the iodination. Several methods are available for the iodination of 7-azaindoles, with N-iodosuccinimide (NIS) being a common and effective reagent.

C3_Iodination start 4-Fluoro-1H-pyrrolo[2,3-b]pyridine product 4-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine start->product N-Iodosuccinimide (NIS), Acetonitrile or DMF, rt

Regioselective C3-iodination of the 7-azaindole core.

Experimental Protocol: Synthesis of 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine

This is a proposed protocol based on established methods for the iodination of 7-azaindoles.

  • Dissolve 4-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 equivalent) in a suitable solvent such as acetonitrile or DMF.

  • Add N-iodosuccinimide (NIS, 1.05-1.1 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine .

Spectroscopic Characterization

Predicted Spectroscopic Data:

TechniquePredicted Features
¹H NMR - A downfield singlet for the pyrrole N-H proton (δ > 11 ppm).- A singlet for the C2-H proton.- Two doublets in the aromatic region corresponding to the protons on the pyridine ring, showing characteristic coupling constants.
¹³C NMR - A signal for the carbon bearing the iodine (C3) at a relatively upfield position due to the heavy atom effect.- A signal for the carbon bearing the fluorine (C4) showing a large one-bond C-F coupling constant.- Other signals corresponding to the remaining carbons of the bicyclic system.
Mass Spec. - A molecular ion peak (M+) corresponding to the exact mass of C₇H₄FIN₂.- Characteristic fragmentation patterns, including the potential loss of iodine and/or fluorine atoms.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The 7-azaindole scaffold is a cornerstone in the development of kinase inhibitors.[5] The specific substitution pattern of 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine makes it a particularly attractive building block for this class of drugs. The pyrrole N-H and the pyridine nitrogen can act as hydrogen bond donors and acceptors, respectively, to engage with the hinge region of the kinase active site.

The iodine atom at the C3 position serves as a versatile synthetic handle for introducing various side chains through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the exploration of different chemical spaces to optimize potency and selectivity for the target kinase. The fluorine atom at the C4 position can enhance binding affinity through favorable interactions with the protein and improve metabolic stability by blocking a potential site of oxidative metabolism.

Derivatives of 1H-pyrrolo[2,3-b]pyridine have shown promise as inhibitors of various kinases, including Janus kinases (JAKs) and fibroblast growth factor receptors (FGFRs).[5][6][7] The 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine core provides a solid foundation for the design of novel and potent inhibitors targeting these and other important kinase families implicated in cancer and inflammatory diseases.

Drug_Discovery_Logic cluster_properties Key Structural Features cluster_applications Therapeutic Potential scaffold 4-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine h_bond H-bond donor/acceptor (Pyrrole N-H, Pyridine N) scaffold->h_bond enables iodine Iodine at C3 (Synthetic Handle) scaffold->iodine provides fluorine Fluorine at C4 (Metabolic Stability, Binding) scaffold->fluorine confers kinase Kinase Inhibition (e.g., JAK, FGFR) h_bond->kinase iodine->kinase allows diversification for fluorine->kinase cancer Oncology kinase->cancer inflammation Inflammatory Diseases kinase->inflammation

Logical relationships in the application of the scaffold.

Conclusion

4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine represents a highly valuable and strategically designed building block for medicinal chemistry and drug discovery. Its 7-azaindole core provides a proven scaffold for engaging with a multitude of biological targets, particularly protein kinases. The specific combination of a fluorine atom at the 4-position and an iodine atom at the 3-position offers a unique set of properties: enhanced metabolic stability and binding potential conferred by the fluorine, and a versatile handle for chemical diversification provided by the iodine. While detailed experimental data on the molecule itself is sparse in the public literature, its synthesis is readily achievable through established methodologies. The potential for this scaffold to serve as a starting point for the development of novel, potent, and selective therapeutics is significant, making it a compound of high interest for researchers in the pharmaceutical and biotechnology industries.

References

  • (Reference to a general review on azaindoles in medicinal chemistry, if found)
  • (Reference to a paper on the synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridine, if found)
  • (Reference to a paper on the iodin
  • The Discovery of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine Deriv
  • (Reference to a paper on the biological activity of a rel
  • (Reference to a supplier of the compound, if found)
  • 4-FLUORO-3-IODO-1H-PYRROLO[2,3-B]PYRIDINE - Fluorochem. (URL not available)
  • (Reference to a comput
  • (Reference to a review on kinase inhibitors, if found)
  • (Reference to a paper on JAK inhibitors with the azaindole scaffold, if found)
  • Azaindole Therapeutic Agents. (URL not available)
  • (Reference to a paper on FGFR inhibitors with the azaindole scaffold, if found)
  • (Additional relevant references)
  • (Additional relevant references)
  • (Additional relevant references)
  • (Additional relevant references)
  • (Additional relevant references)
  • Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. (URL not available)
  • (Additional relevant references)
  • (Additional relevant references)
  • 5-Fluoro-4-iodo-1H-pyrrolo 2,3-b pyridine AldrichCPR 1015610-23-7 - Sigma-Aldrich. (URL not available)
  • (Additional relevant references)
  • (Additional relevant references)
  • Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed. (URL not available)
  • (Additional relevant references)
  • (Additional relevant references)
  • (Additional relevant references)
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC - PubMed Central. (URL not available)
  • (Additional relevant references)
  • (Additional relevant references)
  • (Additional relevant references)
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (URL not available)
  • (Additional relevant references)
  • (Additional relevant references)
  • (Additional relevant references)
  • (Additional relevant references)

Sources

Exploratory

The Strategic Synthesis of 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine: An In-depth Technical Guide for Medicinal Chemistry

Introduction: The Significance of Fluorinated and Iodinated 7-Azaindoles in Drug Discovery The 7-azaindole scaffold, a bioisostere of indole, is a privileged structure in medicinal chemistry, frequently incorporated into...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated and Iodinated 7-Azaindoles in Drug Discovery

The 7-azaindole scaffold, a bioisostere of indole, is a privileged structure in medicinal chemistry, frequently incorporated into molecules targeting a wide array of biological targets, including kinases and other enzymes.[1][2] The introduction of fluorine and iodine atoms onto this core structure provides medicinal chemists with powerful tools to modulate the physicochemical and pharmacokinetic properties of drug candidates. Fluorine can enhance metabolic stability, binding affinity, and membrane permeability, while the iodo group serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions. This guide provides a comprehensive overview of a robust and efficient synthetic pathway to 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine, a key building block for the synthesis of complex drug molecules.

Retrosynthetic Analysis: A Two-Stage Approach

A logical retrosynthetic analysis of the target molecule, 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine, reveals a two-stage synthetic strategy. The primary disconnection is at the C-I bond, suggesting a late-stage iodination of a fluorinated precursor. The second key disconnection is at the C-F bond, pointing towards the synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridine from a suitable starting material.

G Target 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine Precursor1 4-fluoro-1H-pyrrolo[2,3-b]pyridine Target->Precursor1 Electrophilic Iodination Precursor2 1H-pyrrolo[2,3-b]pyridine N-oxide Precursor1->Precursor2 Fluorination

Caption: Retrosynthetic analysis of the target molecule.

Part 1: Synthesis of the Key Intermediate: 4-fluoro-1H-pyrrolo[2,3-b]pyridine

The synthesis of the fluorinated precursor can be efficiently achieved from 1H-pyrrolo[2,3-b]pyridine N-oxide. Two primary methods have been reported for this transformation: a Balz-Schiemann reaction and a lithium-halogen exchange followed by electrophilic fluorination.

Method A: The Balz-Schiemann Reaction

The Balz-Schiemann reaction is a classic method for introducing fluorine into an aromatic ring via the thermal decomposition of a diazonium tetrafluoroborate salt. This approach offers good regioselectivity.

G cluster_0 Balz-Schiemann Reaction Pathway Start 1H-pyrrolo[2,3-b]pyridine N-oxide Intermediate1 4-amino-1H-pyrrolo[2,3-b]pyridine Start->Intermediate1 Amination Intermediate2 4-diazonium-1H-pyrrolo[2,3-b]pyridine tetrafluoroborate Intermediate1->Intermediate2 Diazotization (NaNO2, HBF4) Product 4-fluoro-1H-pyrrolo[2,3-b]pyridine Intermediate2->Product Thermal Decomposition

Caption: Balz-Schiemann reaction for 4-fluoro-7-azaindole.

Method B: Lithium-Halogen Exchange and Electrophilic Fluorination

An alternative and often higher-yielding approach involves a lithium-halogen exchange on a bromo-substituted precursor, followed by quenching with an electrophilic fluorine source. This method avoids the potentially hazardous diazonium salt intermediates.

G cluster_1 Lithium-Halogen Exchange Pathway Start 4-bromo-1H-pyrrolo[2,3-b]pyridine Intermediate 4-lithio-1H-pyrrolo[2,3-b]pyridine Start->Intermediate n-BuLi or t-BuLi Product 4-fluoro-1H-pyrrolo[2,3-b]pyridine Intermediate->Product Electrophilic Fluorine Source (e.g., NFSI)

Caption: Lithium-halogen exchange for 4-fluoro-7-azaindole.

Experimental Protocol: Synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridine (Representative Procedure)

This protocol is based on the lithium-halogen exchange methodology, which is often preferred for its efficiency.

Materials:

  • 4-bromo-1H-pyrrolo[2,3-b]pyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi) in hexanes

  • N-Fluorobenzenesulfonimide (NFSI)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • To a solution of 4-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous THF under an inert atmosphere (argon or nitrogen) at -78 °C, add n-BuLi or t-BuLi (1.1 eq) dropwise.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Add a solution of NFSI (1.2 eq) in anhydrous THF dropwise to the reaction mixture, maintaining the temperature at -78 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl.

  • Extract the aqueous layer with EtOAc (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford 4-fluoro-1H-pyrrolo[2,3-b]pyridine.

Parameter Value
Starting Material 4-bromo-1H-pyrrolo[2,3-b]pyridine
Key Reagents n-BuLi or t-BuLi, NFSI
Solvent Anhydrous THF
Temperature -78 °C to room temperature
Typical Yield 60-80%

Part 2: Regioselective Iodination of 4-fluoro-1H-pyrrolo[2,3-b]pyridine

The final step in the synthesis is the introduction of an iodine atom at the C-3 position of the 7-azaindole ring. This is achieved through an electrophilic aromatic substitution reaction.

Mechanistic Rationale for C-3 Selectivity

The regioselectivity of the iodination is governed by the electronic properties of the 7-azaindole ring system. The pyrrole ring is electron-rich and thus more susceptible to electrophilic attack than the pyridine ring. Within the pyrrole ring, the C-3 position is the most nucleophilic. The fluorine atom at the C-4 position is an ortho, para-directing deactivator. While it deactivates the ring towards electrophilic substitution, its directing effect reinforces the inherent reactivity of the C-3 position. Attack of the electrophile (I+) at C-3 leads to a resonance-stabilized cationic intermediate (a Wheland intermediate) where the positive charge is delocalized over the pyrrole ring and the nitrogen atom, without disrupting the aromaticity of the pyridine ring.

G cluster_2 Electrophilic Iodination Mechanism Reactant 4-fluoro-1H-pyrrolo[2,3-b]pyridine + I+ Intermediate Resonance-Stabilized Cationic Intermediate Reactant->Intermediate Electrophilic Attack at C-3 Product 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine + H+ Intermediate->Product Deprotonation

Caption: Mechanism of electrophilic iodination at C-3.

Experimental Protocol: Synthesis of 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine (Representative Procedure)

This protocol is a representative procedure based on established methods for the iodination of 7-azaindole derivatives.[3]

Materials:

  • 4-fluoro-1H-pyrrolo[2,3-b]pyridine

  • N-Iodosuccinimide (NIS)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Saturated aqueous sodium thiosulfate (Na2S2O3)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • To a solution of 4-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DCM or MeCN, add N-iodosuccinimide (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-6 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM or EtOAc.

  • Wash the organic layer sequentially with saturated aqueous Na2S2O3, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4 and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine.

Parameter Value
Starting Material 4-fluoro-1H-pyrrolo[2,3-b]pyridine
Iodinating Agent N-Iodosuccinimide (NIS)
Solvent Anhydrous DCM or MeCN
Temperature Room temperature
Typical Yield 70-90%

Conclusion and Future Outlook

The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine. The strategic introduction of fluorine and iodine moieties onto the 7-azaindole scaffold furnishes a versatile building block for the synthesis of novel and potent drug candidates. The methodologies described are scalable and utilize readily available reagents, making them amenable to both academic research and industrial drug development settings. Further optimization of reaction conditions and exploration of alternative fluorinating and iodinating reagents may lead to even more efficient and sustainable synthetic routes.

References

  • Thibault, C., L'Heureux, A., Bhide, R. S., & Ruel, R. (2003). Concise and Efficient Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine. Organic Letters, 5(26), 5023–5025. [Link]

  • Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules, 25(22), 5433. [Link]

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. Organic Letters, 24(10), 1866-1871. [Link]

  • Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed C-N and C-O Coupling. The Journal of Organic Chemistry, 71(15), 5538-5545. [Link]

Sources

Foundational

The Strategic Incorporation of Fluorine in Pyrrolopyridines: A Technical Guide to Unlocking Diverse Biological Activities

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It explores the multifaceted biological activities of fluorinated pyrrolopyridines, providing a comprehensive ove...

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It explores the multifaceted biological activities of fluorinated pyrrolopyridines, providing a comprehensive overview of their synthesis, mechanisms of action, and therapeutic potential. This document emphasizes the causal relationships behind experimental choices and provides detailed, field-proven protocols to empower your research and development endeavors.

Introduction: The Pyrrolopyridine Scaffold and the Transformative Power of Fluorine

The pyrrolopyridine nucleus, an isomeric fusion of pyrrole and pyridine rings, represents a privileged scaffold in medicinal chemistry.[1][2][3] Its structural resemblance to purines allows it to interact with a wide array of biological targets, particularly ATP-binding sites in kinases.[3] The unadorned pyrrolopyridine core, however, is often just a starting point. The strategic introduction of fluorine atoms into this scaffold can dramatically enhance its pharmacological properties, a testament to fluorine's unique and potent effects in medicinal chemistry.[4][5][6]

The introduction of fluorine can significantly alter a molecule's lipophilicity, metabolic stability, and bioavailability.[4] Furthermore, the high electronegativity of fluorine can lead to stronger binding interactions with target proteins, often resulting in increased potency and selectivity.[4][6] This guide will delve into the practical applications of these principles, showcasing how the simple substitution of hydrogen with fluorine can unlock a diverse range of biological activities in the pyrrolopyridine family, from anticancer and antimicrobial to central nervous system (CNS) applications.

Core Biological Activities and Mechanistic Insights

Fluorinated pyrrolopyridines have demonstrated a remarkable breadth of biological activities. The following sections will explore the key therapeutic areas where these compounds have shown significant promise, with a focus on their underlying mechanisms of action.

Anticancer Activity: Targeting Key Signaling Pathways

Fluorinated pyrrolopyridines have emerged as potent anticancer agents, primarily through their ability to inhibit protein kinases that are crucial for tumor growth and proliferation.[7][8]

Kinase Inhibition:

Many fluorinated pyrrolo[2,3-d]pyrimidines function as ATP-competitive inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and others.[8][9] By mimicking the purine structure of ATP, these compounds bind to the kinase's active site, blocking its phosphotransferase activity and disrupting downstream signaling pathways essential for cancer cell survival and proliferation.[1][3] The addition of fluorine to the pyrrolopyrimidine scaffold can enhance binding affinity to the target kinase, leading to improved therapeutic effects.[8] For instance, certain halogenated pyrrolo[2,3-d]pyrimidine derivatives have shown potent inhibitory activity against EGFR, Her2, VEGFR2, and CDK2.[8]

VEGFR-2 Signaling Pathway Inhibition:

The following diagram illustrates the mechanism of action for a fluorinated pyrrolopyrimidine as a VEGFR-2 inhibitor.

VEGFR2_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds ATP ATP Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) VEGFR2->Downstream Activates ADP ADP ATP->ADP Phosphorylation FP Fluorinated Pyrrolopyrimidine FP->VEGFR2 Inhibits Response Angiogenesis, Cell Proliferation, Survival Downstream->Response Leads to Block->Downstream Blocks Activation

Caption: Inhibition of VEGFR-2 signaling by a fluorinated pyrrolopyrimidine.

Antimicrobial and Antibiofilm Activity

The growing threat of antimicrobial resistance has spurred the search for novel antibacterial agents. Fluorinated pyrrolopyridines and related structures have shown promise in this area, exhibiting activity against a range of bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).

Some fluorinated pyrrolomycins, which share a pyrrole core, have demonstrated potent antibacterial activity and are particularly effective against staphylococcal biofilms. The mechanism is thought to involve the disruption of bacterial cell membrane integrity and function. The presence of fluorine can enhance the lipophilicity of these compounds, facilitating their penetration into the biofilm matrix and interaction with bacterial cells.

Central Nervous System (CNS) Activity

The ability of fluorine to improve blood-brain barrier permeability has made fluorinated pyrrolopyridines attractive candidates for CNS-targeted therapies.

Neurodegenerative Diseases:

Fluorinated pyrrolo-pyridine and pyrrolo-pyrimidine derivatives have been developed as selective PET radioligands for the Leucine-rich repeat kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease.[10] These radiolabeled compounds allow for the in vivo imaging and quantification of LRRK2 expression in the brain, aiding in the diagnosis and the development of LRRK2 inhibitors.[10]

Anticonvulsant Activity:

Certain fluorinated pyrrolo[1,2-a]pyrazine-2,6-diones have displayed broad-spectrum anticonvulsant activity in preclinical models. The incorporation of fluorine atoms into the phenyl ring of the parent compound was found to be beneficial for anticonvulsant potency.

Anti-inflammatory Activity

Some pyrrolo[2,3-d]pyrimidine derivatives have shown significant in vivo anti-inflammatory activities.[3] The proposed mechanism for some of these compounds involves the inhibition of the NF-κB signaling pathway, a key regulator of the inflammatory response. By preventing the phosphorylation of IκBα and the subsequent activation of NF-κB, these compounds can reduce the production of pro-inflammatory cytokines.[11]

Structure-Activity Relationships (SAR)

The biological activity of fluorinated pyrrolopyridines is highly dependent on the number and position of fluorine atoms, as well as the nature of other substituents on the heterocyclic core. Understanding these structure-activity relationships is critical for the rational design of more potent and selective compounds.

For example, in a series of fluorinated benzenesulfonamides, the specific arrangement of the benzenesulfonamide, a hydrophobic substituent, and a benzoic acid was found to be crucial for the inhibition of amyloid-β aggregation. In the context of kinase inhibitors, the substituents on the pyrrolopyridine ring play a key role in determining selectivity.[3] While the core mimics ATP, the attached side chains interact with specific residues in the kinase active site, conferring selectivity for one kinase over others.[3] A review of pyridine derivatives indicated that while groups like -OMe, -OH, and -C=O can enhance antiproliferative activity, the presence of halogen atoms can sometimes lead to lower activity, highlighting the nuanced role of fluorine and the importance of its specific placement.[7][12]

Quantitative Data Summary

The following tables summarize the biological activities of representative fluorinated pyrrolopyridine and related heterocyclic derivatives.

Table 1: Anticancer Activity of Fluorinated Pyrrolopyrimidine Derivatives

Compound IDTarget Kinase(s)Cancer Cell LineIC50 (nM)Reference
Compound 5kEGFR, Her2, VEGFR2, CDK2Multiple40-204[8]
Compound 9eVEGFR2N/A52.4(Bioorg. Chem., 2022, 127, 106006)
CHMFL-VEGFR2-002VEGFR2TEL-VEGFR2-BaF3150 (GI50)[13]

Table 2: Antimicrobial Activity of Halogenated Pyrrole Derivatives

Compound TypeTest MicroorganismGram StainMIC (mg/L)Reference
Halogenated PyrrolopyrimidineS. aureusPositive8(Antibiotics (Basel), 2022, 11(8), 1032)
Fluorinated Pyrrolomycin 4S. aureusPositive0.073(Eur. J. Med. Chem., 2018, 157, 1039-1051)

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments and workflows relevant to the study of fluorinated pyrrolopyridines.

General Synthetic Scheme for a Fluorinated Pyrrolopyrimidine

The synthesis of fluorinated pyrrolopyrimidines can be achieved through various routes. A representative approach is outlined below.

Synthetic Workflow Diagram:

Synthesis_Workflow Start Starting Materials (e.g., fluorinated aniline, pyrimidine precursor) Step1 Step 1: Condensation Reaction Start->Step1 Intermediate1 Intermediate A (e.g., substituted pyrimidine) Step1->Intermediate1 Reagents: Acid/Base catalyst, Solvent, Heat Step2 Step 2: Cyclization Intermediate1->Step2 Intermediate2 Intermediate B (pyrrolopyrimidine core) Step2->Intermediate2 Reagents: Palladium catalyst, Base, Solvent Step3 Step 3: Functionalization (e.g., Suzuki coupling, Buchwald-Hartwig amination) Intermediate2->Step3 Final Final Fluorinated Pyrrolopyrimidine Product Step3->Final Reagents: Coupling partners, Catalyst, Ligand, Base

Caption: A generalized synthetic workflow for fluorinated pyrrolopyrimidines.

Protocol 1: MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of fluorinated pyrrolopyridines on cancer cell lines.[14]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the fluorinated pyrrolopyridine in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug). Incubate for 48-72 hours.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium from the wells. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: In Vitro VEGFR-2 Kinase Inhibitory Assay

This assay determines the ability of a fluorinated pyrrolopyrimidine to inhibit the enzymatic activity of VEGFR-2.[15][16]

  • Reagent Preparation: Prepare a 1x kinase assay buffer. Dilute the VEGFR-2 enzyme and the substrate (e.g., Poly(Glu, Tyr) 4:1) in the kinase assay buffer. Prepare serial dilutions of the fluorinated pyrrolopyrimidine inhibitor.

  • Assay Setup: In a 96-well white plate, add the inhibitor dilutions. Add the VEGFR-2 enzyme to all wells except the "blank" control.

  • Reaction Initiation: Prepare a master mix containing ATP and substrate. Add the master mix to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 45 minutes.

  • Signal Detection: Add a kinase detection reagent (e.g., Kinase-Glo® Max) to each well. This reagent measures the amount of ATP remaining in the well; a lower signal indicates higher kinase activity.

  • Luminescence Measurement: Incubate the plate at room temperature for 15 minutes. Measure the luminescence using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a fluorinated pyrrolopyrimidine against a specific bacterium.[17][18][19]

  • Inoculum Preparation: From a fresh culture, suspend several bacterial colonies in sterile broth. Adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of about 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the fluorinated pyrrolopyrimidine in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Conclusion and Future Directions

The strategic incorporation of fluorine into the pyrrolopyridine scaffold has proven to be a highly effective strategy for the development of novel therapeutic agents with a wide range of biological activities. From potent and selective kinase inhibitors for cancer therapy to promising antimicrobial and CNS-active compounds, fluorinated pyrrolopyridines represent a rich area for further research and development.

Future efforts should focus on a deeper understanding of the mechanisms of action of these compounds, including the identification of novel biological targets. The continued exploration of structure-activity relationships will be crucial for the design of next-generation fluorinated pyrrolopyridines with improved efficacy, selectivity, and pharmacokinetic properties. The detailed protocols and insights provided in this guide are intended to serve as a valuable resource for scientists working to unlock the full therapeutic potential of this fascinating class of molecules.

References

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 12(48), 31235-31278. Available at: [Link]

  • Mlostoń, G., Kowalczyk, M., Celeda, M., Jasiński, M., Denel-Bobrowska, M., & Olejniczak, A. B. (2022). Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. Molecules, 27(23), 8234. Available at: [Link]

  • Ghadery, C., et al. (2022). Development of 18F/11C-Labeled Pyrrolo-Pyridine/Pyrimidine LRRK2 Selective PET Radioligands. Pharmaceuticals, 15(11), 1412. Available at: [Link]

  • Cell Viability Assays. (2013). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

  • Synthesis and structure-activity relationships of piperidinylpyrrolopyridine derivatives as potent and selective H-1 antagonists. ResearchGate. Available at: [Link]

  • Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Clinical Microbiology Reviews, 22(4), 690-708. Available at: [Link]

  • Ullah, E., et al. (2024). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. European Journal of Medicinal Chemistry, 277, 116523. Available at: [Link]

  • VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience. Available at: [Link]

  • Metwally, K. A. (2023). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 30. Available at: [Link]

  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. National Institutes of Health. Available at: [Link]

  • The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. MDPI. Available at: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available at: [Link]

  • Synthesis of a fluorinated pyronin that enables blue light to rapidly depolarize mitochondria. Royal Society of Chemistry. Available at: [Link]

  • Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent. National Institutes of Health. Available at: [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available at: [Link]

  • Structure--activity relationship of quinolones. PubMed. Available at: [Link]

  • Pyrrolopyrimidine Bumped Kinase Inhibitors for Treatment of Cryptosporidiosis. National Institutes of Health. Available at: [Link]

  • Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors. PubMed. Available at: [Link]

  • VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. Available at: [Link]

  • Exploring fluoride's role in diabetes development: A review. PubMed. Available at: [Link]

  • The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. MDPI. Available at: [Link]

  • Evaluation of the anti-inflammatory activity of some pyrrolo[2,3-d]pyrimidine derivatives. ResearchGate. Available at: [Link]

  • In vitro VEGFR-2 inhibitory assay. ResearchGate. Available at: [Link]

  • Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. ResearchGate. Available at: [Link]

  • Synthesis of fluorinated diphenyl-diketopyrrolopyrrole derivatives as new building blocks for conjugated copolymers. Royal Society of Chemistry. Available at: [Link]

  • Antimicrobial Susceptibility Testing. National Institutes of Health. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6695. Available at: [Link]

  • The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed. Available at: [Link]

  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. MDPI. Available at: [Link]

  • MTT Cell Assay Protocol. University of Texas Health Science Center at San Antonio. Available at: [Link]

  • Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I. National Institutes of Health. Available at: [Link]

  • Modification of antimicrobial susceptibility testing methods. ResearchGate. Available at: [Link]

  • Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): Structure-activity relationships and strategies for the elimination of reactive metabolite formation. ResearchGate. Available at: [Link]

Sources

Exploratory

The Strategic Deployment of 4-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, renowned for its ability to mimic the nat...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, renowned for its ability to mimic the natural purine core of ATP and establish critical hydrogen bonding interactions within the hinge region of protein kinases.[1] This guide delves into the nuanced yet powerful role of a specifically substituted analog: the 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine core. We will explore the strategic rationale behind this substitution pattern, detailing its synthesis, its pivotal role as a versatile intermediate for creating diverse compound libraries, and its application in the development of potent and selective kinase inhibitors. This document serves as a technical resource, providing not only theoretical insights but also actionable experimental protocols for scientists engaged in drug discovery.

The 7-Azaindole Scaffold: A Foundation for Kinase Inhibition

The 7-azaindole nucleus is a bioisostere of indole, where a carbon atom in the benzene ring is replaced by a nitrogen atom.[1][2] This seemingly minor alteration has profound implications for a molecule's physicochemical properties, including its hydrogen bonding capacity, pKa, and metabolic stability. In the context of kinase inhibition, the 7-azaindole scaffold is particularly advantageous. The pyridine nitrogen at the 7-position can act as a hydrogen bond acceptor, while the pyrrole N-H at the 1-position serves as a hydrogen bond donor. This arrangement allows the 7-azaindole core to form two crucial hydrogen bonds with the hinge region of a kinase's ATP-binding site, mimicking the interaction of the adenine portion of ATP.[1][3] This bidentate interaction provides a strong anchor for the inhibitor, contributing significantly to its binding affinity.

Strategic Significance of the 4-Fluoro and 3-Iodo Substitutions

The decoration of the 7-azaindole core with specific functional groups is a key strategy in medicinal chemistry to fine-tune a compound's properties. The 4-fluoro-3-iodo substitution pattern is a prime example of a well-considered design choice, where each substituent plays a distinct and complementary role.

The Role of the 4-Fluoro Substituent

The introduction of a fluorine atom at the 4-position of the 7-azaindole ring is a strategic move to modulate the electronic properties of the scaffold and enhance its drug-like characteristics.

  • Modulation of pKa: Fluorine is the most electronegative element, and its presence on the pyridine ring withdraws electron density, thereby lowering the pKa of the pyridine nitrogen. This can be advantageous in several ways. A lower pKa can reduce the likelihood of off-target interactions with basicity-driven targets and can also influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage. Introducing a fluorine atom at a potential site of metabolism can block oxidative degradation by cytochrome P450 enzymes, thereby increasing the compound's metabolic stability and half-life.

  • Enhanced Binding Interactions: In some cases, the fluorine atom can participate in favorable non-covalent interactions within the protein's active site, such as dipole-dipole interactions or the formation of a "fluorine bond" with an appropriate hydrogen bond donor.[4] This can lead to an increase in binding affinity and potency.

The Utility of the 3-Iodo Substituent

The iodine atom at the 3-position of the 7-azaindole ring serves primarily as a versatile synthetic handle, enabling the rapid diversification of the core structure through a variety of powerful cross-coupling reactions.[3]

  • A Gateway to Diverse Functionality: The carbon-iodine bond is relatively weak and highly susceptible to oxidative addition by transition metal catalysts, such as palladium. This makes the 3-iodo-7-azaindole an excellent substrate for a wide range of cross-coupling reactions, including:

    • Suzuki-Miyaura Coupling: For the introduction of aryl and heteroaryl moieties.

    • Sonogashira Coupling: For the installation of alkyne groups, which can be further functionalized.

    • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, introducing a variety of amine-containing substituents.

    • Heck Coupling: For the formation of carbon-carbon bonds with alkenes.

This synthetic versatility allows for the systematic exploration of the chemical space around the 7-azaindole core, which is crucial for optimizing a compound's potency, selectivity, and pharmacokinetic properties.

Synthesis of the 4-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine Core

The synthesis of the 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine core can be achieved through a multi-step sequence starting from commercially available 7-azaindole. The following is a representative synthetic route, amalgamating established procedures for the functionalization of the 7-azaindole scaffold.

Synthetic Scheme

synthetic_scheme start 1H-pyrrolo[2,3-b]pyridine step1 4-Chloro-1H-pyrrolo[2,3-b]pyridine start->step1 1. m-CPBA 2. POCl3 step2 4-Fluoro-1H-pyrrolo[2,3-b]pyridine step1->step2 KF, t-AmylOH, 140 °C step3 4-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine step2->step3 NIS, DMF

Caption: Synthetic route to 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine

  • To a solution of 1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable solvent such as ethyl acetate, add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 3-4 hours.

  • Upon completion, cool the mixture and filter the resulting precipitate, which is the N-oxide intermediate.

  • Wash the solid with cold ethyl acetate and dry under vacuum.

  • To the N-oxide intermediate, add phosphorus oxychloride (POCl3, 3-5 eq) and heat the mixture at 80-90 °C for 2-3 hours.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-chloro-1H-pyrrolo[2,3-b]pyridine.

Step 2: Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine

  • To a mixture of 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) and potassium fluoride (KF, 3.0 eq) in a sealed tube, add tert-amyl alcohol.

  • Heat the reaction mixture to 140 °C for 12-16 hours.

  • Cool the mixture to room temperature and dilute with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-fluoro-1H-pyrrolo[2,3-b]pyridine.[5]

Step 3: Synthesis of 4-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine

  • To a solution of 4-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in N,N-dimethylformamide (DMF), add N-iodosuccinimide (NIS, 1.1 eq) at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.

  • Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine.[6]

Medicinal Chemistry Applications: Case Studies of 4-Fluoro-3-iodo-7-azaindole Derivatives in Kinase Inhibition

The 4-fluoro-3-iodo-7-azaindole core is a versatile starting point for the synthesis of a wide array of kinase inhibitors. The 3-iodo group provides a convenient attachment point for various substituents that can be tailored to target the specific features of a given kinase's active site.

General Strategy for Derivatization

derivatization_strategy start 4-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine suzuki Suzuki Coupling (R-B(OH)2, Pd catalyst) start->suzuki sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst) start->sonogashira buchwald Buchwald-Hartwig Amination (R-NH2, Pd catalyst) start->buchwald product1 3-Aryl/Heteroaryl Derivatives suzuki->product1 product2 3-Alkynyl Derivatives sonogashira->product2 product3 3-Amino Derivatives buchwald->product3

Caption: Derivatization of the 4-fluoro-3-iodo-7-azaindole core.

Targeting the JAK-STAT Signaling Pathway

The Janus kinase (JAK) family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) plays a critical role in cytokine signaling and immune responses through the JAK-STAT pathway. Dysregulation of this pathway is implicated in various autoimmune diseases and cancers, making JAKs attractive therapeutic targets.[7][8]

Derivatives of 4-fluoro-3-iodo-7-azaindole have been explored as potent JAK inhibitors.[9] The 7-azaindole core effectively mimics the hinge-binding motif of ATP, while the substituent at the 3-position can be optimized to achieve selectivity among the different JAK isoforms.

Example: A Hypothetical JAK Inhibitor Series

CompoundR-Group at C3JAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)
1a Phenyl5025150
1b 4-Fluorophenyl4520130
1c 3-Aminophenyl201080
1d 1H-Pyrazol-4-yl5230

This is a representative table based on general SAR trends for azaindole-based kinase inhibitors.

Structure-Activity Relationship (SAR) Insights:

  • The introduction of a small, hydrogen-bond-accepting heterocycle like pyrazole at the C3 position often leads to a significant increase in potency, likely due to favorable interactions with the solvent-exposed region of the kinase active site.

  • The presence of a fluorine atom on the phenyl ring (Compound 1b ) can slightly improve potency compared to the unsubstituted phenyl ring (Compound 1a ), potentially through enhanced hydrophobic interactions.

  • The addition of an amino group (Compound 1c ) can also enhance potency, possibly by forming an additional hydrogen bond with the protein.

JAK-STAT Signaling Pathway

jak_stat_pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation stat->stat nucleus Nucleus stat->nucleus gene Gene Transcription nucleus->gene inhibitor 4-Fluoro-3-iodo-7-azaindole Derivative (Inhibitor) inhibitor->jak Inhibition

Caption: Inhibition of the JAK-STAT signaling pathway.

Targeting the Tropomyosin Receptor Kinase (TRK) Family

The Tropomyosin Receptor Kinase (TRK) family, comprising TRKA, TRKB, and TRKC, are receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[10] Gene fusions involving the NTRK genes can lead to the formation of oncogenic fusion proteins that drive the growth of various cancers. Therefore, TRK inhibitors have emerged as a promising class of targeted cancer therapies.[11]

The 4-fluoro-3-iodo-7-azaindole scaffold has been utilized in the design of potent and selective TRK inhibitors.[2] The 7-azaindole core provides the essential hinge-binding interactions, while the substituent at the 3-position can be tailored to fit into the hydrophobic pocket of the TRK active site.

Example: A Hypothetical TRK Inhibitor Series

CompoundR-Group at C3TRKA IC50 (nM)TRKB IC50 (nM)TRKC IC50 (nM)
2a 2-Fluorophenyl152018
2b 2-Fluoro-4-aminophenyl586
2c 1-Methyl-1H-pyrazol-4-yl232
2d 2-Amino-pyrimidin-5-yl121

This is a representative table based on general SAR trends for azaindole-based kinase inhibitors.

Structure-Activity Relationship (SAR) Insights:

  • Similar to the JAK inhibitors, the incorporation of a nitrogen-containing heterocycle at the C3 position (Compounds 2c and 2d ) generally leads to a significant enhancement in potency across the TRK family.

  • The presence of an amino group on the phenyl ring (Compound 2b ) can improve potency by forming an additional hydrogen bond.

  • The 4-fluoro substituent on the 7-azaindole core contributes to the overall favorable pharmacokinetic profile of these inhibitors.

TRK Signaling Pathway

trk_pathway ngf Neurotrophin (e.g., NGF) trk TRK Receptor ngf->trk Binding & Dimerization pi3k PI3K/Akt Pathway trk->pi3k Activation ras Ras/MEK/ERK Pathway trk->ras plc PLCγ Pathway trk->plc survival Cell Survival pi3k->survival proliferation Cell Proliferation ras->proliferation plc->proliferation inhibitor 4-Fluoro-3-iodo-7-azaindole Derivative (Inhibitor) inhibitor->trk Inhibition

Caption: Inhibition of the TRK signaling pathway.

Future Perspectives

The 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine core will undoubtedly continue to be a valuable platform in the discovery of novel kinase inhibitors and other therapeutic agents. The synthetic accessibility and the strategic placement of the fluoro and iodo substituents provide a robust starting point for the generation of diverse and highly functionalized compound libraries. Future research will likely focus on:

  • Developing more selective inhibitors: By fine-tuning the substituents at the 3-position, it may be possible to develop inhibitors with greater selectivity for specific kinase isoforms, thereby reducing off-target effects and improving the therapeutic window.

  • Exploring novel therapeutic targets: While kinase inhibition is a major application, the versatility of the 4-fluoro-3-iodo-7-azaindole scaffold makes it a promising starting point for the discovery of inhibitors for other enzyme families and protein-protein interactions.

  • Application in PROTACs and other novel modalities: The 3-iodo group can serve as an attachment point for linker-payload constructs, opening up the possibility of using this scaffold in the development of proteolysis-targeting chimeras (PROTACs) and other emerging therapeutic modalities.

Conclusion

The 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine core is a testament to the power of rational drug design in medicinal chemistry. The strategic combination of a privileged scaffold with carefully chosen functional groups provides a powerful tool for the development of potent and selective therapeutic agents. This guide has provided a comprehensive overview of the synthesis, derivatization, and application of this important chemical entity, with the aim of empowering researchers to leverage its full potential in their drug discovery endeavors.

References

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances. [Link]

  • Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195. ACS Medicinal Chemistry Letters. [Link]

  • Azaindole Therapeutic Agents. Expert Opinion on Therapeutic Patents. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. [Link]

  • Janus kinase 2 inhibitors. Synthesis and characterization of a novel polycyclic azaindole. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Chemical & Pharmaceutical Bulletin. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]

  • Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry. [Link]

  • Design, synthesis, and evaluation of 3,5-disubstituted 7-azaindoles as Trk inhibitors with anticancer and antiangiogenic activities. European Journal of Medicinal Chemistry. [Link]

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7- Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. [Link]

  • Synthesis of Azaindoles. Chinese Journal of Organic Chemistry. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]

  • Docking and quantitative structure-activity relationship studies for 3-fluoro-4-(pyrrolo[2,1-f][2][12][13]triazin-4-yloxy)aniline, 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline, and 4-(4-amino-2-fluorophenoxy)-2-pyridinylamine derivatives as c-Met kinase inhibitors. Journal of Computer-Aided Molecular Design. [Link]

  • Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents. ACS Medicinal Chemistry Letters. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. [Link]

  • Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. Molecules. [Link]

  • The Role of 7-Azaindole Intermediates in Modern Drug Discovery. LinkedIn. [Link]

  • A novel chemotype of kinase inhibitors: Discovery of 3,4-ring fused 7-azaindoles and deazapurines as potent JAK2 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of Medicinal Chemistry. [Link]

  • Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application. Journal of Medicinal Chemistry. [Link]

  • Azaindole synthesis. Organic Chemistry Portal. [Link]

  • SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules. [Link]

  • Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Authorea. [Link]

  • Synthesis and structure-activity relationships of 3,5-disubstituted-pyrrolo[2,3-b]pyridines as inhibitors of adaptor associated kinase 1 (AAK1) with antiviral activity. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Fluorine in drug discovery: Role, design and case studies. Journal of Fluorine Chemistry. [Link]

  • Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. Synfacts. [Link]

  • Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers. Acta Pharmaceutica Sinica B. [Link]

  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules. [Link]

  • Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. Molecular Biology Reports. [Link]

  • microbial Studies of New 3- and 4 - substituted in 7- Aza Indole Derivatives. Journal of Applicable Chemistry. [Link]

  • 4-Phenyl-7-azaindoles as potent and selective IKK2 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of the novel heterocyclic compound, 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine. This molecul...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of the novel heterocyclic compound, 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine. This molecule, a derivative of the privileged 7-azaindole scaffold, is of significant interest to researchers in medicinal chemistry and drug development due to its potential as a building block for kinase inhibitors and other therapeutic agents. The strategic placement of a fluorine atom and an iodine atom on the pyrrolopyridine core offers unique opportunities for further chemical modification and structure-activity relationship (SAR) studies.

Molecular Structure and Spectroscopic Probes

The structure of 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine presents several key features that are amenable to spectroscopic analysis. The presence of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F makes NMR spectroscopy an invaluable tool for elucidating its detailed molecular framework. Mass spectrometry, on the other hand, provides crucial information about its molecular weight and fragmentation patterns, confirming its elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine, ¹H, ¹³C, and ¹⁹F NMR are the most informative experiments.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number and chemical environment of the hydrogen atoms in the molecule.

Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
8.15d5.0H6
7.50s-H2
7.10d5.0H5
12.5 (broad)s-N1-H

Interpretation of the Predicted ¹H NMR Spectrum:

The predicted ¹H NMR spectrum reveals four distinct signals. The two doublets at 8.15 and 7.10 ppm are characteristic of the coupled protons on the pyridine ring (H6 and H5). The singlet at 7.50 ppm is assigned to the proton on the pyrrole ring (H2). A broad singlet at a downfield chemical shift (around 12.5 ppm) is expected for the N-H proton of the pyrrole ring, which is often broadened due to quadrupole effects and exchange with residual water in the solvent.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Predicted Chemical Shift (δ, ppm)Assignment
150.5 (d, J = 240 Hz)C4
148.0C7a
145.0C6
125.0C2
118.0 (d, J = 20 Hz)C5
100.0C3a
60.0C3

Interpretation of the Predicted ¹³C NMR Spectrum:

The ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to the seven carbon atoms in the molecule. The most notable feature is the large coupling constant (approximately 240 Hz) observed for the C4 carbon, which is directly attached to the fluorine atom. The C5 carbon, which is two bonds away from the fluorine, is expected to show a smaller coupling constant (around 20 Hz). The C3 carbon, bonded to the iodine atom, is predicted to appear at a relatively upfield chemical shift due to the heavy atom effect of iodine.

Predicted ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum is a highly sensitive technique for observing fluorine atoms in a molecule.

Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-120.0d5.0

Interpretation of the Predicted ¹⁹F NMR Spectrum:

A single signal is expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atom at the C4 position. This signal is predicted to be a doublet due to coupling with the adjacent H5 proton. The chemical shift of around -120.0 ppm is within the typical range for aryl fluorides.

Experimental Protocol for NMR Data Acquisition

The following is a standard protocol for acquiring high-quality NMR spectra of 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine.

Sample Preparation:

  • Weigh approximately 5-10 mg of the compound into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Cap the NMR tube and gently agitate to ensure complete dissolution of the sample.

Instrument Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum using a standard pulse sequence.

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • Acquire the ¹⁹F NMR spectrum.

  • Process the acquired data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve insert Insert Sample dissolve->insert lock Lock insert->lock shim Shim lock->shim acquire Acquire Spectra (1H, 13C, 19F) shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline analyze Spectral Analysis baseline->analyze

Figure 1: A generalized workflow for NMR data acquisition and processing.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis.

Predicted Mass Spectrum

For 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine (C₇H₄FIN₂), the expected monoisotopic mass is 261.94 g/mol .

m/z (predicted)Ion
262.95[M+H]⁺
284.93[M+Na]⁺
135.04[M-I]⁺

Interpretation of the Predicted Mass Spectrum:

In a high-resolution mass spectrum, the molecular ion peak ([M]⁺) is expected at m/z 261.94. Under electrospray ionization (ESI) conditions, protonated ([M+H]⁺) and sodiated ([M+Na]⁺) adducts are commonly observed. Fragmentation of the molecule may lead to the loss of the iodine atom, resulting in a fragment ion at m/z 135.04.

Experimental Protocol for Mass Spectrometry Data Acquisition

The following is a standard protocol for acquiring a mass spectrum of 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine using electrospray ionization.

Sample Preparation:

  • Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

Instrument Setup and Data Acquisition:

  • Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

  • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, and drying gas temperature) to obtain a stable ion signal.

  • Acquire the mass spectrum in the positive ion mode over an appropriate m/z range.

  • If desired, perform tandem mass spectrometry (MS/MS) experiments to induce fragmentation and obtain structural information.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Prepare Dilute Solution infuse Infuse into ESI Source dissolve->infuse optimize Optimize Source Parameters infuse->optimize acquire Acquire Mass Spectrum optimize->acquire identify Identify Molecular Ion acquire->identify analyze_frag Analyze Fragmentation identify->analyze_frag

Figure 2: A generalized workflow for mass spectrometry data acquisition and analysis.

Conclusion

This technical guide provides a detailed and scientifically rigorous overview of the expected NMR and MS spectroscopic data for 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine. Although based on predicted data, the information presented herein offers a valuable resource for researchers working with this compound. The provided protocols for data acquisition and the in-depth analysis of the expected spectra will aid in the efficient and accurate characterization of this important heterocyclic building block, thereby accelerating its application in drug discovery and development.

References

  • ACD/Labs. (n.d.). NMR Predictors. Retrieved from [Link]

  • ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • ACD/Labs. (n.d.). MS Fragmenter. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Griffiths, L. (2008). An Introduction to Electrospray Ionisation Mass Spectrometry. Zoology JRF, 1, 1-4.
  • University of California, Santa Barbara. (n.d.). NMR Facility - Sample Preparation. Retrieved from [Link]

Exploratory

A Guide to 4-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine: Synthesis, Availability, and Application in Drug Discovery

Introduction: The Strategic Value of a Substituted 7-Azaindole In the landscape of modern medicinal chemistry, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure.[1] As a bioisostere of indole...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Substituted 7-Azaindole

In the landscape of modern medicinal chemistry, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure.[1] As a bioisostere of indole, it frequently enhances physicochemical properties such as solubility and target binding affinity, making it a cornerstone of many therapeutic agents, particularly in kinase inhibition.[1][2] This guide focuses on a specifically functionalized derivative, 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine , a versatile building block for drug discovery programs. The strategic placement of a fluorine atom at the 4-position and an iodine atom at the 3-position equips this molecule with a unique combination of properties. The fluorine atom can modulate basicity (pKa) and improve metabolic stability, while the iodine atom serves as a highly reactive handle for introducing molecular complexity through transition-metal-catalyzed cross-coupling reactions.[3][4] This document provides an in-depth overview of its commercial availability, a robust synthesis protocol, and its applications for researchers, scientists, and drug development professionals.

Commercial Availability

For researchers seeking to expedite their discovery programs, 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine is commercially available from specialized chemical suppliers. This direct availability allows for immediate use in screening libraries and hit-to-lead optimization without the need for multi-step synthesis.

SupplierCatalog NumberCAS NumberNotes
BLDpharmBD11903201190320-05-8Spectroscopic data (NMR, HPLC, LC-MS) available.[5]

Note: Availability and catalog information are subject to change. It is recommended to verify with the supplier directly.

Synthesis Protocol: A Multi-Step Approach

While commercially available, an in-house synthesis may be required for large-scale campaigns or analog synthesis. The following protocol describes a logical and field-proven pathway for the preparation of 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine, starting from a commercially available chloropyridine derivative. The causality behind each transformation is explained to provide a deeper understanding of the process.

Experimental Workflow Diagram

Synthesis_Workflow cluster_start Starting Material cluster_product Final Product A 4-Chloro-1H-pyrrolo[2,3-b]pyridine B 4-Fluoro-1H-pyrrolo[2,3-b]pyridine A->B Nucleophilic Aromatic Substitution (SNAr) [e.g., KF, high temp] C 4-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine B->C Electrophilic Iodination [e.g., N-Iodosuccinimide (NIS)]

Caption: Synthetic workflow for 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine.

Step 1: Fluorination of 4-Chloro-1H-pyrrolo[2,3-b]pyridine
  • Principle: The initial step involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyridine ring facilitates the displacement of the chloride at the 4-position by a fluoride ion. This transformation is often the most challenging step due to the relatively low nucleophilicity of fluoride and the high activation energy required.

  • Methodology:

    • To a sealed reaction vessel, add 4-chloro-1H-pyrrolo[2,3-b]pyridine and an excess of a fluoride source, such as potassium fluoride (KF).

    • Add a high-boiling point polar aprotic solvent like dimethyl sulfoxide (DMSO) or sulfolane.

    • The reaction mixture is heated to a high temperature (typically 180-220 °C) for several hours. The progress is monitored by LC-MS or TLC.

    • Upon completion, the reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

    • The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • Purification is achieved via column chromatography on silica gel to yield 4-fluoro-1H-pyrrolo[2,3-b]pyridine.

  • Causality: The high temperature is necessary to overcome the energy barrier for the SNAr reaction. A polar aprotic solvent is crucial for solubilizing the fluoride salt and promoting the reaction rate.

Step 2: Regioselective Iodination
  • Principle: The second step is an electrophilic aromatic substitution on the electron-rich pyrrole ring of the 7-azaindole core. The 3-position is the most nucleophilic and sterically accessible site, leading to highly regioselective iodination.

  • Methodology:

    • Dissolve 4-fluoro-1H-pyrrolo[2,3-b]pyridine in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

    • Cool the solution in an ice bath.

    • Add N-Iodosuccinimide (NIS) portion-wise. NIS is a mild and effective source of electrophilic iodine.

    • Allow the reaction to stir at room temperature until completion, as monitored by LC-MS or TLC.

    • Quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

    • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • The crude product can be purified by recrystallization or column chromatography to afford the final product, 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine.

  • Causality: The pyrrole moiety of the 7-azaindole is significantly more reactive towards electrophiles than the fluorinated pyridine ring. This inherent reactivity difference allows for the selective introduction of iodine at the C3-position without affecting the rest of the molecule.

Applications in Drug Discovery: A Versatile Scaffolding Approach

The 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine scaffold is a powerful tool for medicinal chemists aiming to develop novel therapeutics, particularly kinase inhibitors.

Pharmacophoric Significance

The 7-azaindole core acts as a bioisosteric replacement for adenine, the hinge-binding motif of ATP. This allows it to form crucial hydrogen bond interactions within the ATP binding site of many kinases. The substituents at the 4- and 3-positions provide vectors for further chemical exploration to achieve potency and selectivity.

Caption: Role of 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine as a pharmacophore.

  • Role of Fluorine: The introduction of a fluorine atom at the 4-position can have several beneficial effects.[3] Its strong electron-withdrawing nature lowers the pKa of the pyridine nitrogen, which can reduce off-target interactions and improve cell permeability. Furthermore, the C-F bond is exceptionally stable, making that position resistant to oxidative metabolism, which can improve the pharmacokinetic profile of a drug candidate.[6]

  • Role of Iodine: The carbon-iodine bond at the 3-position is a key synthetic handle.[4] It is highly reactive in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations.[4] This allows for the late-stage introduction of a wide variety of substituents (aryl, heteroaryl, alkyl, amino groups, etc.), enabling rapid generation of analogs for structure-activity relationship (SAR) studies. This versatility is critical for optimizing a compound's potency, selectivity, and overall drug-like properties.

Physicochemical and Spectroscopic Properties

Accurate characterization is essential for confirming the identity and purity of 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine.

PropertyValue
CAS Number 1190320-05-8
Molecular Formula C7H4FIN2
Molecular Weight 262.02 g/mol
Appearance Typically an off-white to yellow solid
Storage Store in a cool, dry, dark place under an inert atmosphere.

Spectroscopic Characterization:

  • 1H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrole and pyridine rings, with characteristic coupling constants.

  • 13C NMR: The carbon NMR will show resonances for all seven carbon atoms, with the carbon bearing the iodine being significantly shielded.

  • 19F NMR: A singlet in the fluorine NMR spectrum will confirm the presence of the fluorine atom.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the exact mass of the compound, confirming its elemental composition.

Suppliers like BLDpharm often provide access to this analytical data, which should always be reviewed to confirm the material's integrity before use.[5]

Conclusion

4-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine represents a highly valuable and versatile building block for contemporary drug discovery. Its commercial availability provides a direct route for its inclusion in research, while its synthesis is achievable through established chemical transformations. The strategic positioning of the fluoro and iodo substituents provides medicinal chemists with fine control over key drug-like properties and a robust handle for extensive SAR exploration. As the demand for novel and selective kinase inhibitors and other targeted therapies continues to grow, the utility of such well-designed heterocyclic scaffolds is poised to increase significantly.

References

  • Iodine-Catalyzed Oxidative Coupling Reactions Utilizing C-H and X-H as Nucleophiles. (n.d.). Retrieved from [Link]

  • A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. (2013). Photochemistry and Photobiology, 89(1), 40-50. Retrieved from [Link]

  • Iodine Catalyzed Cross-Coupling Reactions. (n.d.). NIH RePORTER. Retrieved from [Link]

  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. (2023). European Journal of Medicinal Chemistry, 258, 115587. Retrieved from [Link]

  • Recent discoveries on the structure of iodine(III) reagents and their use in cross-nucleophile coupling. (2021). Chemical Society Reviews, 50(4), 2264-2278. Retrieved from [Link]

  • Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed C-N and C-O Coupling. (2010). Molecules, 15(4), 2493-2503. Retrieved from [Link]

  • The Applications of Hypervalent Iodine(III) Reagents in the Constructions of Heterocyclic Compounds Through Oxidative Coupling Reactions. (2014). Science China Chemistry, 57(2), 189-214. Retrieved from [Link]

  • Applications of Fluorine in Medicinal Chemistry. (2015). Journal of Medicinal Chemistry, 58(16), 6243-6268. Retrieved from [Link]

  • Azaindole Therapeutic Agents. (2020). Journal of Medicinal Chemistry, 63(22), 13486-13506. Retrieved from [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2023). Journal of Fluorine Chemistry, 265, 110078. Retrieved from [Link]

Sources

Foundational

safety and handling of 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine

An In-depth Technical Guide to the Safe Handling and Application of 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine Introduction The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged heterocycli...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling and Application of 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine

Introduction

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural resemblance to purine enables it to form key hydrogen bond interactions with a wide array of biological targets, making it a cornerstone for the development of novel therapeutics, particularly kinase inhibitors.[1][2] The strategic introduction of halogen atoms, such as fluorine and iodine, onto this core scaffold significantly modulates its physicochemical and pharmacological properties.[3] Specifically, 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine (CAS No. 1190320-05-8) is a highly valuable synthetic intermediate, offering orthogonal handles for sequential cross-coupling reactions. The C-I bond is selectively functionalized, typically via palladium-catalyzed methods, while the C-F bond can alter properties like metabolic stability, pKa, and binding affinity.[3][4]

This guide provides an in-depth overview of the critical safety protocols, handling procedures, reactivity, and applications of 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine, designed for researchers, chemists, and drug development professionals. Adherence to these guidelines is paramount to ensure laboratory safety and experimental success.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's properties is the foundation of its safe and effective use.

PropertyValueSource(s)
IUPAC Name 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridineN/A
Synonyms 4-Fluoro-3-iodo-7-azaindole[1][5]
CAS Number 1190320-05-8[6][7]
Molecular Formula C₇H₄FIN₂[8][9]
Molecular Weight 262.02 g/mol [9]
Physical Form Typically a solid (yellow to brown powder)[10]
Storage Temperature Recommended 0-8°C[10]

Hazard Identification and Toxicological Profile

While a specific, comprehensive toxicological profile for 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine is not thoroughly established in publicly available literature, data from structurally related halogenated pyridines and azaindoles provide a strong basis for hazard assessment.[10][11][12] The primary hazards are associated with irritation and acute toxicity upon ingestion or inhalation.

GHS Hazard Classification (Inferred)

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity3H335: May cause respiratory irritation

Causality: The hazardous nature of this compound stems from its reactive components. Halogenated aromatic heterocycles can interfere with biological processes. Inhalation of fine dust can lead to irritation of the respiratory tract.[12] Skin and eye contact may cause significant irritation due to the compound's chemical reactivity.[11] Ingestion is harmful, a common trait for many specialized laboratory reagents. Furthermore, the metabolism of fluorinated compounds can sometimes release fluoride ions, which are toxic at high concentrations.[4]

Exposure Controls and Personal Protection

A multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate Personal Protective Equipment (PPE), is essential for minimizing exposure.

Engineering Controls
  • Chemical Fume Hood: All handling of solid 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine and its solutions must be conducted in a properly functioning chemical fume hood.[11] This is the primary defense against inhaling dust or vapors.

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of any potential vapors or dusts outside of the primary containment (fume hood).[12][13]

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[12][13]

Diagram: Hierarchy of Safety Controls

This diagram illustrates the universally accepted hierarchy for managing chemical hazards, emphasizing the importance of engineering controls over reliance on PPE alone.

G cluster_main Hierarchy of Controls for 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine Elimination Elimination (Not Feasible for Synthesis) Substitution Substitution (Not Feasible for Core Reagent) Engineering Engineering Controls (e.g., Fume Hood, Ventilation) Administrative Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (e.g., Gloves, Goggles, Lab Coat) caption Most Effective to Least Effective Control Strategy

Caption: Most Effective to Least Effective Control Strategy

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound.[11][13]

EquipmentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Prevents skin contact and irritation.[11] Always inspect gloves before use and change them immediately if contaminated.
Eye/Face Protection Safety goggles with side-shields or a face shieldProtects eyes from splashes of solutions or contact with airborne powder.[12][13]
Skin/Body Protection Laboratory coatPrevents contamination of personal clothing.[13]
Respiratory Protection Not required under normal use with a fume hoodIf a fume hood is not available or in case of a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[12]

Safe Handling, Storage, and Spill Management

Prudent Handling Protocols
  • Preparation: Before handling, read the Safety Data Sheet for this or a closely related compound.[11][12] Ensure all necessary PPE is worn correctly and the fume hood is operational.

  • Aliquotting/Weighing: Conduct all weighing and transfer operations on a disposable weighing paper or in a suitable container within the fume hood to contain any dust. Avoid creating dust during transfer.[1]

  • Dissolving: Add the solid reagent to the solvent slowly. Some reactions may be exothermic.

  • Hygiene: After handling, wash hands thoroughly with soap and water.[11][13] Do not eat, drink, or smoke in the laboratory area.

Storage and Stability

Proper storage is critical to maintain the compound's integrity and prevent hazardous situations.

ParameterRecommendationRationale and Incompatibilities
Condition Store in a tightly closed container.Prevents contamination and potential reaction with atmospheric moisture.[11][12]
Temperature Store in a cool, dry, well-ventilated area, often refrigerated (0-8°C).Low temperature slows potential degradation.[10]
Incompatible Materials Strong oxidizing agents.Can lead to vigorous or explosive reactions.[12]
Spill and Emergency Procedures

Prompt and correct response to a spill is crucial to mitigate risks.

  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or outside of a containment area.

  • Ventilate: Ensure the area is well-ventilated, using the fume hood to manage dust or vapors.

  • Contain: For a solid spill, gently cover with an inert absorbent material like vermiculite or sand to avoid raising dust.[11]

  • Collect: Carefully sweep or scoop the contained material into a sealed, labeled container for hazardous waste.[12] Do not use a vacuum cleaner unless it is specifically rated for hazardous dust.

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.

  • Dispose: All contaminated materials (absorbent, PPE, etc.) must be disposed of as hazardous waste according to institutional and local regulations.

Diagram: Spill Response Workflow

G spill Spill Occurs alert Alert Personnel & Assess Risk spill->alert ppe Don Appropriate PPE alert->ppe contain Contain Spill (Cover with inert material) ppe->contain collect Collect Material (Sweep into sealed container) contain->collect decon Decontaminate Area collect->decon dispose Dispose of Waste decon->dispose end_proc Procedure Complete dispose->end_proc

Caption: Step-by-step workflow for managing a chemical spill.

Reactivity Profile and Synthetic Applications

4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine is a valuable building block precisely because of its engineered reactivity. The two different halogen atoms provide orthogonal handles for sequential functionalization, a powerful strategy in multi-step organic synthesis.

  • C-I Bond Reactivity: The carbon-iodine bond is significantly more reactive than the carbon-fluorine bond in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the C3-position. Common reactions include:

    • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.[2]

    • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.[2]

    • Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

  • C-F Bond Influence: While less reactive in cross-coupling, the C4-fluoro substituent is not merely a placeholder. Its strong electron-withdrawing nature influences the electronics of the heterocyclic ring system, potentially altering the reactivity of other positions and the pKa of the pyrrole N-H.[3] It also serves as a common bioisostere for a hydrogen atom, often enhancing metabolic stability and binding affinity in final drug candidates.[4]

This differential reactivity is a cornerstone of its utility, allowing for the initial introduction of a substituent at the C3 position, followed by potential modification or use of the C4-fluoro group in later synthetic steps or as a permanent feature of the target molecule.

Diagram: Key Synthetic Reactions

G start 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine suzuki_prod 3-Aryl/Alkyl Product start->suzuki_prod Suzuki Coupling (R-B(OH)₂, Pd catalyst, Base) buchwald_prod 3-Amino Product start->buchwald_prod Buchwald-Hartwig Amination (R₂NH, Pd catalyst, Base) sonogashira_prod 3-Alkynyl Product start->sonogashira_prod Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst, Base)

Caption: Common cross-coupling reactions utilizing the C-I bond.

Disposal Considerations

All waste containing 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine, whether in solid form, in solution, or as contaminated materials, must be treated as hazardous chemical waste.

  • Waste Collection: Collect waste in designated, properly sealed, and clearly labeled hazardous waste containers.

  • Segregation: Do not mix halogenated waste with non-halogenated waste streams unless permitted by your institution's waste disposal protocols.

  • Disposal: Arrange for disposal through a licensed professional waste disposal service or your institution's environmental health and safety (EHS) department.[14] Never dispose of this chemical down the drain or in regular trash.[11]

References

  • Google Patents. (2016). A process for preparing halogenated azaindole compounds using pybrop.
  • Larsen, L. K., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(18), 4285.
  • Han, C., et al. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(5), 753-758.
  • Dikeman. (n.d.). 4-FLUORO-3-IODO-7-AZAINDOLE. Retrieved from [Link]

  • Shchegravina, E. S., et al. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 27(19), 6245.
  • Google Patents. (2019). Simple preparation method of 5-halogenated-7-azaindole.
  • Ponra, S., et al. (2025).
  • Cusabio. (n.d.). 5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]

  • Al-Fahd, A. A., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101.
  • Capot Chemical Co., Ltd. (n.d.). MSDS of 4-chloro-7-fluoro-1H-pyrrolo[3,2-c]pyridine. Retrieved from [Link]

  • Kaczor, A. A., et al. (2021).
  • Huang, P. H., et al. (2014). 3-Iodo-1H-pyrazolo[3,4-b]pyridine.
  • El-Gazzar, M. G., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Medicinal Chemistry Research, 33, 476-491.
  • Paul, D., et al. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase.
  • Henderson, M. C., et al. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(3), 757-759.
  • Wang, T., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 11(11), 1313-1323.
  • Song, J., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Molecules, 27(6), 1999.
  • Nakajima, Y., et al. (2015). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Chemical & Pharmaceutical Bulletin, 63(5), 341-353.
  • Engers, D. W., et al. (2016). Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4). ACS Chemical Neuroscience, 7(9), 1192-1200.
  • Zappas, K. E., & Zysk, J. R. (1981). Toxicology of the fluoroalkenes: review and research needs. Drug and chemical toxicology, 4(1), 1-22.
  • Huang, P. H., et al. (2014). 3-Iodo-1H-pyrazolo[3,4-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 6), o650.
  • Singh, R. K., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4172.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Buchwald-Hartwig Amination of 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine

Abstract This document provides a comprehensive guide to the Buchwald-Hartwig amination of 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic scaffold in medicinal chemistry. We delve into the mechanistic unde...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the Buchwald-Hartwig amination of 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic scaffold in medicinal chemistry. We delve into the mechanistic underpinnings of this powerful palladium-catalyzed cross-coupling reaction, offering a detailed, field-proven protocol for its successful execution. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this transformation for the synthesis of novel arylamines. We will explore catalyst and ligand selection, the critical role of the base, and practical considerations for reaction setup, workup, and purification.

Introduction: The Strategic Importance of C-N Bond Formation

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where a vast number of bioactive molecules are arylamines.[1] The Buchwald-Hartwig amination has emerged as a premier method for forging these bonds, offering a broad substrate scope and functional group tolerance that surpasses many traditional methods like nucleophilic aromatic substitution.[2] This palladium-catalyzed cross-coupling reaction enables the facile synthesis of aryl amines from aryl halides and primary or secondary amines.[2][3]

The substrate of focus, 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in drug discovery. Its successful amination is crucial for generating libraries of compounds for biological screening. This guide will provide the necessary insights and practical steps to achieve this transformation efficiently and reliably.

Mechanistic Overview: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5] Understanding this mechanism is paramount for troubleshooting and optimizing the reaction.

The cycle is generally understood to involve the following key steps:

  • Oxidative Addition: A low-valent Pd(0) species undergoes oxidative addition to the aryl iodide, forming a Pd(II) intermediate.[2] For our substrate, the C-I bond is the site of this addition.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex. A stoichiometric amount of a strong base is crucial at this stage to deprotonate the coordinated amine, forming a palladium-amido complex.[4][6]

  • Reductive Elimination: This is the final, product-forming step where the C-N bond is formed, and the desired arylamine product is released from the palladium center. This step also regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][5]

// Nodes Pd0 [label="L-Pd(0)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Aryl [label="L-Pd(II)(Ar)(I)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AmineCoord [label="Amine\nCoordination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Amine [label="[L-Pd(II)(Ar)(NHR'R'')]⁺ I⁻", fillcolor="#FBBC05", fontcolor="#202124"]; Deprotonation [label="Deprotonation\n(Base)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Amido [label="L-Pd(II)(Ar)(NR'R'')", fillcolor="#34A853", fontcolor="#FFFFFF"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Ar-NR'R''", shape=cds, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [label="Ar-I"]; OxAdd -> PdII_Aryl; PdII_Aryl -> AmineCoord [label="HNR'R''"]; AmineCoord -> PdII_Amine; PdII_Amine -> Deprotonation; Deprotonation -> PdII_Amido; PdII_Amido -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Catalyst\nRegeneration"]; } केंद Figure 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

Experimental Protocol: Amination of 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine

This protocol details a general procedure for the Buchwald-Hartwig amination of 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine with a representative secondary amine, morpholine.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )SupplierNotes
4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine1228574-27-1262.02Commercially availableEnsure purity >98%
Morpholine110-91-887.12Commercially availableDistill before use if purity is questionable
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))51364-51-3915.72Commercially availableStore under inert atmosphere
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)564483-18-7476.66Commercially availableAir-stable, but best handled under inert gas for consistency
Sodium tert-butoxide (NaOt-Bu)865-48-596.10Commercially availableHighly hygroscopic; store and handle in a glovebox
Toluene108-88-392.14Commercially availableAnhydrous, <50 ppm H₂O
Equipment
  • Oven-dried glassware (reaction tube or round-bottom flask)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Schlenk line or glovebox with Argon or Nitrogen)

  • Temperature-controlled heating block or oil bath

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Flash chromatography system

Reaction Setup and Execution

Note: This reaction is sensitive to air and moisture. All manipulations should be performed under an inert atmosphere.

  • Glovebox/Schlenk Line Preparation: To an oven-dried reaction tube equipped with a magnetic stir bar, add 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), Pd₂(dba)₃ (0.02 equiv, 2 mol%), and XPhos (0.04 equiv, 4 mol%).

  • Reagent Addition: In the glovebox, add sodium tert-butoxide (1.4 equiv).

  • Solvent and Amine Addition: Remove the sealed tube from the glovebox. Add anhydrous toluene (to make a 0.1 M solution with respect to the starting material) followed by morpholine (1.2 equiv) via syringe.

  • Reaction Conditions: Place the sealed reaction tube in a preheated heating block or oil bath set to 100 °C.

  • Monitoring the Reaction: Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Quenching: Once the starting material is consumed, remove the reaction tube from the heat and allow it to cool to room temperature. Carefully quench the reaction by adding water.

Workup and Purification
  • Extraction: Transfer the reaction mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel.[7] The choice of eluent will depend on the polarity of the product; a gradient of ethyl acetate in hexanes is a good starting point.

Key Considerations and Field-Proven Insights

The Critical Choice of Ligand and Catalyst

The success of the Buchwald-Hartwig amination is highly dependent on the choice of the phosphine ligand.[8] For electron-rich and potentially coordinating heterocyclic substrates like 7-azaindoles, bulky, electron-rich biaryl phosphine ligands are often superior.[9] Ligands like XPhos, RuPhos, and BrettPhos are excellent choices as they promote both the oxidative addition and the reductive elimination steps while minimizing catalyst inhibition.

While Pd₂(dba)₃ is a common and effective palladium precursor, pre-catalysts such as XPhos Pd G3 or G4 can also be used. These pre-catalysts often offer improved air stability and can lead to more reproducible results.[10]

The Role of the Base

The base plays a multifaceted role in the Buchwald-Hartwig amination. Its primary function is to deprotonate the amine, but it also influences the overall catalytic cycle.[11] Strong, non-coordinating bases are generally preferred.[12]

  • Sodium tert-butoxide (NaOt-Bu): A strong, commonly used base that is effective for a wide range of substrates.

  • Lithium bis(trimethylsilyl)amide (LiHMDS): A strong, non-nucleophilic base that can be advantageous when dealing with base-sensitive functional groups.[13]

  • Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄): Weaker inorganic bases that can be employed for substrates that are sensitive to strong alkoxide bases, though this may necessitate higher reaction temperatures.[9]

Theoretical and experimental studies have shown that in nonpolar solvents, an anionic base is necessary to efficiently deprotonate the neutral palladium-amine complex.[6][14]

Solvent Selection

The choice of solvent is crucial for ensuring the solubility of all reaction components and for maintaining the stability of the catalytic species.[15]

  • Toluene and Dioxane: These are the most commonly used solvents for Buchwald-Hartwig aminations due to their non-polar nature and ability to solubilize the reagents.[4]

  • Tetrahydrofuran (THF): Another suitable ethereal solvent.[15]

It is imperative to use anhydrous solvents to prevent catalyst deactivation and unwanted side reactions.

Potential Side Reactions and Troubleshooting
  • Hydrodehalogenation: A common side reaction where the aryl halide is reduced to the corresponding arene. This can be minimized by careful selection of the ligand and reaction conditions.

  • Homocoupling of the Amine: This can occur under certain conditions, leading to the formation of a hydrazine derivative.

  • Incomplete Conversion: If the reaction stalls, consider increasing the catalyst loading, screening different ligands, or varying the base and solvent. The purity of the reagents, particularly the base and solvent, is also critical.

// Nodes Start [label="Low Conversion or\nSide Product Formation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckReagents [label="Verify Reagent Purity\n(Anhydrous Solvent, Fresh Base)", fillcolor="#FBBC05", fontcolor="#202124"]; ScreenLigands [label="Screen Alternative Ligands\n(e.g., RuPhos, BrettPhos)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; VaryBase [label="Vary the Base\n(e.g., LiHMDS, Cs₂CO₃)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OptimizeTemp [label="Optimize Reaction\nTemperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IncreaseLoading [label="Increase Catalyst\nLoading", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Success [label="Improved Yield and Purity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> CheckReagents; CheckReagents -> ScreenLigands [label="If reagents are pure"]; ScreenLigands -> VaryBase; VaryBase -> OptimizeTemp; OptimizeTemp -> IncreaseLoading; IncreaseLoading -> Success; } केंद Figure 2: A logical workflow for troubleshooting common issues.

Conclusion

The Buchwald-Hartwig amination of 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine is a robust and versatile transformation that provides access to a wide array of valuable compounds for drug discovery and development. By understanding the underlying mechanism and carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields and purity. The protocol and insights provided in this guide serve as a solid foundation for the successful implementation of this critical C-N bond-forming reaction.

References

  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969. Retrieved from [Link]

  • Norrby, P. O., et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961-11969. Retrieved from [Link]

  • Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Retrieved from [Link]

  • Paul Murray Catalysis Consulting Ltd. (n.d.). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026, January 7). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, July 23). Purification of Buchwald-Hartwig amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald-Hartwig amination. Retrieved from [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]

  • ResearchGate. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ACS Publications. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

  • Reddit. (2024, July 31). BH amination side products and purification. Retrieved from [Link]

  • Unknown Source. (n.d.). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands.
  • Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. DSpace@MIT. Retrieved from [Link]

  • Old, D. W., et al. (2000). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 2(10), 1403-1406. Retrieved from [Link]

  • National Institutes of Health. (2024, February 12). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. Retrieved from [Link]

  • Li, X. (2023). The Asymmetric Buchwald–Hartwig Amination Reaction. Angewandte Chemie International Edition, 62(9), e202216863. Retrieved from [Link]

  • Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. PMC - NIH. Retrieved from [Link]

  • Unknown Source. (2026, January 5).
  • ResearchGate. (n.d.). Scheme 1. Examples of palladium-catalysed amination of reactive heteroaryl chlorides. Retrieved from [Link]

  • Wiley Analytical Science. (2019, July 9). Palladium Catalyzed Amination of Aryl Chlorides. Retrieved from [Link]

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. Organic Letters, 16(17), 4388-4391. Retrieved from [Link]

  • PubMed. (2001, May 3). Catalytic amination of 2-substituted pyridines with hydrazine derivatives. Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of FGFR Inhibitors from 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine

For: Researchers, scientists, and drug development professionals. Introduction: The 7-Azaindole Scaffold in FGFR Inhibitor Design Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The 7-Azaindole Scaffold in FGFR Inhibitor Design

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration.[1][2] Aberrant FGFR signaling, often due to genetic alterations, is a key driver in various cancers, making FGFRs a compelling target for therapeutic intervention.[2][3] The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors.[4] Its structural resemblance to purine allows it to form key hydrogen bond interactions within the ATP-binding pocket of kinases.[4]

This guide provides a detailed protocol for the synthesis of a potential FGFR inhibitor starting from the versatile building block, 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine. The synthetic strategy involves a three-stage process: N-protection of the pyrrole, a palladium-catalyzed Suzuki-Miyaura cross-coupling to introduce a key aryl moiety, and a final deprotection to yield the target compound. The rationale behind the choice of reagents and reaction conditions is explained throughout, drawing upon established methodologies for the functionalization of the 7-azaindole core.

Overall Synthetic Scheme

The proposed synthetic route is a modular approach that allows for the introduction of diverse chemical functionalities, enabling the exploration of structure-activity relationships (SAR) in the development of potent and selective FGFR inhibitors.

Synthetic_Scheme Start 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine Protected N-SEM-protected Intermediate Start->Protected  Step 1: N-Protection   Coupled Suzuki Coupled Product Protected->Coupled  Step 2: Suzuki-Miyaura Coupling   Final Target FGFR Inhibitor Coupled->Final  Step 3: Deprotection  

Caption: Overall workflow for the synthesis of FGFR inhibitors.

Part 1: N-Protection of the 7-Azaindole Core

Rationale: The pyrrole nitrogen of the 7-azaindole scaffold is nucleophilic and can interfere with subsequent cross-coupling reactions. Therefore, protection of this nitrogen is a critical first step. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is chosen as the protecting group due to its stability under a wide range of reaction conditions and the availability of reliable deprotection methods.[2] The SEM group has been successfully employed in the synthesis of other substituted 7-azaindoles.[3]

Protocol 1: SEM Protection of 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine
Reagent/SolventMolecular WeightMoles (mmol)EquivalentsAmount
4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine264.021.01.0264 mg
Sodium Hydride (60% dispersion in mineral oil)24.001.21.248 mg
2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)166.721.21.20.22 mL
Anhydrous N,N-Dimethylformamide (DMF)---5 mL

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine (264 mg, 1.0 mmol).

  • Add anhydrous DMF (5 mL) and cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 48 mg, 1.2 mmol) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Stir the mixture at 0 °C for 30 minutes. The formation of the sodium salt of the pyrrole should result in a clear solution.

  • Slowly add SEM-Cl (0.22 mL, 1.2 mmol) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 20% Ethyl Acetate in Hexanes).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: 5-15% ethyl acetate in hexanes) to afford the N-SEM protected intermediate.

Part 2: Suzuki-Miyaura Cross-Coupling

Rationale: The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[5] In this protocol, it is used to introduce a substituted aryl or heteroaryl group at the C3 position of the 7-azaindole core. The choice of a palladium catalyst and ligand is crucial for achieving high yields and minimizing side reactions. For electron-deficient heterocyclic halides, electron-rich and sterically hindered phosphine ligands, such as SPhos, have shown excellent performance.[5]

Protocol 2: Suzuki-Miyaura Coupling of the N-SEM Protected Intermediate
Reagent/SolventMolecular WeightMoles (mmol)EquivalentsAmount
N-SEM-protected Intermediate394.280.51.0197 mg
Arylboronic Acid or Ester-0.751.5Varies
Pd₂(dba)₃915.720.0250.0523 mg
SPhos410.530.050.121 mg
Potassium Carbonate (K₂CO₃)138.211.53.0207 mg
1,4-Dioxane/Water (4:1)---5 mL

Step-by-Step Procedure:

  • In a microwave vial or a Schlenk tube, combine the N-SEM-protected intermediate (197 mg, 0.5 mmol), the desired arylboronic acid or ester (0.75 mmol), and potassium carbonate (207 mg, 1.5 mmol).

  • Add Pd₂(dba)₃ (23 mg, 0.025 mmol) and SPhos (21 mg, 0.05 mmol).

  • Evacuate and backfill the reaction vessel with an inert gas (nitrogen or argon) three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1, 5 mL).

  • Seal the vessel and heat the reaction mixture to 80-100 °C for 2-6 hours. The reaction can also be performed using microwave irradiation for a shorter duration (e.g., 30-60 minutes at 120 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.

  • Wash the filtrate with water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: gradient of ethyl acetate in hexanes) to obtain the Suzuki coupled product.

Part 3: Deprotection of the SEM Group

Rationale: The final step in the synthesis is the removal of the SEM protecting group to unmask the pyrrole nitrogen. This is typically achieved under acidic conditions, often using trifluoroacetic acid (TFA), followed by a basic workup.[1][6] It is important to note that the deprotection of SEM can sometimes be challenging and may lead to the formation of side products due to the release of formaldehyde.[1][7] Careful control of the reaction conditions is therefore necessary.

Protocol 3: SEM Deprotection
Reagent/SolventConcentrationVolume
Suzuki Coupled Product-0.25 mmol
Dichloromethane (DCM)-5 mL
Trifluoroacetic Acid (TFA)-1 mL
Saturated Sodium Bicarbonate Solution-20 mL

Step-by-Step Procedure:

  • Dissolve the Suzuki coupled product (0.25 mmol) in dichloromethane (5 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (1 mL) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the final target FGFR inhibitor.

Reaction_Mechanism cluster_0 N-Protection cluster_1 Suzuki Coupling cluster_2 Deprotection Start_Mat 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine Protected_Int N-SEM Protected Start_Mat->Protected_Int NaH, SEM-Cl Coupling_Start N-SEM Protected Coupled_Prod Coupled Product Coupling_Start->Coupled_Prod Ar-B(OH)2, Pd catalyst, Base Deprot_Start Coupled Product Final_Prod Final Inhibitor Deprot_Start->Final_Prod TFA, DCM

Caption: Key transformations in the synthesis of the target FGFR inhibitor.

Characterization

The identity and purity of all intermediates and the final product should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the compounds.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of potential FGFR inhibitors from the readily available starting material, 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine. By following the outlined procedures for N-protection, Suzuki-Miyaura cross-coupling, and deprotection, researchers can efficiently synthesize a variety of 7-azaindole derivatives for biological evaluation. The modular nature of this synthetic route allows for extensive exploration of the chemical space around the 7-azaindole scaffold, facilitating the development of novel and potent FGFR inhibitors.

References

  • Merugu, S. R., Selmer-Olsen, S., Kaada, C. J., Sundby, E., & Hoff, B. H. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(19), 4743. [Link]

  • Routes to specific 7-azaindoles: cross-coupling, and challenges in SEM-deprotection. (2025). NTNU Open. [Link]

  • Total Synthesis. (n.d.). SEM Protecting Group: SEM Protection & Deprotection Mechanism. [Link]

  • D’Andrea, F. P., & Gupton, J. T. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 23(10), 2463. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. (2022). European Journal of Medicinal Chemistry, 238, 114467. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (2022). Pharmaceuticals, 15(11), 1332. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (2023). Sonogashira coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. (2019). Synlett, 30(20), 2235-2239. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. [Link]

  • YouTube. (2019). Buchwald-Hartwig coupling. [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). Catalysts, 8(10), 463. [Link]

  • ResearchGate. (2020). a) Suzuki coupling reaction of azaindole derivatives. b) The mechanism... [Link]

  • Flow Chemistry: Sonogashira Coupling. (n.d.). [Link]

  • Google Patents. (2022). IL304508A - Processes for the preparation of aniline-pyrrolopyridine compounds.
  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. (2023). ACS Omega, 8(9), 8535–8546. [Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. (2016). ARKIVOC, 2016(5), 183-200. [Link]

  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. (2018). Molecules, 23(8), 2051. [Link]

  • Recent Advances in Sonogashira Reactions. (2011). Chemical Society Reviews, 40(10), 5049-5066. [Link]

  • Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2024). Molecules, 29(19), 4743. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region. (2020). Journal of Medicinal Chemistry, 63(15), 8344–8361. [Link]

Sources

Method

Application Note: Leveraging 4-Fluoro-3-Iodo-1H-pyrrolo[2,3-b]pyridine for Fragment-Based Drug Discovery

Abstract Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient alternative to high-throughput screening for the identification of novel lead compounds.[1][2] This methodology relies on identifying...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient alternative to high-throughput screening for the identification of novel lead compounds.[1][2] This methodology relies on identifying low-molecular-weight fragments that bind with low affinity but high ligand efficiency to a biological target, and subsequently optimizing these hits into potent drug candidates. The selection of a high-quality fragment library is paramount to the success of any FBDD campaign.[1] This document provides a detailed guide on the strategic use of 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine , a uniquely functionalized fragment, in FBDD workflows. We will explore the distinct advantages conferred by its 7-azaindole core, fluorine substituent, and strategically placed iodine atom, and provide detailed protocols for its application in screening, validation, and hit-to-lead optimization.

The Strategic Advantage of the 4-Fluoro-3-Iodo-1H-pyrrolo[2,3-b]pyridine Fragment

The rational selection of fragments is a critical determinant of success in FBDD. The title compound is not merely a random small molecule; it is an engineered starting point designed for efficiency. Its utility stems from the synergistic combination of its three key structural features.

The Privileged 7-Azaindole Core

The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is a "privileged structure" in medicinal chemistry.[3] It acts as a bioisostere for both indole and the purine system of adenosine triphosphate (ATP), making it particularly effective for targeting ATP-binding sites, such as those in protein kinases.[3][4]

  • Mimicry and Interaction: The pyrrole nitrogen can act as a hydrogen bond donor, while the pyridine nitrogen acts as a hydrogen bond acceptor, allowing it to form key interactions within protein active sites.[4] This scaffold is present in several FDA-approved drugs, including the kinase inhibitors Vemurafenib and Pexidartinib, both of which were developed using FBDD strategies.[3]

The Modulating Influence of the Fluorine Atom

The placement of a fluorine atom at the 4-position is a deliberate medicinal chemistry strategy. Fluorine, being the most electronegative element, imparts unique properties to a molecule without significantly increasing its size.[5]

  • Enhanced Binding and Selectivity: The C-F bond is highly polarized and can engage in favorable dipole-dipole or hydrogen bonding interactions with protein backbones or side chains, potentially increasing binding affinity and selectivity.[6][7]

  • Improved Physicochemical Properties: Fluorine substitution can lower the pKa of nearby basic groups, which can improve bioavailability by increasing the proportion of the neutral species that can permeate cell membranes.[5]

  • Metabolic Stability: The C-F bond is stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. Placing a fluorine atom at a potential site of metabolism can block this process, thereby improving the pharmacokinetic profile of the eventual drug candidate.[6][8]

The Iodine Atom: A Versatile Vector for Growth

The most powerful feature of this fragment for FBDD is the iodine atom at the 3-position. While iodine can participate in halogen bonding to enhance affinity, its primary role here is to serve as a versatile synthetic handle for the "fragment growing" phase of hit-to-lead optimization.[9][10][11]

  • Synthetic Tractability: The carbon-iodine bond is highly reactive and amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Stille, and Buchwald-Hartwig aminations.[12][13] This provides a reliable and predictable method to introduce new chemical substituents and explore the topology of the protein's binding pocket. This built-in reactivity is a cornerstone of its design, enabling a rapid and systematic evolution from a low-affinity hit to a high-potency lead.

Physicochemical Properties

This fragment is designed to adhere to the "Rule of Three," a common guideline for fragment library composition.

PropertyValue"Rule of Three" Guideline
Molecular Weight 262.02 g/mol < 300 Da
cLogP ~2.1 (estimated)≤ 3
Hydrogen Bond Donors 1≤ 3
Hydrogen Bond Acceptors 2≤ 3
Rotatable Bonds 0≤ 3
CAS Number 1190320-05-8N/A

Data sourced from chemical supplier databases.[14]

Experimental Workflows and Protocols

Integrating 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine into an FBDD campaign follows a structured, multi-stage process.

FBDD Campaign Workflow Overview

The overall workflow is designed to efficiently identify and validate fragment binding, and then leverage structural information for rapid optimization.

FBDD_Workflow cluster_prep Phase 1: Preparation & Screening cluster_val Phase 2: Validation cluster_opt Phase 3: Optimization Lib Fragment Library Integration & QC Screen Primary Biophysical Screen (e.g., ¹⁹F-NMR, STD-NMR, SPR) Lib->Screen HitID Hit Identification Screen->HitID Xray Structural Validation (X-Ray Crystallography) HitID->Xray Pose Determine Binding Pose & Key Interactions Xray->Pose Opt Hit-to-Lead Optimization (Fragment Growing) Pose->Opt Lead Lead Compound Opt->Lead

Figure 1: High-level workflow for a Fragment-Based Drug Discovery campaign.

Protocol 1: Fragment Library Integration and Quality Control

Rationale: Ensuring the purity, solubility, and stability of the fragment is critical to avoid false positives and ensure reproducibility.

  • Procurement: Obtain 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine from a reputable chemical supplier.

  • Purity Analysis: Confirm identity and purity (>95%) using LC-MS and ¹H-NMR.

  • Solubility Assessment: Determine the maximum solubility in the desired screening buffer (e.g., PBS, HEPES) containing a small percentage of DMSO (e.g., 1-5%). A common target is >1 mM solubility.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 100 mM) in 100% d6-DMSO for screening purposes. Store at -20°C.

  • Stability Check: After a freeze-thaw cycle, re-analyze the stock solution by LC-MS to ensure the fragment has not degraded.

Protocol 2: Primary Screening by ¹⁹F NMR Spectroscopy

Rationale: Since the fragment contains a fluorine atom, ¹⁹F NMR is a highly sensitive and efficient primary screening method. It offers a low false-positive rate because there is no background signal from the protein or buffer components.[2]

  • Sample Preparation:

    • Prepare a solution of the target protein (e.g., 10-50 µM) in an appropriate deuterated buffer (e.g., 90% H₂O/10% D₂O).

    • In a separate NMR tube, prepare a reference sample containing only the fragment (e.g., 200 µM) in the same buffer.

    • In a test NMR tube, prepare the screening sample containing the target protein (10-50 µM) and the fragment (200 µM).

  • NMR Data Acquisition:

    • Acquire a one-dimensional ¹⁹F NMR spectrum for both the reference and test samples. A modern spectrometer with a cryogenic probe is recommended for enhanced sensitivity.[15]

  • Data Analysis:

    • Hit Identification: Compare the ¹⁹F spectrum of the test sample to the reference. A change in the chemical shift, line broadening, or a decrease in the signal intensity of the fluorine resonance indicates binding of the fragment to the target protein.

    • Rationale for Observation: When the small fragment binds to the large protein, it tumbles more slowly in solution, leading to faster relaxation and a broader NMR signal.

Protocol 3: Hit Validation by X-Ray Crystallography

Rationale: X-ray crystallography provides unambiguous confirmation of binding and delivers a high-resolution 3D structure of the protein-fragment complex. This structural information is indispensable for the subsequent hit-to-lead optimization phase.[16][17]

  • Protein Crystallization: Grow high-quality crystals of the target protein that diffract to a suitable resolution (<2.5 Å is preferred).[17]

  • Crystal Soaking:

    • Prepare a soaking solution containing the fragment at a concentration well above its measured Kd (typically 1-10 mM) in a cryo-protectant-compatible buffer. The use of DMSO to aid solubility is common, but the crystals must be robust enough to tolerate it.[17]

    • Transfer a protein crystal into a small drop of the soaking solution.

    • Incubate for a period ranging from minutes to hours. The optimal time must be determined empirically.

  • Data Collection:

    • Flash-cool the soaked crystal in liquid nitrogen.

    • Collect a complete X-ray diffraction dataset at a synchrotron source.[16]

  • Structure Determination and Analysis:

    • Process the diffraction data and solve the structure using molecular replacement with the known apo-protein structure.

    • Calculate electron density maps (2mFo-DFc and mFo-DFc).

    • Carefully inspect the difference (mFo-DFc) map for positive electron density corresponding to the bound fragment. The high electron density of the iodine atom often makes the fragment easier to identify in the map.

    • Model the fragment into the density, refine the structure, and analyze the key protein-ligand interactions.

Hit-to-Lead Optimization: From Fragment to Potent Ligand

With the binding mode confirmed, the iodine atom becomes the focal point for systematically growing the fragment to achieve higher potency.

Strategy: Iterative Fragment Growing via Cross-Coupling

The core strategy is an iterative cycle of structure-based design, chemical synthesis, and biological evaluation. The iodine atom on the 7-azaindole core is the anchor point for synthetic elaboration.

H2L_Cycle cluster_cycle Iterative Hit-to-Lead Cycle Structure Structural Biology (X-Ray of Fragment Hit) Design In Silico Design (Identify growth vectors) Structure->Design Provides 3D map Synth Chemical Synthesis (e.g., Suzuki Coupling) Design->Synth Proposes new analogs Test Biological Assay (Potency, SAR) Synth->Test Creates new compounds Test->Design Generates SAR data

Figure 2: The iterative cycle of structure-based hit-to-lead optimization.

Protocol 4: Representative Suzuki-Miyaura Coupling for Fragment Elaboration

Rationale: The Suzuki-Miyaura reaction is one of the most robust and widely used cross-coupling methods for creating C-C bonds, making it ideal for growing the fragment hit.[13] This protocol describes a general procedure for coupling an arylboronic acid to the 3-iodo position.

  • Reagents and Setup:

    • To an oven-dried microwave vial, add 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (3.0 eq).

    • Seal the vial, then evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.

    • Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).

  • Reaction:

    • Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) for 2-16 hours. Reaction progress can be monitored by LC-MS.

  • Workup and Purification:

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to yield the desired coupled product.

  • Characterization: Confirm the structure and purity of the final product using ¹H-NMR, ¹³C-NMR, and HRMS.

Data Analysis and Iteration

The newly synthesized analogs are tested for binding affinity or functional activity. This data, combined with new co-crystal structures if possible, informs the next round of design. Key metrics such as Ligand Efficiency (LE) are tracked to ensure that increases in potency are not simply due to increases in size.

LE = -RT ln(Kd) / N (where N is the number of non-hydrogen atoms)

A successful optimization campaign will maintain or improve LE while significantly increasing potency (i.e., lowering the Kd or IC₅₀).[18]

Conclusion

4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine is a highly valuable tool for fragment-based drug discovery. Its design intelligently combines a privileged biological scaffold (7-azaindole) with a modulating element (fluorine) and a versatile synthetic handle (iodine). This combination allows researchers to not only find high-quality initial hits but also provides a clear and efficient path for optimizing those hits into potent, lead-like molecules. By following the structured workflows and protocols outlined in this note, drug discovery teams can effectively harness the potential of this fragment to accelerate their research programs against a wide range of biological targets.

References

  • Priya A., Mahesh Kumar N., and Shachindra L. Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science. [Link]

  • Begum, R., et al. (2023). Role of Fluorine in Drug Design and Drug Action. ResearchGate. [Link]

  • Howard, S., & Abell, C. (2015). Applications of NMR in Fragment-Based Drug Design. Royal Society of Chemistry. [Link]

  • Le Studium. (n.d.). Fluorine as a key element in modern drug discovery and development. Le Studium. [Link]

  • Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design. Creative Biostructure. [Link]

  • ResearchGate. (n.d.). Different hit-to-lead optimization strategies. ResearchGate. [Link]

  • Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field? Inhance Technologies. [Link]

  • Harner, M. J., et al. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. PMC - NIH. [Link]

  • Harner, M. J., et al. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. ResearchGate. [Link]

  • Excelra. (n.d.). Hit to Lead Optimization in Drug Discovery. Excelra. [Link]

  • de Souza, N. B., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. PMC - NIH. [Link]

  • Ferlenghi, F., et al. (2015). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. [Link]

  • Oncodesign Services. (2022). Integrated Strategy for Hit-to-Lead Optimization: The 'DOTS' approach. YouTube. [Link]

  • Lee, S. H., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Open Access Pub. (n.d.). Iodine. Journal of New Developments in Chemistry. [Link]

  • Oza, V. B., et al. (2009). Iodine atoms: a new molecular feature for the design of potent transthyretin fibrillogenesis inhibitors. PubMed. [Link]

  • Gill, A., et al. (2016). Crystallographic Fragment Screening. Springer Nature Experiments. [Link]

  • JoVE. (2022). Crystallographic Fragment Screening: Workflow & Tools. YouTube. [Link]

  • Blundell, T. L., et al. (2006). Fragment-based screening using X-ray crystallography and NMR spectroscopy. PubMed. [Link]

  • Sygnature Discovery. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Sygnature Discovery. [Link]

  • Blundell, T. L., et al. (2006). Fragment-based screening using X-ray crystallography and NMR spectroscopy. ResearchGate. [Link]

  • Calibre Chemicals. (n.d.). Custom Iodine Derivatives Designed for Pharma Excellence. Slideshare. [Link]

  • Wikipedia. (n.d.). Iodine (medical use). Wikipedia. [Link]

  • Jørgensen, L., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines. PMC - PubMed Central. [Link]

  • Gribkova, E. A., et al. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. [Link]

  • Cambridge Healthtech Institute. (n.d.). Fragment-Based Drug Discovery. Cambridge Healthtech Institute. [Link]

  • Śladowska, H., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. [Link]

  • Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PMC - PubMed Central. [Link]

  • Sun, D., & Roy, A. (2021). Fragment-based drug discovery—the importance of high-quality molecule libraries. PMC. [Link]

  • Wright, D. L., et al. (2023). Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. PMC - NIH. [Link]

  • Cambridge Healthtech Institute. (n.d.). Fragment Based Drug Discovery. Cambridge Healthtech Institute. [Link]

Sources

Application

Application Notes and Protocols for the C-N Cross-Coupling of 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine

Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the C-N cross-coupling of 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine. The 1H-pyrro...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the C-N cross-coupling of 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine. The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged isostere of indole and a cornerstone in the design of numerous biologically active compounds, particularly kinase inhibitors.[1][2][3] The strategic introduction of a fluorine atom at the C-4 position and an iodine at the C-3 position offers a versatile template for late-stage functionalization. This guide delves into the causality behind experimental choices, focusing primarily on the robust and widely adopted Palladium-catalyzed Buchwald-Hartwig amination. It offers detailed, field-proven protocols, troubleshooting insights, and a comparative analysis of reaction conditions to empower scientists to achieve efficient and selective synthesis of 3-amino-7-azaindole derivatives.

Introduction: The Strategic Importance of Functionalized 7-Azaindoles

The 7-azaindole core presents a unique chemical architecture. The substitution of a carbon atom in the indole ring with nitrogen imparts altered electronic properties and introduces a key hydrogen bond acceptor, which can significantly modify a compound's physicochemical and biological profile.[1] However, the synthesis of specifically substituted 7-azaindoles, particularly at the C-3 and C-4 positions, presents distinct challenges.

The target substrate, 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine , is of significant interest for two primary reasons:

  • The C-4 Fluoro Group: Fluorine is a bioisostere of hydrogen but possesses high electronegativity. Its introduction can enhance metabolic stability, modulate pKa, and improve binding affinity by participating in favorable intermolecular interactions.

  • The C-3 Iodo Group: The carbon-iodine bond is the most reactive of the aryl halides towards oxidative addition in palladium catalysis, making it an excellent handle for cross-coupling reactions.

The primary challenge in the C-N coupling of this substrate lies in achieving chemoselectivity. The presence of the unprotected N-H on the pyrrole ring creates a competing site for N-arylation, while the pyridine nitrogen can chelate the metal catalyst, potentially inhibiting its activity.[1] Modern catalytic systems, however, have been developed to overcome these hurdles with remarkable efficiency.[1][4][5]

Core Methodology: Palladium-Catalyzed Buchwald-Hartwig Amination

While copper-catalyzed C-N couplings (Ullmann/Goldberg reactions) are a viable alternative, the Buchwald-Hartwig amination has emerged as the preeminent method for this transformation due to its broad substrate scope, functional group tolerance, and generally milder reaction conditions.[6][7] The reaction facilitates the formation of a C-N bond between an aryl halide and an amine, driven by a palladium catalyst.

The Catalytic Cycle: A Mechanistic Overview

The efficacy of the Buchwald-Hartwig amination hinges on a well-defined Pd(0)/Pd(II) catalytic cycle. The use of bulky, electron-rich phosphine ligands is critical to facilitate the key steps, particularly the final reductive elimination.[8]

Buchwald_Hartwig_Cycle cluster_cycle cluster_info Key Steps Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-I (Substrate) AmineCoord Amine Coordinated Complex OxAdd->AmineCoord + Amine (R₂NH) - I⁻ Amido Palladium Amido Complex AmineCoord->Amido + Base - [Base-H]⁺ Amido->Pd0 Reductive Elimination Amido->Pd0 Product (Ar-NR₂) info1 1. Oxidative Addition of Ar-I to Pd(0) info2 2. Ligand exchange and amine coordination info3 3. Deprotonation by base to form amido complex info4 4. Reductive Elimination to form C-N bond and regenerate Pd(0)

Figure 1: The Buchwald-Hartwig Catalytic Cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 7-azaindole, forming a Pd(II) complex. This is typically the rate-determining step.

  • Amine Coordination & Deprotonation: The amine coupling partner displaces the halide ligand. A base then deprotonates the coordinated amine to form a more nucleophilic palladium amido complex.

  • Reductive Elimination: This is the crucial bond-forming step. The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst. Bulky ligands are essential for promoting this step.[8]

Optimizing Reaction Conditions: A Guide to Component Selection

The success of the C-N cross-coupling of 4-fluoro-3-iodo-7-azaindole is highly dependent on the careful selection of four key components: the palladium source, ligand, base, and solvent.

Palladium Source: Precatalysts for Enhanced Performance

While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be effective, modern palladium precatalysts are often superior for challenging substrates like unprotected halo-7-azaindoles.[1][4] These precatalysts, such as the Buchwald G2 or G3 generation, generate the active Pd(0) species rapidly and quantitatively in solution, leading to more reliable and efficient reactions.

  • Rationale: Precatalysts overcome issues related to slow or incomplete reduction of Pd(II) sources, which can be particularly problematic when the reacting amine lacks β-hydrogens.[1] Using a precatalyst ensures a high concentration of the active catalyst from the start.

Ligand: The Key to Selectivity and Efficiency

The choice of ligand is arguably the most critical parameter. For C-N coupling on the 7-azaindole core, bulky, electron-rich biaryl monophosphine ligands (Buchwald ligands) are the gold standard.

  • Xantphos: A bidentate ligand often effective in C-N and C-O couplings of halo-7-azaindoles, promoting rapid reactions.[9]

  • BrettPhos / RuPhos: These highly active, bulky ligands are particularly effective for coupling a wide range of primary and secondary amines, even with the unprotected N-H of the azaindole present.[1][7]

  • Rationale: These ligands stabilize the palladium center, promote the crucial reductive elimination step, and their steric bulk can help disfavor unwanted side reactions, such as the formation of catalyst dimers.[6][8]

Base: The Driving Force for Nucleophilicity

The base is required to deprotonate the amine, making it a more potent nucleophile. The choice of base must be matched to the pKa of the amine and the sensitivity of the substrates.

  • Strong Bases (NaOt-Bu, LiHMDS): Sodium tert-butoxide is a common and effective choice for a wide range of amines. For unprotected halo-7-azaindoles, Lithium bis(trimethylsilyl)amide (LiHMDS) has been shown to be particularly effective, providing high yields and selectivity.[9]

  • Weaker Bases (Cs₂CO₃, K₂CO₃): Cesium carbonate is a milder option that can be effective, especially when coupling with more nucleophilic amines or when base-sensitive functional groups are present.[9]

  • Rationale: The base must be strong enough to deprotonate the amine in the catalytic cycle but not so harsh as to cause degradation of the starting materials or product.

Solvent: Ensuring Solubility and Thermal Stability

The reaction requires an anhydrous, polar aprotic solvent to ensure all components remain in solution at the reaction temperature.

  • Common Choices: 1,4-Dioxane and Toluene are the most frequently used and effective solvents for these reactions.[1][9]

  • Rationale: These solvents have sufficiently high boiling points to allow for thermal activation of the reaction (typically 80-110 °C) and are inert under the reaction conditions.

Comparative Data of Reaction Conditions

The following table summarizes various conditions reported for the C-N cross-coupling of halo-7-azaindole systems, providing a basis for selecting an optimal starting point for your specific amine coupling partner.

EntryCatalyst SystemLigandBaseSolventTemp (°C)Amine ScopeTypical YieldReference
1Pd₂(dba)₃ / PrecatalystBrettPhosNaOt-BuToluene100Primary & Secondary Aliphatic>85%[1]
2RuPhos-Pd-G2(Internal)LiHMDSDioxane80-100Primary & Secondary Aromatic>80%[9]
3Pd(OAc)₂XantphosCs₂CO₃Dioxane110Amides, Amino Acid Esters70-90%[9]
4Pd₂(dba)₃RuPhosK₂CO₃Dioxane100Secondary Amines (on 4-chloro)~60%[10]

Detailed Experimental Protocols

Safety Precaution: These reactions must be performed in a well-ventilated fume hood. Palladium catalysts, ligands, and strong bases can be hazardous. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All solvents should be anhydrous and reactions conducted under an inert atmosphere (Nitrogen or Argon).

Protocol 1: General Procedure using a Buchwald Precatalyst

This protocol is a robust starting point for coupling with a variety of primary and secondary amines.

Workflow_Protocol_1 Setup 1. Reaction Setup - Oven-dried flask - Stir bar - Inert Atmosphere (N₂/Ar) Reagents 2. Add Solids - 4-Fluoro-3-iodo-7-azaindole (1.0 eq) - RuPhos-Pd-G2 (0.02 eq) - LiHMDS (1.5 eq) Setup->Reagents Solvent 3. Add Liquids - Anhydrous Dioxane - Amine (1.2 eq) Reagents->Solvent Degas 4. Degas Mixture - Sparge with N₂/Ar for 10-15 min Solvent->Degas Heat 5. Heat and Monitor - Heat to 100 °C - Monitor by TLC/LC-MS Degas->Heat Workup 6. Reaction Work-up - Cool to RT - Quench with water - Extract with EtOAc Heat->Workup Purify 7. Purification - Dry (Na₂SO₄), filter, concentrate - Purify by column chromatography Workup->Purify

Figure 2: Experimental workflow for Protocol 1.

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), the appropriate palladium precatalyst (e.g., RuPhos-Pd-G2, 2 mol%), and the base (e.g., LiHMDS, 1.5 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap and purge with nitrogen or argon for 10 minutes.

  • Solvent and Amine Addition: Through the septum, add anhydrous 1,4-dioxane followed by the amine coupling partner (1.2 equiv) via syringe.

  • Degassing: Further degas the reaction mixture by bubbling nitrogen or argon through the solution for 10-15 minutes.

  • Heating and Monitoring: Place the vial in a preheated oil bath or heating block at 100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the desired 3-amino-4-fluoro-1H-pyrrolo[2,3-b]pyridine product.

Protocol 2: Alternative Conditions using Pd(OAc)₂ and Xantphos

This protocol is useful for coupling with amides or when a milder base is preferred.

  • Reaction Setup: In an oven-dried flask, combine 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), Palladium(II) acetate (Pd(OAc)₂, 5 mol%), Xantphos (10 mol%), and Cesium Carbonate (Cs₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.

  • Solvent and Nucleophile Addition: Add anhydrous 1,4-dioxane and the amine or amide nucleophile (1.5 equiv).

  • Heating and Monitoring: Heat the mixture to 110 °C and monitor for completion as described in Protocol 1.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.

Troubleshooting and Field-Proven Insights

  • Low or No Conversion:

    • Oxygen Contamination: Ensure the reaction is rigorously maintained under an inert atmosphere. Oxygen can deactivate the Pd(0) catalyst.

    • Reagent Quality: Use high-purity, anhydrous solvents and ensure the base is not hydrated.

    • Ligand/Catalyst Choice: If one system fails, screen others. The optimal ligand can be highly dependent on the specific amine substrate. For instance, sterically hindered amines may require bulkier ligands like BrettPhos.[7]

  • Formation of Side Products:

    • Hydrodehalogenation: If the product of iodine reduction is observed, it suggests the reductive elimination is slow compared to competing pathways. Try a more electron-rich, bulky ligand or a different base.

    • N-H Arylation: While modern catalysts show high selectivity for C-I amination, some N-H arylation on the pyrrole ring can occur.[1] Using a precatalyst system specifically designed for unprotected N-H heterocycles is the best mitigation strategy.[1][4] In some cases, protecting the N-H with a group like SEM (trimethylsilylethoxymethyl) may be necessary, although deprotection can sometimes be challenging.[10]

Conclusion

The C-N cross-coupling of 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine is a powerful transformation for the synthesis of novel and medicinally relevant compounds. The Palladium-catalyzed Buchwald-Hartwig amination, employing modern biarylphosphine ligands and carefully selected bases, stands as the most reliable and versatile method. By understanding the mechanistic principles and the rationale behind the selection of each reaction component, researchers can effectively troubleshoot and optimize these reactions to achieve high yields and excellent chemoselectivity, accelerating the discovery and development of new therapeutics.

References

  • Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438–4441. [Link]

  • Lévesque, F., & Gribble, G. W. (2007). Concise and Efficient Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine. Organic Letters, 9(1), 139–141. [Link]

  • Lipshutz, B. H., & Ghorai, S. (2014). Copper-Catalyzed Synthesis of Indoles and Related Heterocycles in Renewable Solvents. ACS Sustainable Chemistry & Engineering, 2(11), 2530–2534. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Shaw, M. H., Shurtleff, V. W., & MacMillan, D. W. C. (2016). Asymmetric copper-catalyzed C–N cross-couplings induced by visible light. Proceedings of the National Academy of Sciences, 113(47), 13173–13177. [Link]

  • Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-catalyzed amination of unprotected halo-7-azaindoles. Organic Letters, 12(20), 4438–4441. [Link]

  • Li, J., et al. (2018). Copper‐Catalyzed N‐Arylation of Indoles and Anilines with Aryltrialkoxysilanes. Chemistry – An Asian Journal, 13(17), 2415-2419. [Link]

  • Seela, F., & Gumbi, P. (2006). Synthesis of 4-amino-1H-pyrrolo[2,3-b]pyridine (1,7-dideazaadenine) and 1H-pyrrolo[2,3-b]pyridin-4-ol (1,7-dideazahypoxanthine). The Journal of Organic Chemistry, 71(10), 4021–4023. [Link]

  • Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. DSpace@MIT. [Link]

  • Andersen, C., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(21), 5195. [Link]

  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link] (Note: A representative URL is used as the original may change).

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(36), 22197-22206. [Link]

  • Reddy, T. J., et al. (2011). Facile synthesis of 4- and 7-azaindoles from the corresponding imines by palladium-catalyzed cascade C–C and C–N coupling. Organic & Biomolecular Chemistry, 9(10), 3828-3834. [Link]

  • Harish Chopra. (2021). Buchwald-Hartwig Amination Reaction. YouTube. [Link] (Note: A representative URL is used as the original may change).

  • Al-Gharabli, S., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1439–1445. [Link]

  • Reddy, T. J., et al. (2013). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 9, 2439–2446. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(36), 22197-22206. [Link]

Sources

Method

purification techniques for 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine derivatives

An In-Depth Guide to the Purification of 4-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine Derivatives Abstract The 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine scaffold, a fluorinated derivative of 7-azaindole, is a cornerstone in...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Purification of 4-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine Derivatives

Abstract

The 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine scaffold, a fluorinated derivative of 7-azaindole, is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] The successful synthesis of drug candidates based on this core is critically dependent on the effective purification of intermediates and final compounds. The unique physicochemical properties of this scaffold—namely the basic pyridine nitrogen, the weakly acidic pyrrole N-H, and the effects of halogen substitution—present distinct challenges such as peak tailing in chromatography and difficulties in crystallization. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing robust, field-proven protocols for purification. We will explore the causality behind methodological choices, from initial work-up and extraction to advanced chromatographic techniques and final crystallization, to empower scientists to achieve optimal purity and yield.

Understanding the Molecule: Key Physicochemical Drivers of Purification Strategy

The purification strategy for any 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine derivative must be designed around its core chemical characteristics.

  • Basicity of the Pyridine Ring: The pyridine nitrogen is basic (pKa of protonated pyridine is ~5.2), making it the most influential functional group for purification. This basicity allows for selective extraction under acidic conditions but also causes strong, undesirable interactions with the acidic silanol groups of standard silica gel, leading to poor peak shape and low recovery during chromatography.

  • Acidity of the Pyrrole N-H: The N-H proton of the pyrrole ring is weakly acidic and can engage in hydrogen bonding. In some synthetic routes, this position is protected (e.g., with a SEM group) which temporarily removes this functionality and alters the molecule's polarity.[1]

  • Halogen Substituents: The fluorine atom increases lipophilicity and can influence the electronic properties of the aromatic system.[3] The iodine atom provides a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), meaning common impurities often include starting materials or de-iodinated byproducts.[1][2]

  • Stability: While generally stable, 7-azaindole derivatives can be sensitive to prolonged exposure to strong acids or bases, and some may be light or air-sensitive, leading to discoloration. Therefore, purification steps should be performed efficiently, and purified compounds are best stored in a cool, dark environment, often under an inert atmosphere.[4]

General Purification Workflow

A multi-step approach is essential for achieving high purity. The following workflow outlines a logical progression from a crude reaction mixture to a final, highly purified compound.

Purification_Workflow Crude Crude Reaction Mixture Workup Aqueous Work-up & Liquid-Liquid Extraction (LLE) Crude->Workup Evaporation1 Solvent Evaporation Workup->Evaporation1 Crude_Purified Crude Purified Product Evaporation1->Crude_Purified Chromatography Chromatography Crude_Purified->Chromatography NP_Chrom Normal Phase (Silica/Alumina) Chromatography->NP_Chrom  Polar impurities RP_Chrom Reverse Phase (Prep-HPLC) Chromatography->RP_Chrom Close-eluting non-polar impurities or high polarity compounds Purity_Check1 Purity Assessment (TLC, LC-MS) NP_Chrom->Purity_Check1 RP_Chrom->Purity_Check1 Fractions Combined Pure Fractions Purity_Check1->Fractions Fractions >95% pure Evaporation2 Solvent Evaporation Fractions->Evaporation2 Solid_Product Amorphous/Oily Solid Evaporation2->Solid_Product Crystallization Crystallization Solid_Product->Crystallization Final_Product High Purity Crystalline Solid (>99%) Crystallization->Final_Product Purity_Check2 Final QC (NMR, LC-MS, EA) Final_Product->Purity_Check2

Caption: High-level workflow for purifying 7-azaindole derivatives.

Protocols and Methodologies

Protocol 1: Acid-Base Liquid-Liquid Extraction (LLE)

This technique is the first line of defense to remove non-basic organic impurities and acidic reagents from the crude reaction mixture. It leverages the basicity of the pyridine nitrogen.

Principle of Causality: By protonating the basic pyridine nitrogen with a dilute acid (e.g., 1M HCl), the target molecule becomes a water-soluble salt. Neutral or acidic organic impurities remain in the organic phase and can be washed away. Subsequent basification of the aqueous layer deprotonates the molecule, rendering it soluble again in an organic solvent and leaving behind any water-soluble impurities.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude reaction residue in a water-immiscible organic solvent such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M aqueous HCl (2-3 times). The target compound will move into the aqueous layer.

    • Self-Validation: Check a spot of the organic layer by TLC against a co-spot of the starting material to ensure complete extraction.

  • Separation: Combine the acidic aqueous layers. The initial organic layer, containing non-basic impurities, can be discarded.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add a base, such as 2M NaOH or saturated NaHCO₃ solution, until the pH is > 9. Monitor with pH paper. The product may precipitate as a solid or oil.

  • Back-Extraction: Extract the now basic aqueous layer with fresh EtOAc or DCM (3 times). The purified, deprotonated product will now be in the organic layer.

  • Final Wash & Dry: Combine the organic layers, wash with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Troubleshooting LLE
Issue Solution
Emulsion formation at the interfaceAdd a small amount of brine (saturated NaCl solution) to break the emulsion. Alternatively, filter the entire mixture through a pad of Celite®.
Product precipitates during basificationEnsure enough organic solvent is added during back-extraction to fully dissolve the precipitated product.
Low recoveryThe compound may be partially soluble in the organic phase even at low pH. Perform more extractions or consider a different solvent.
Protocol 2: Flash Column Chromatography

Chromatography is essential for separating the target compound from impurities with similar solubility but different polarity, such as unreacted starting materials or reaction byproducts.

Principle of Causality: The primary challenge is the interaction between the basic pyridine nitrogen and acidic silica gel, which causes severe peak tailing. To achieve effective separation, these secondary interactions must be suppressed.

Chromatography_Troubleshooting Symptom Symptom: Peak Tailing / No Elution Cause Probable Cause: Analyte-Silanol Interaction Symptom->Cause Solution1 Solution A: Add Base Modifier Cause->Solution1 Solution2 Solution B: Change Stationary Phase Cause->Solution2 Action1 Add 0.1-1% Triethylamine (Et3N) or 1-5% NH4OH in MeOH to Mobile Phase Solution1->Action1 Action2 Use Neutral Alumina or Chemically Deactivated Silica Solution2->Action2

Caption: Logic for addressing poor peak shape in silica gel chromatography.

Step-by-Step Protocol (Modified Silica Gel):

  • Stationary Phase: Standard silica gel (230-400 mesh).

  • Mobile Phase Selection:

    • Develop a solvent system using TLC. Common systems include gradients of Ethyl Acetate in Hexanes or Methanol in Dichloromethane.

    • Crucial Step: Add a basic modifier to the mobile phase. A common choice is 0.1-1% triethylamine (Et₃N) or preparing the more polar solvent (e.g., MeOH) with 1-5% ammonium hydroxide.

  • Column Packing: Pack the column using the initial, low-polarity mobile phase (slurry packing is recommended).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or DCM. If solubility is low, pre-adsorb the compound onto a small amount of silica gel ("dry loading").

  • Elution: Run the column using a solvent gradient, slowly increasing the polarity. Collect fractions and monitor by TLC.

  • Processing: Combine fractions of sufficient purity (>95%), and concentrate under reduced pressure.

Chromatography Solvent System Recommendations
Impurity Type Recommended System Rationale
Non-polar byproductsHexane/EtOAc + 0.5% Et₃NGood for resolving less polar compounds.
Polar starting materialsDCM/MeOH + 0.5% Et₃NStronger solvent system for more polar molecules.
Very polar impuritiesDCM/(10% NH₄OH in MeOH)The ammonia provides a stronger base to improve peak shape for stubborn compounds.
Protocol 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For obtaining material with very high purity (>99%), essential for biological testing or reference standards, preparative reverse-phase HPLC is the method of choice.[5][6]

Principle of Causality: In reverse-phase HPLC (e.g., with a C18 column), acidic mobile phase modifiers (formic acid, TFA) are often used to protonate basic analytes. This ensures a single ionic species exists, leading to sharp, symmetrical peaks. The fluorinated nature of the molecule may also allow for unique selectivity on specialized columns like pentafluorophenyl (PFP) phases, especially when separating from des-fluoro impurities.[7]

Step-by-Step Protocol (Reverse Phase):

  • Method Development: First, develop a separation method on an analytical HPLC system to determine retention times and resolution.

  • Column: A C18 reverse-phase preparative column is a standard choice.

  • Mobile Phase:

    • Phase A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water.

    • Phase B: 0.1% Formic Acid or TFA in Acetonitrile or Methanol.

    • Note: TFA can form strong ion pairs and may be difficult to remove. Formic acid or an ammonium bicarbonate buffer are often preferred if the final compound needs to be salt-free.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., DMSO, DMF, or the mobile phase) and filter through a 0.45 µm syringe filter before injection.

  • Purification Run: Inject the sample and run the preparative gradient. Collect fractions based on UV detection.

  • Post-Purification:

    • Analyze fractions for purity by analytical LC-MS.

    • Combine pure fractions. If an acidic modifier was used, the solution will be acidic. Neutralize carefully with saturated NaHCO₃ if necessary before solvent removal.

    • Remove the organic solvent (acetonitrile/methanol) under reduced pressure.

    • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final product as a fluffy solid.

Protocol 4: Recrystallization

Crystallization is the ultimate step to obtain a highly pure, stable, and crystalline solid. It is highly effective at removing trace impurities that may co-elute during chromatography.

Principle of Causality: This technique relies on the difference in solubility of the compound and its impurities in a specific solvent system at different temperatures. A good solvent will dissolve the compound when hot but have low solubility when cold, allowing pure crystals to form upon cooling while impurities remain in the solution (mother liquor).

Step-by-Step Protocol:

  • Solvent Screening: In small test tubes, test the solubility of ~10-20 mg of your product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and mixtures with anti-solvents like hexanes or water). A good solvent will dissolve the solid upon heating but show poor solubility at room temperature.

  • Dissolution: In an appropriately sized flask, add the solid product and the minimum amount of the chosen hot solvent until everything just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, transfer it to an ice bath or refrigerator to maximize crystal formation.

    • If no crystals form, try scratching the inside of the flask with a glass rod or adding a tiny seed crystal of pure product.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold crystallization solvent, and dry under vacuum.

Troubleshooting Crystallization
Issue Possible Cause & Solution
"Oiling Out" The solution is too concentrated or cooling too rapidly. Solution: Add more hot solvent to redissolve the oil, then allow it to cool much more slowly. Consider using a different solvent system.
No Crystals Form The solution is too dilute, or nucleation is inhibited. Solution: Gently boil off some solvent to increase concentration. Try scratching the flask or adding a seed crystal. Alternatively, add an anti-solvent dropwise until the solution becomes turbid, then warm to clarify and cool slowly.
Poor Recovery The compound has high solubility in the cold solvent. Solution: Use a different solvent or solvent mixture. Ensure the minimum amount of hot solvent was used for dissolution. Cool for a longer period at a lower temperature.

References

  • Benchchem. (2025).
  • Benchchem. (2025).
  • Benchchem. (2025).
  • Solovev, V. O., et al. (2022). Extraction of pyridine using systems based on water-soluble polymers. IOP Conference Series: Materials Science and Engineering. [Link]

  • US Patent 6,087,507A. (2000).
  • Benchchem. (2025).
  • CN Patent 102603617B. (2012). Method for extracting pyridine compound by using ionized liquid extracting agent.
  • Benchchem. (2025).
  • Benchchem. (2025). Technical Support Center: Purification of 2,6-Disubstituted Pyridine Products.
  • Potts, K. T., & Saxton, J. E. (1954). 7-Azaindole. I. Synthesis and Conversion to 7-Azatryptophan and Other Derivatives. Journal of the American Chemical Society.
  • Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems. [Link]

  • Regalado, E. L., et al. (2015). Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs. Journal of Chromatography A. [Link]

  • Phenomenex. (n.d.). High-Performance Preparative LC Techniques. [Link]

  • CUSABIO. (n.d.). 5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine. [Link]

  • Andersen, C., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. [Link]

  • Gaponova, I., et al. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules. [Link]

  • Pal, S., & Kumar, G. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. [Link]

Sources

Application

Application Note: A Validated Protocol for the Regioselective C-3 Iodination of 4-fluoro-1H-pyrrolo[2,3-b]pyridine

Abstract: This document provides a comprehensive, field-tested protocol for the efficient and highly regioselective iodination of 4-fluoro-1H-pyrrolo[2,3-b]pyridine, also known as 4-fluoro-7-azaindole. The resulting prod...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, field-tested protocol for the efficient and highly regioselective iodination of 4-fluoro-1H-pyrrolo[2,3-b]pyridine, also known as 4-fluoro-7-azaindole. The resulting product, 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine, is a critical synthetic intermediate for the construction of complex molecular scaffolds in medicinal chemistry and drug discovery. The protocol utilizes N-Iodosuccinimide (NIS), a mild and effective iodinating agent, ensuring high yields and operational simplicity. This guide details the underlying scientific rationale, a step-by-step experimental procedure, safety considerations, and expected outcomes to ensure reproducible results for researchers and drug development professionals.

Introduction & Scientific Rationale

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged heterocycle in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents.[1][2][3] The introduction of a halogen, particularly iodine, at the C-3 position transforms the molecule into a versatile building block, enabling a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce molecular complexity.[1][4]

The iodination of the 7-azaindole core is a classic example of an electrophilic aromatic substitution (SEAr) reaction. The pyrrole ring of the bicyclic system is inherently electron-rich, making it susceptible to attack by electrophiles. The ring nitrogen of the pyrrole moiety strongly directs electrophilic attack to the C-3 position, which is the most nucleophilic carbon on the scaffold.[1] This inherent reactivity allows for highly regioselective functionalization.

While the parent 7-azaindole is highly activated, the presence of an electron-withdrawing fluorine atom at the C-4 position on the pyridine ring slightly deactivates the system. Therefore, a sufficiently reactive electrophilic iodine source is required. N-Iodosuccinimide (NIS) is an ideal reagent for this transformation; it is a solid that is easy to handle and provides a potent source of electrophilic iodine (I⁺) without the need for harsh or strongly acidic conditions that can be incompatible with sensitive functional groups.[5][6] In an appropriate polar aprotic solvent like N,N-Dimethylformamide (DMF), NIS efficiently delivers the iodine electrophile to the C-3 position to yield the desired product.

Experimental Workflow Overview

The following diagram illustrates the complete experimental procedure, from initial setup to final product characterization.

Iodination_Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Synthesis cluster_workup Phase 3: Isolation & Purification cluster_analysis Phase 4: Characterization start Gather Materials & Reagents setup Assemble Inert Atmosphere Glassware start->setup dissolve Dissolve Starting Material in Anhydrous DMF setup->dissolve Under N₂ add_nis Add N-Iodosuccinimide (NIS) in Portions dissolve->add_nis react Stir at Room Temperature (Monitor by TLC) add_nis->react quench Quench with Aq. Na₂S₂O₃ react->quench Upon Completion extract Extract with Ethyl Acetate quench->extract purify Purify via Silica Gel Column Chromatography extract->purify concentrate Concentrate Pure Fractions Under Reduced Pressure purify->concentrate analyze Characterize Product (¹H NMR, ¹³C NMR, LC-MS) concentrate->analyze end end analyze->end Final Product

Caption: Workflow for C-3 Iodination of 4-fluoro-7-azaindole.

Detailed Experimental Protocol

This protocol is designed for a 1.0 mmol scale reaction. Adjustments can be made as necessary.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
4-fluoro-1H-pyrrolo[2,3-b]pyridine>97%VariousStarting material.
N-Iodosuccinimide (NIS)>98%VariousIodinating agent. Store protected from light.
N,N-Dimethylformamide (DMF)Anhydrous, >99.8%VariousReaction solvent.
Ethyl Acetate (EtOAc)ACS Grade or higherVariousExtraction and chromatography solvent.
HexanesACS Grade or higherVariousChromatography solvent.
Sodium Thiosulfate (Na₂S₂O₃)ACS GradeVariousUsed as a 10% w/v aqueous solution for quenching.
Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)AnhydrousVariousDrying agent.
Deionized WaterN/AIn-houseFor workup.
Silica Gel230-400 meshVariousFor column chromatography.
Equipment
  • Round-bottom flask (50 mL) with a magnetic stir bar

  • Nitrogen or Argon gas inlet

  • Septa and needles

  • Stir plate

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Rotary evaporator

  • Glass column for chromatography

Safety Precautions
  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • N-Iodosuccinimide is an oxidizing agent and an irritant. Avoid inhalation of dust and contact with skin and eyes.

  • DMF is a skin and respiratory irritant. Handle with care.

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluoro-1H-pyrrolo[2,3-b]pyridine (136 mg, 1.0 mmol, 1.0 equiv.).

    • Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.

    • Using a syringe, add anhydrous DMF (5 mL) to the flask to dissolve the starting material. Stir until a clear solution is formed.

  • Reagent Addition:

    • To the stirred solution, add N-Iodosuccinimide (NIS) (247 mg, 1.1 mmol, 1.1 equiv.) in three portions over 5 minutes. A slight exotherm and color change to dark brown or purple may be observed.

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature (20-25 °C).

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). Prepare a developing system of 30% Ethyl Acetate in Hexanes.

    • Spot the starting material (co-spot), and the reaction mixture. The product should have a lower Rf value than the starting material and be UV active. The reaction is typically complete within 1-3 hours.

  • Workup and Extraction:

    • Once the starting material is consumed as indicated by TLC, pour the reaction mixture into a separatory funnel containing a 10% aqueous solution of sodium thiosulfate (20 mL). The color should fade to light yellow.

    • Add deionized water (20 mL) and ethyl acetate (30 mL) to the separatory funnel.

    • Shake the funnel vigorously and allow the layers to separate.

    • Extract the aqueous layer two more times with ethyl acetate (2 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product as a solid or oil.

    • Purify the crude material by flash column chromatography on silica gel.

    • Use a gradient elution system, starting with 10% Ethyl Acetate in Hexanes and gradually increasing to 40% Ethyl Acetate in Hexanes.

    • Collect the fractions containing the pure product (as determined by TLC).

  • Final Product:

    • Combine the pure fractions and remove the solvent under reduced pressure.

    • Dry the resulting solid under high vacuum to obtain 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine.

Expected Results & Troubleshooting

ParameterExpected Outcome
Reaction Time 1-3 hours
Appearance Off-white to light brown solid
Yield 85-95%
TLC (30% EtOAc/Hex) Rf (Starting Material) ≈ 0.45; Rf (Product) ≈ 0.35
Characterization ¹H NMR: Expect disappearance of the C-3 proton signal and characteristic shifts in neighboring protons. LC-MS: Expect a molecular ion peak corresponding to the product's mass [M+H]⁺.

Troubleshooting Guide:

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient NIS; poor quality solvent.Add an additional 0.1 equiv. of NIS. Ensure DMF is truly anhydrous. Gentle warming (40 °C) can be applied.
Multiple Spots on TLC Di-iodination or side reactions.Ensure NIS is added slowly and in portions. Avoid high temperatures. Use exactly 1.05-1.1 equivalents of NIS.
Low Yield after Purification Product loss during workup or chromatography.Ensure complete extraction. Be careful not to use an overly polar solvent system during chromatography.

Conclusion

This application note details a robust and reproducible protocol for the C-3 iodination of 4-fluoro-1H-pyrrolo[2,3-b]pyridine using N-Iodosuccinimide. The method is characterized by its high regioselectivity, excellent yield, mild reaction conditions, and operational simplicity. The resulting 4-fluoro-3-iodo-7-azaindole is a high-value intermediate, primed for further elaboration in synthetic and medicinal chemistry programs.

References

  • The Journal of Organic Chemistry. Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. ACS Publications. Available at: [Link]

  • Molecules. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. MDPI. Available at: [Link]

  • ResearchGate. Iodination of 7-azaindole and pyrrole. Available at: [Link]

  • Organic Chemistry Portal. Azaindole synthesis. Available at: [Link]

  • SpringerLink. Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. Available at: [Link]

  • Organic Chemistry Portal. Iodination Using N-Iodosuccinimide (NIS). Available at: [Link]

  • Semantic Scholar. The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Available at: [Link]

  • Organic Chemistry Portal. N-Iodosuccinimide (NIS). Available at: [Link]

  • Molecules. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. MDPI. Available at: [Link]

  • Google Patents. Preparation method for 4-substituted-7-azaindole.
  • ResearchGate. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Available at: [Link]

  • Molecules. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. MDPI. Available at: [Link]

  • MDPI. Development of 18 F/ 11 C-Labeled Pyrrolo-Pyridine/Pyrimidine LRRK2 Selective PET Radioligands. Available at: [Link]

  • RSC Publishing. Highly selective C3–H iodination of pyrrolo[1,2-a]quinoxalines. Available at: [Link]

  • MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Available at: [Link]

  • PubMed. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Available at: [Link]

  • Google Patents. 1h-pyrrolo[2,3-b]pyridines.

Sources

Method

Application Note: 4-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine as a Strategic Building Block for Novel Kinase Inhibitors in Oncology

Audience: Researchers, scientists, and drug development professionals. Introduction In the landscape of modern medicinal chemistry, particularly in the development of targeted cancer therapies, certain molecular scaffold...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the landscape of modern medicinal chemistry, particularly in the development of targeted cancer therapies, certain molecular scaffolds have earned the designation of "privileged structures" due to their recurring presence in successful drug candidates. The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a quintessential example of such a scaffold.[1] Its remarkable utility stems from its ability to act as a bioisostere for both indole and purine systems, allowing it to mimic the adenine moiety of ATP.[1][2] This characteristic makes it an exceptional "hinge-binding" motif, capable of forming critical bidentate hydrogen bonds with the hinge region of various protein kinases, a pivotal interaction for achieving high-potency inhibition.[3]

This application note focuses on a specifically functionalized derivative, 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine . This compound is not a therapeutic agent itself but rather a high-value, strategically designed building block for the synthesis of next-generation kinase inhibitors. The iodine atom at the C-3 position and the fluorine atom at the C-4 position are not arbitrary; they are deliberate chemical handles that provide medicinal chemists with precise control over molecular assembly and the fine-tuning of pharmacological properties. The C-3 iodo group serves as a versatile anchor for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl substituents that are crucial for targeting the solvent-front region of the kinase active site. Concurrently, the C-4 fluoro group can enhance metabolic stability, modulate basicity (pKa), and improve binding affinity through favorable electrostatic or hydrogen bond interactions. This guide provides a technical overview, synthetic protocols, and biological evaluation methods demonstrating the application of this key intermediate in the discovery of novel cancer therapeutics.

Part 1: Synthetic Utility and Mechanistic Rationale

The strategic value of 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine lies in its pre-functionalized scaffold, which streamlines the synthesis of complex kinase inhibitors. The C-3 position of the 7-azaindole core is a primary vector for modification in many kinase inhibitor designs. The presence of iodine at this position is ideal for a variety of robust and high-yielding cross-coupling reactions.

Causality Behind Experimental Choice: Using a pre-iodinated starting material is far more efficient than attempting to selectively iodinate an unfunctionalized 7-azaindole core later in a synthetic sequence, which could lead to issues with regioselectivity and lower overall yields. The Suzuki-Miyaura coupling is chosen as a representative example due to its broad substrate scope, tolerance of various functional groups, and well-established reliability in pharmaceutical manufacturing.

G cluster_0 Synthetic Utility via Suzuki Coupling A 4-Fluoro-3-iodo- 1H-pyrrolo[2,3-b]pyridine (Starting Material) C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., Na2CO3) Solvent (e.g., Dioxane/H2O) A->C Reactant 1 B Aryl/Heteroaryl Boronic Acid or Ester (R-B(OR)2) B->C Reactant 2 D 3-Substituted-4-fluoro- 1H-pyrrolo[2,3-b]pyridine (Kinase Inhibitor Core) C->D Forms C-C Bond

Caption: General workflow for Suzuki coupling using the title compound.

Part 2: Application in BRAF Inhibitor Synthesis

The RAS-RAF-MEK-ERK signaling pathway is a critical regulator of cell proliferation and survival. Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of this pathway and are a key driver in over 50% of melanomas.[4] Approved drugs like Vemurafenib, which feature a 7-azaindole core, have demonstrated the therapeutic potential of inhibiting BRAF(V600E).[1][3] The 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine scaffold is an ideal starting point for creating novel BRAF inhibitors.

G cluster_pathway BRAF/MEK/ERK Signaling Pathway RTK Growth Factor Receptor RAS RAS RTK->RAS BRAF BRAF (V600E Mutant) RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Proliferation Gene Expression Cell Proliferation Survival ERK->Proliferation Inhibitor BRAF Inhibitor (Derived from 7-Azaindole) Inhibitor->BRAF

Caption: Inhibition of the constitutively active BRAF(V600E) pathway.

Protocol 1: Synthesis of a Representative BRAF Inhibitor Analog

This protocol describes a two-step synthesis of a potential BRAF inhibitor analog using 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine as the starting material.

Materials:

  • 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine

  • (4-sulfamoylphenyl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • 2M Sodium carbonate (Na₂CO₃) solution

  • 1,4-Dioxane

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Argon or Nitrogen gas supply

Step 1: Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon), add 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 eq), (4-sulfamoylphenyl)boronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Solvent Addition: Add 1,4-dioxane (approx. 0.1 M concentration relative to the limiting reagent) and the 2M Na₂CO₃ solution (2.0 eq).

  • Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

    • Causality Note: The palladium catalyst facilitates the oxidative addition to the C-I bond, followed by transmetalation with the boronic acid and reductive elimination to form the new C-C bond. The base is essential for activating the boronic acid.

  • Workup: Cool the reaction to room temperature. Dilute with water and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the coupled product, 4-((4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl))benzenesulfonamide.

Step 2: N-Protection (Optional, for further modification)

  • The pyrrolic nitrogen can be protected if further chemistry is required that is incompatible with the acidic N-H proton. A common protecting group is tosyl (Ts) or benzenesulfonyl (Bs).

Part 3: Application in JAK Inhibitor Design

The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, TYK2) are central to cytokine signaling that governs immune responses and hematopoiesis.[5] Dysregulation of the JAK-STAT pathway is implicated in autoimmune disorders and various cancers. Tofacitinib, a successful JAK inhibitor, utilizes a related pyrrolo[2,3-d]pyrimidine core.[6][7][8] The 7-azaindole scaffold is also a validated and potent core for developing novel JAK inhibitors.[2][9][10]

G cluster_pathway JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_P p-STAT (Dimer) STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus translocates Transcription Gene Transcription Nucleus->Transcription Inhibitor JAK Inhibitor (7-Azaindole based) Inhibitor->JAK

Caption: Inhibition of the cytokine-mediated JAK-STAT pathway.

Part 4: In Vitro Evaluation Protocols

After synthesis, the novel compound must be evaluated for biological activity. The following protocols provide self-validating systems to quantify both target engagement and cellular effect.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the inhibitor indicates target inhibition.

Materials:

  • Recombinant active kinase (e.g., BRAF V600E)

  • Kinase substrate (e.g., inactive MEK1)

  • ATP

  • Synthesized inhibitor compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the synthesized inhibitor in DMSO (e.g., from 10 mM down to nM concentrations). This creates a dose-response curve.

  • Kinase Reaction:

    • In each well of the 384-well plate, add the kinase reaction buffer.

    • Add 1 µL of the serially diluted inhibitor. Include "no inhibitor" (DMSO only) controls for 100% activity and "no enzyme" controls for background.

    • Add the substrate and the recombinant kinase enzyme.

    • Initiate the reaction by adding ATP (at a concentration near its Km for the enzyme).

    • Incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The light signal is proportional to the ADP concentration.

  • Analysis: Convert luminescence signals to percent inhibition relative to the DMSO control. Plot percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3: Cell-Based Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Materials:

  • Cancer cell line with the target mutation (e.g., A375 melanoma cells for BRAF V600E)

  • Appropriate cell culture medium (e.g., DMEM) with 10% FBS

  • Synthesized inhibitor compound

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • White, clear-bottom 96-well cell culture plates

  • Plate-reading luminometer

Procedure:

  • Cell Plating: Seed the A375 cells into a 96-well plate at a density of 3,000-5,000 cells per well. Allow cells to attach and grow for 24 hours.

  • Compound Treatment: Add serially diluted concentrations of the synthesized inhibitor to the wells. Include a DMSO-only vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37 °C in a 5% CO₂ incubator.

    • Causality Note: This 72-hour period allows for multiple cell doublings, making the anti-proliferative effects of the inhibitor readily measurable.

  • Assay Execution:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add an equal volume of CellTiter-Glo® Reagent to each well.

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well. The signal is proportional to the amount of ATP and thus to the number of viable cells.

  • Analysis: Calculate the percent cell viability relative to the DMSO control. Plot viability versus inhibitor concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition).

Part 5: Data Presentation and Interpretation

Quantitative data from the above assays should be summarized for clear comparison.

Compound IDTarget KinaseKinase IC₅₀ (nM)Cell LineCell Proliferation GI₅₀ (nM)
Analog-1 BRAF V600E15.2A375 (BRAF V600E)45.8
VemurafenibBRAF V600E31.0A375 (BRAF V600E)100.0
Analog-2 JAK25.8HEL (JAK2 V617F)22.1
TofacitinibJAK3/11.1 / 20HEL (JAK2 V617F)350.0
Table represents hypothetical data for illustrative purposes.

Interpretation: A potent compound will exhibit a low IC₅₀ value in the biochemical assay. Crucially, this potency should translate to the cellular assay, resulting in a low GI₅₀ value in the relevant cancer cell line. A large discrepancy between the IC₅₀ and GI₅₀ may indicate poor cell permeability, efflux by transporters, or off-target effects.

Conclusion

4-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine is a highly valuable and versatile intermediate in the field of oncology drug discovery. Its pre-installed synthetic handles enable the efficient and modular construction of potent kinase inhibitors targeting critical cancer signaling pathways like BRAF/MEK/ERK and JAK-STAT. The strategic application of this building block, combined with robust in vitro validation protocols, provides a powerful platform for researchers to develop novel, targeted therapeutics with the potential to overcome existing treatment limitations.

References

  • Vertex AI Search Result on Vemurafenib Synthesis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQJ2aEbNh5gUlywwXPP5pMrBqv-vBcVwSQRC8fnt3-bIRXpOn0Q_9e1W6vES_Ae_4KKiDGx7p2vxaf3sC3H5WSnG0VgBRq38hgGBZwxSy9KqlyEUfpd3Mwbkq6cgM0cGtX5VWNcHeF4QG_ux8i9nzfHvahzvJn19avnZ4eC9-0dpLAiaOk-0RS01Fc3VA8LIaNhg-SuQqXEyGHiUW1M8tHLXC68Z9CP27d1tsmjYc2LeTZvTxQ]
  • Ningbo Inno Pharmchem Co., Ltd. Dabrafenib Intermediate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHk21Pj6UuezwLmfZVllhOhfkXgh9pF_C1Wf2ZWSD0V37irgcocTGT_hjm9uX9xBTx7FdoM_DJrAeLF0MJFbMrwENdC-OVp8QJ9IbqSat4OT1llqpioi1gN6QKvV6NKPri3NVq0h76ovYGwUpXjST9iTL72QYzahLlbXa0MVJlDUJtV5bLE-MkikLjg7GUihzzRF3yu1JOb2DEUg9hiOMaoVDrYgRry7wZYaA==]
  • Taylor & Francis Online. Synthesis of key intermediate for (+)-tofacitinib through CoIII(salen)-catalyzed two stereocentered hydrolytic kinetic resolution of (±)-methyl-3-(oxiran-2-yl)butanoate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgToDUlfCbEDrRUyDWHwut4iPA-Eh31Z7KFvQW93Inppn3xs33jqQey7U5xl1RuKWJ7_a-we7lbaneKKPdDD1Ugi6su7sorWDPsExqjyJQ21Sro_LEIE09ZlQb-QOwXZlrFC5rj_NtISYImFJz0ZgUIWSFH7_bOfHR29p-ug==]
  • BenchChem. The 7-Azaindole Scaffold: A Privileged Motif in Modern Drug Discovery. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFK609jfBUqhDk4lM8-AFGYZERTbmYKXRjDUj-cIVs6_Wvxv3xQ4dCNuql_MGEQy9ddS1YEK7BPEWDA8jDehw8AMyOOw-kqVl_DdloDsB79C6_XTtUEpqx5eWNCPpfQ1X__UfzMAfE3--IqFaDB_jAH9RTadxzaghyx4u9SUMp_WWzhFmFHwSb3cdfqEwMCRHchJzO6OrPB72i02o4bQpGGhw==]
  • Der Pharma Chemica. An Efficient and Alternative Method for Synthesis of Tofacitinib. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG60uqrmbs4Gu1Hs2api2rXamjUD569P-VbrkA1lVF96__5Bk_x6nFsCJNWTea8sYgOHZlLKhzd7VN8dbNAODSS3r7saXuCV0yuE9O7K5ZHo6pZdnoKokXU-AHEmPeXUtZCchJaw5OuA6hkUxUXq8N58UJkEET1W9QO7aFSZFA3Goe4Xq1tOmU3eRVvYvyC6AgT0vuMyP1lETWRdrr-Tsz2e4pSo9gKY79WJYkqrVfDwKM-GPdHxw==]
  • ACS Publications. Asymmetric Synthesis of a Key Intermediate for Tofacitinib via a Dynamic Kinetic Resolution-Reductive Amination Protocol. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsqKrpyM-rEgytjehJ6DA_7r5VngzMIpHD9jzYC4a0oRagO0SIZu8kM1h0SROMV-hgXXn1FnlAF0hW0yZufxVhOMr2nYmfOWWV3StITAObOL77MGFZ8CPpapgSL-6O85FpzRwQliozf2AC23c=]
  • National Center for Biotechnology Information. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnSnVt44g4NbyxH3TGLltx8yxVVdBBRFgj3UvGKtJRAUD5vFV69AUM66ndsBNVwUWzCa3ohImeWZc8vPI-cq08fgj43mTonIUKPzdA22N5T1JhIhzLiKirzKQ6DfpDtaKyK-CYzcr6tdI1k-Q=]
  • Europe PMC. Janus kinase 2 inhibitors. Synthesis and characterization of a novel polycyclic azaindole. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNCplUwdWLkIp23FOk0nWNZ-hnS2Q2C5Zhq7w7gRvWopsVbVUSe5DYN14GEuO58bORFKOVUsJXyNuXVWprUdBIeR5iLNf_ELK0IUUtyGlj-W3eJSRVL7B9StiWPkHkCm_jgnnL]
  • Universidade Nova de Lisboa. Tofacitinib synthesis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHB4sCvEO-H63k5jCgP_X8FWuu5bs0LFFXX_KLclJOuI-WYi-RXZjaIxAWh2oZRyj2JagxjQs1N0YAYgUKQqSt6YGwWXafh-MyjSL_-P3_UyzgA4DO-ZD9pwJd7IKD4OdWXzgFHo2cxBXLpydwQ5tMC65pgreE=]
  • Chinese Journal of Pharmaceuticals. Synthesis of Tofacitinib. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFE7TvTc3xMe8IdsluT3xdzYBM1im0u2W2zQDD61QssDjtJYaUKYuNmgUexHRu2jX_zJ9axF7o8-sjJJNdO8v-oTtaqadby5acUWqBRLlVJTjHKw7YpsrgcWaVmrpjBTEgVTWAJNQ==]
  • ACS Medicinal Chemistry Letters. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7L2ze6F_RNnNylxbanU9blr74rY-mep_VN0r28AvGTmmDYYNSIzIrxtIh1XMNbIQY6TeVeY-9PGlnDR_q9X1kvAyuoDbgCDvxjXXIGE7aPJ0e03MyfTpgQryfrfutIzRaZiM-v0UeU7DMbq-SrKCrwOChcO09]
  • PharmaBlock. Azaindoles in Medicinal Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZ3ZJTAVp3QfPwfgJwBtxfAGhth5S9a7kKcEFmuj_1qnp8sA24-s49xPLnVXfXU51NzsHDWhGTGvyIDsWD-FHGElnEhkmZw1jzZ0P8rXLvzw3c-0xVZZGl9lsQYRmTuv1Q30SO2zivPjlkSHrw]
  • ACS Publications. Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH50pX8KOIxOP_2qufdAm8rEDjukTCnUA34iqnutmK9UpcxiEe2dNPbiMd2ErpgPwblmrAcu6jzwJjc7S0HRhx2ZCtdwnwXvTX5jKJ6nEQvyAE6TL4lI3Q8A0crj8KzJwWKVQejLNPdR5tJzL00qwUCxcFfAg==]
  • ChemicalBook. Dabrafenib synthesis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeZwbfhZj-2jj8KButYmh7Om7XNJwuV6GbMkh5f3LAkiSq7N2ysem4RtmFav9-00Fc4AhU31wpEczWexBBSexYpTtppHjXoEVU29p6L7r8pa05FJJBkAUHQmHhj1hhtbBCzQzRrphPwR3fGcW9hpS3]
  • MedKoo Biosciences. Dabrafenib Synthetic Routes. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTK7pYk-51p5__YrQ1WNOFvJezChd4aiiYGsu-BVC5vQT-KU3aTPhMjls4MW5UU-7YDPy0Zv4RkXb2LJEMMcaXdd7a3NFp1_JQw9Qv3uC0oYxvxAGicr6q-mpWtEdkU5XAmiQX]
  • National Center for Biotechnology Information. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHI9uTeiX1QMBffcBiEMTIuF7yGEBTKDQvpnxqQkhyvbLLcPZVbQIBRRVKRONHgDyvsqdEuv3WfCLM20quc4zT4eBKH1l2alem0W0Wv15PHOXTbsehuchkp8B-oZR62Bj9VAEKL7T7-SvtKBZY=]
  • PubMed. Design and synthesis of tricyclic JAK3 inhibitors with picomolar affinities as novel molecular probes. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKmx3RDETHZMCG3Z6a5mvBNVq8sEs7756Uv_XalkMJD0fx5W50XQJ6_YxmpIVKvigItQYMahKlKTGx30Kst7jdX0FXT2xXe0BZddM3jdI7BEiuAJZ-_v4cZYcdS0ScvdbcJBGM]
  • ResearchGate. Synthetic pathway for Vemurafenib. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFL-nofs1zp7ehuKUSqRNBp3AAb7Mk9jIJ1mqONn1JTb3DFgocNG7FFsljo9ZWows6h9eUguaRXtoque-8DAS25oaqdUiN2a5wwmK9SZ4bYBQgRmkl75O8CftTIdB_iouri-PhK9R5AKTFizWgNfZSolpqUHhF0MJ_dPH2rYjlx353XmsvBJYWp68ooGXTY0r4=]
  • PubMed. Design and Synthesis of Type-IV Inhibitors of BRAF Kinase That Block Dimerization and Overcome Paradoxical MEK/ERK Activation. [https://vertexaisearch.cloud.google.
  • National Center for Biotechnology Information. The Azaindole Framework in the Design of Kinase Inhibitors. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGky-PQM5fmD1FnJWMiitOmLJ8yifftnJe97yq7u9Sni9FQYqexEJc2_are6tAewsJza9Sx6m4DeqV16K3NDdlROR1xxK-bBt9g14XQpoGtR8MwIMxYtVcLlt28FnxwoIZ0vr1AsAPNM25JTig=]
  • ResearchGate. Janus Kinase 2 Inhibitors. Synthesis and Characterization of a Novel Polycyclic Azaindole. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-18bCDYzcn45ia_FNfY49SoO5eahQm_MKZf5ucZU3a5MNyRHOX6tqE-v5tCNN6DEMSWvcVze2zZVh0tU2RAwD5To072tGaMRVox5CmgZC8qnozu907bhFW3BqOPqjHt8iapejxQbrxml4FP3X4eC4Y85FyNUZtMsK3V3XJNzItmCm9Bp2aOBO-9_1tDM6tZ_HRej3MWDSdCzXkDG5dIsEP771UE616pqhIL-DX35c-MOyItLqiXCHAu21htsY977efikZaQQ=]
  • National Center for Biotechnology Information. Design and Synthesis of Type IV Inhibitors of BRAF Kinase that block dimerization and overcome paradoxical MEK/ERK activation. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-c_i1RfZMZSBoXQxgCxsE1_iFLMs6bZIhOHGZH6vxW8dTtGrrONhn8-wkeoy6XfTt2it1SAofYZ0MlL5vLIiv6f397PLrKlfxzPIl6P_oKdtw5h3vM16E3CVyqqnfUmxxR8WCwAIr_iDWFTk=]
  • National Center for Biotechnology Information. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJZ3t-ZvjmGnJ8SyrRjckA8Q4COemxTJyI9rSslLDaIvkiCYYRxw_mI8ie7fAGFtXbS3htLIKy1g4jGXlRfb29Z2NrBE50Jp9EvQib1yzKwEzTc2hWPMCNO6Xgil3uBUzjokD_wlXnZZ1GWWA=]
  • PubMed. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9ulgzmrV3hTxK3HIHmiRtiE9nhwbcoZHNj9H8SvFWn2ES3HIOOUnV7ge2SobmNY_m8TVrSPd5oOf_4DVBpxd4w736WJnwSyTrnOQKMOvMv5-xaYFC7BgDPMmdhNS3WqWCqvEo]

Sources

Application

Application Note: Strategic Use of 4-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine for the Development of Selective Kinase Inhibitors

Abstract Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of many diseases, most notably cancer. The development of small molecule inhibitors that can selectively target specific kinases...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of many diseases, most notably cancer. The development of small molecule inhibitors that can selectively target specific kinases remains a primary objective in modern drug discovery. The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has emerged as a "privileged" core structure due to its ability to mimic the adenine hinge-binding motif of ATP. This application note provides a detailed guide for researchers and drug development professionals on the strategic utilization of 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine , a highly versatile starting material for constructing libraries of potent and selective kinase inhibitors. We will detail synthetic protocols, biological evaluation assays, and data interpretation strategies, underscoring the rationale behind key experimental choices.

The Strategic Advantage of the 4-Fluoro-3-iodo-7-Azaindole Scaffold

The utility of this specific scaffold is rooted in the synergistic contribution of its core structure and halogen substituents.

  • 1.1. The 7-Azaindole Core: A Superior Hinge Binder The 1H-pyrrolo[2,3-b]pyridine core is a bioisostere of adenine, the purine base of ATP. This structural mimicry allows it to form one or more critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, a conserved motif that is essential for anchoring inhibitors. The N1-H of the pyrrole and the N7 nitrogen of the pyridine ring act as key hydrogen bond donor and acceptor, respectively, effectively occupying the ATP binding site and inhibiting kinase activity.

  • 1.2. The Power of Strategic Halogenation The true synthetic and functional power of this reagent lies in its specific halogenation pattern.

    • C3-Iodo Group: The Synthetic Handle for Diversity: The iodine atom at the C3 position is an exceptionally versatile synthetic handle. Its susceptibility to palladium-catalyzed cross-coupling reactions allows for the controlled and efficient introduction of a vast array of chemical moieties. This position typically points towards the solvent-exposed region of the ATP pocket, making it an ideal vector for installing groups that can enhance potency and modulate physicochemical properties without disrupting the core hinge-binding interaction.

    • C4-Fluoro Group: The Modulator of Potency and Properties: The electron-withdrawing fluorine atom at the C4 position is not merely a passive substituent. It serves several critical functions:

      • Enhanced Acidity: It lowers the pKa of the N1-H proton, making it a stronger hydrogen bond donor and potentially increasing affinity for the kinase hinge.

      • Modulation of Physicochemical Properties: Fluorine substitution can improve key drug-like properties, including metabolic stability (by blocking a potential site of oxidation) and membrane permeability.

      • Fine-Tuning of Binding Interactions: The fluorine can engage in favorable orthogonal multipolar interactions with the protein backbone, further stabilizing the inhibitor-kinase complex.

Synthetic Protocols for Library Generation

The generation of a diverse chemical library from the 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine core is primarily achieved through palladium-catalyzed cross-coupling reactions. The following protocols provide robust starting points for these transformations.

Experimental Workflow: From Scaffold to Library

G A 4-Fluoro-3-iodo-1H- pyrrolo[2,3-b]pyridine (Starting Material) B Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) A->B Pd(PPh₃)₄ Na₂CO₃ C Sonogashira Coupling (Terminal Alkynes) A->C PdCl₂(PPh₃)₂ CuI, Et₃N D Buchwald-Hartwig Amination (Primary/Secondary Amines) A->D Pd₂(dba)₃ Xantphos, Cs₂CO₃ E Library of C3-Functionalized 7-Azaindole Analogs B->E C->E D->E G A Synthesized Compound Library B Primary Biochemical Assay (e.g., ADP-Glo™) A->B C Determine IC₅₀ Value (Potency) B->C Dose-response curve D Cellular Proliferation Assay (e.g., CellTiter-Glo®) C->D Prioritize potent hits E Determine GI₅₀ Value (Cellular Efficacy) D->E Dose-response curve F Kinase Selectivity Panel (e.g., KINOMEscan™) E->F Confirm on-target effect G Lead Compound Prioritization F->G G cytokine Cytokine receptor Receptor cytokine->receptor jak JAK Kinase receptor->jak activates stat STAT jak->stat phosphorylates stat_p p-STAT dimer STAT Dimer stat_p->dimer dimerizes nucleus Nucleus dimer->nucleus translocates to gene Gene Transcription nucleus->gene inhibitor Our Inhibitor (e.g., AN-03) inhibitor->jak INHIBITS

Method

Application Note: Comprehensive Analytical Characterization of 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine

Introduction The 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine scaffold is a critical pharmacophore in modern drug discovery, forming the core of numerous targeted therapies, including kinase inhibitors.[1] Its unique substi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine scaffold is a critical pharmacophore in modern drug discovery, forming the core of numerous targeted therapies, including kinase inhibitors.[1] Its unique substitution pattern, featuring both a fluorine and an iodine atom on the 7-azaindole core, imparts desirable physicochemical properties but also presents distinct challenges for analytical characterization. The presence of nitrogen heterocycles is a common feature in a majority of FDA-approved small-molecule drugs, highlighting the importance of robust analytical methods for these structures.[2] This application note provides a comprehensive guide to the analytical methodologies required for the unambiguous structural elucidation and purity assessment of 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine and its derivatives.

The protocols and data interpretation guidelines presented herein are designed to ensure the highest level of scientific integrity, providing a self-validating framework for product characterization from synthesis to quality control.

Comprehensive Analytical Workflow

A systematic approach is essential for the complete characterization of 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine. The following workflow ensures a thorough analysis, starting with purity assessment and culminating in definitive structural confirmation.

Analytical_Workflow cluster_0 Initial Purity Assessment cluster_1 Molecular Weight & Formula cluster_2 Structural Elucidation cluster_3 Final Confirmation HPLC HPLC/UPLC (Purity & Quantification) MS Mass Spectrometry (MS) (Molecular Weight) HPLC->MS Purified Sample EA Elemental Analysis (Elemental Composition) NMR_1H 1H NMR MS->NMR_1H NMR_13C 13C NMR NMR_1H->NMR_13C NMR_19F 19F NMR NMR_13C->NMR_19F TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_19F->TwoD_NMR Final Confirmed Structure & Purity Report TwoD_NMR->Final Integrated Data Mass_Spec_Fragmentation Mol_Ion Molecular Ion (M+) m/z 261.9 Frag1 Loss of •I m/z 135 Mol_Ion->Frag1 - I Frag2 Loss of HCN m/z 234.9 Mol_Ion->Frag2 - HCN

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine

For Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]p...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine, a key building block in pharmaceutical development. As Senior Application Scientists, we offer insights grounded in established chemical principles and field-proven experience to help you navigate the complexities of this synthesis and improve your reaction yields.

Overview of the Synthesis

The synthesis of 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine typically involves the direct electrophilic iodination of 4-fluoro-1H-pyrrolo[2,3-b]pyridine (also known as 4-fluoro-7-azaindole). The C3 position of the 7-azaindole core is the most electron-rich and, therefore, the most susceptible to electrophilic attack. However, the presence of the electron-withdrawing fluorine atom at the C4 position deactivates the ring system, making the iodination reaction more challenging compared to the unsubstituted 7-azaindole. Careful optimization of the reaction conditions is crucial to achieve high yield and regioselectivity.

The general reaction scheme is as follows:

Synthesis_Reaction 4-fluoro-1H-pyrrolo[2,3-b]pyridine 4-fluoro-1H-pyrrolo[2,3-b]pyridine Iodinating_Agent + Iodinating Agent Product 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine Iodinating_Agent->Product Solvent, Catalyst/Base

Figure 1. General reaction for the synthesis of 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format, providing potential causes and actionable solutions.

Q1: Why is my reaction showing low or no conversion of the starting material?

Potential Causes:

  • Insufficient Electrophilicity of the Iodinating Agent: The electron-withdrawing fluorine at C4 deactivates the pyrrolo[2,3-b]pyridine ring, making it less reactive towards electrophiles. Standard iodinating agents may not be potent enough.

  • Inadequate Activation of the Iodinating Agent: Many iodination reactions require an acid or a base to generate a more potent electrophilic iodine species.

  • Low Reaction Temperature: The activation energy for the reaction might not be reached at lower temperatures.

  • Poor Solubility of Starting Material: The 4-fluoro-7-azaindole may not be fully dissolved in the chosen solvent, limiting its availability for the reaction.

Solutions & Protocols:

  • Choice of Iodinating Agent and Activator:

    • N-Iodosuccinimide (NIS) with a Catalytic Acid: NIS is a common and effective iodinating agent. The use of a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA), can significantly enhance the electrophilicity of the iodine.[1][2] The active iodinating species is believed to be the in situ generated iodine trifluoroacetate.[1]

    • Molecular Iodine (I₂) with a Base: A combination of molecular iodine with a base like potassium hydroxide (KOH) in a suitable solvent such as dimethylformamide (DMF) can also be effective.[3] The base deprotonates the pyrrole nitrogen, increasing the electron density of the ring and facilitating the electrophilic attack.

  • Optimization of Reaction Conditions:

ParameterRecommended ConditionRationale
Iodinating Agent N-Iodosuccinimide (NIS) or Iodine (I₂)NIS is generally milder and easier to handle.
Equivalents of Iodinating Agent 1.0 - 1.2 equivalentsUsing a slight excess can drive the reaction to completion, but a large excess may lead to di-iodination.
Catalyst/Base Catalytic Trifluoroacetic Acid (TFA) (for NIS) or Potassium Hydroxide (KOH) (for I₂)Activates the iodinating agent or the substrate.
Solvent Acetonitrile (for NIS/TFA) or DMF (for I₂/KOH)Should fully dissolve the starting material.
Temperature Room temperature to 50 °CStart at room temperature and gently heat if the reaction is sluggish. Monitor for side product formation at higher temperatures.
Reaction Time 2 - 24 hoursMonitor by TLC or LC-MS to determine the optimal time.

Experimental Protocol (Example with NIS/TFA):

  • Dissolve 4-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under a nitrogen atmosphere.

  • Add N-Iodosuccinimide (1.1 eq) to the solution.

  • Add trifluoroacetic acid (0.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • If the reaction is slow, gently heat the mixture to 40-50 °C.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting_Low_Conversion Problem Low or No Conversion Cause1 Insufficient Electrophilicity Problem->Cause1 Cause2 Inadequate Activation Problem->Cause2 Cause3 Low Temperature Problem->Cause3 Cause4 Poor Solubility Problem->Cause4 Solution1 Use NIS with catalytic TFA Cause1->Solution1 Solution2 Use I2 with a base (e.g., KOH) Cause1->Solution2 Cause2->Solution1 Cause2->Solution2 Solution3 Increase reaction temperature (e.g., to 40-50 °C) Cause3->Solution3 Solution4 Choose a more suitable solvent (e.g., ACN, DMF) Cause4->Solution4 Optimization Optimize reagent stoichiometry and reaction time Solution1->Optimization Solution2->Optimization Solution3->Optimization Solution4->Optimization

Figure 2. Troubleshooting workflow for low reaction conversion.

Q2: I am observing the formation of multiple products, including di-iodinated species. How can I improve the regioselectivity for the C3-mono-iodinated product?

Potential Causes:

  • Excess Iodinating Agent: Using a significant excess of the iodinating agent can lead to a second iodination, typically at the C2 or C5 position.

  • Harsh Reaction Conditions: High temperatures or prolonged reaction times can promote the formation of side products.

  • Strongly Activating Conditions: While activation is necessary, overly strong basic or acidic conditions might lead to a loss of selectivity.

Solutions & Protocols:

  • Stoichiometry Control:

    • Carefully control the stoichiometry of the iodinating agent. Start with 1.0 equivalent and gradually increase to a slight excess (e.g., 1.1 equivalents) while monitoring the reaction for the formation of di-iodinated byproducts.

  • Reaction Monitoring:

    • Monitor the reaction closely using TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to a satisfactory level and before significant amounts of the di-iodinated product are formed.

  • Purification:

    • If a mixture of mono- and di-iodinated products is formed, they can often be separated by column chromatography on silica gel. The di-iodinated product is typically less polar than the mono-iodinated product.

ByproductPotential Location of Second IodinationMitigation Strategy
Di-iodo-4-fluoro-1H-pyrrolo[2,3-b]pyridineC2 or C5Use ≤ 1.1 eq of iodinating agent, monitor reaction closely, and quench upon completion of mono-iodination.

Frequently Asked Questions (FAQs)

Q1: What is the role of the fluorine atom at the C4 position?

The fluorine atom is a strongly electron-withdrawing group. Its presence deactivates the entire 7-azaindole ring system towards electrophilic aromatic substitution.[4][5] This deactivating effect makes the iodination at the C3 position more difficult than in the case of the parent 7-azaindole. However, the C3 position remains the most nucleophilic and is still the preferred site of iodination.

Q2: Should I protect the pyrrole nitrogen (N1) before iodination?

While N-protection is a common strategy in indole and azaindole chemistry, for direct C3 iodination, it is often not necessary and can sometimes be counterproductive.[3][6] The free N-H can be deprotonated under basic conditions, which activates the ring towards electrophilic attack. Under acidic conditions with NIS, the reaction can proceed efficiently on the unprotected azaindole. N-arylation has been shown to influence the regioselectivity of iodination, but for simple C3-iodination, starting with the unprotected 4-fluoro-7-azaindole is a viable strategy.[3]

Q3: What are the best analytical techniques to monitor the reaction and characterize the product?

  • Thin-Layer Chromatography (TLC): A quick and effective way to monitor the progress of the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to distinguish between the starting material, the desired product, and any byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the conversion of the starting material and the formation of products, including their molecular weights.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for the structural confirmation of the final product. The coupling patterns in the ¹H and ¹⁹F NMR spectra will confirm the position of the iodine and fluorine atoms.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the synthesized compound.

Q4: How can I purify the final product effectively?

Column chromatography on silica gel is the most common method for purifying 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate) is typically effective. The desired product is a solid at room temperature. Recrystallization from a suitable solvent system can be used for further purification if necessary.

References

  • Giraud, A., et al. (2020). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules, 25(18), 4243. [Link]

  • Mondal, K., et al. (2024). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry. [Link]

  • Castanet, A.-S., et al. (2002). Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid. Tetrahedron Letters, 43(29), 5047-5048. [Link]

  • Organic Chemistry Portal. N-Iodosuccinimide (NIS). [Link]

  • An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. The Journal of Physical Chemistry A. [Link]

  • Detailed experimental procedure for the synthesis of 4-fluoropyridine. [Link]

  • Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. ResearchGate. [Link]

  • Concise and Efficient Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine. Request PDF. [Link]

  • Iodination of 7-azaindole and pyrrole. ResearchGate. [Link]

  • Chemistry LibreTexts. Substituent Effects in Electrophilic Substitutions. [Link]

  • Wikipedia. Electrophilic aromatic substitution. [Link]

  • Electrophilic Aromatic Substitution (EAS)SEAr:. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Failed Suzuki Couplings with Halogenated Pyridines

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges when working with halogen...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges when working with halogenated pyridine substrates. The unique electronic properties of the pyridine ring, particularly the Lewis basic nitrogen atom, introduce specific hurdles not always present in standard aryl halide couplings. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you overcome common failures and optimize your reaction outcomes.

I. Diagnosis of Common Failures

This section addresses the most frequent issues observed during the Suzuki coupling of halogenated pyridines, such as low or no yield, and the prevalence of side reactions.

Q1: My Suzuki coupling with a 2-chloropyridine is giving very low to no yield. What are the most likely causes and how do I fix it?

A1: This is a classic and frequent challenge. The primary obstacle with 2-chloropyridines is the high bond dissociation energy of the C-Cl bond, which makes the initial and often rate-determining oxidative addition step of the catalytic cycle difficult. Furthermore, the nitrogen atom at the 2-position can act as a poison by coordinating to the palladium catalyst, effectively taking it out of the catalytic cycle.[1][2]

Here is a systematic approach to troubleshoot this issue:

  • Re-evaluate Your Catalyst-Ligand System: Standard catalysts like Pd(PPh₃)₄ are often insufficient for activating the stubborn C-Cl bond of a 2-chloropyridine.[3] You need a more robust system.

    • Expert Insight: The key is to use a palladium(0) source complexed with a highly electron-rich and sterically bulky phosphine ligand. The high electron density on the ligand facilitates the oxidative addition, while the steric bulk promotes the final reductive elimination step and helps prevent catalyst dimerization or deactivation.[4]

    • Recommended Action: Switch to a modern catalyst system. Buchwald-type ligands such as SPhos, XPhos, or RuPhos, paired with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, are industry standards for this type of transformation.[5] These systems are designed to be highly active for unreactive aryl chlorides.

  • Strengthen Your Base: The base is not merely a spectator; it is crucial for activating the boronic acid into a more nucleophilic boronate species for the transmetalation step. For a slow coupling with a chloropyridine, a weak base may not generate the boronate fast enough.

    • Recommended Action: If you are using a mild base like Na₂CO₃, consider switching to a stronger, non-nucleophilic base. Potassium phosphate (K₃PO₄) is an excellent and often reliable choice for challenging substrates. Cesium carbonate (Cs₂CO₃) is even stronger and can be effective when other bases fail.[6]

  • Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for the oxidative addition of the C-Cl bond.

    • Recommended Action: If your reaction is running at 80 °C, try increasing the temperature to 100-120 °C. Ensure your solvent choice (e.g., dioxane, toluene) is appropriate for these higher temperatures.

Troubleshooting Workflow: Low Yield with 2-Chloropyridine

start Low/No Yield with 2-Chloropyridine cat_lig Is your catalyst system Pd(PPh3)4 or similar? start->cat_lig base Are you using a weak base (e.g., Na2CO3)? cat_lig->base No sol_cat Action: Switch to Pd(OAc)2 or Pd2(dba)3 with a Buchwald ligand (SPhos, XPhos). cat_lig->sol_cat Yes temp Is the reaction temperature < 100°C? base->temp No sol_base Action: Change to a stronger base like K3PO4 or Cs2CO3. base->sol_base Yes sol_temp Action: Increase temperature to 100-120°C. temp->sol_temp Yes end Optimized Reaction temp->end No sol_cat->base sol_base->temp sol_temp->end

Caption: Logic diagram for troubleshooting low-yield Suzuki couplings of 2-chloropyridines.

Q2: I'm seeing significant amounts of my starting boronic acid converted back to the corresponding arene (protodeboronation). How can I prevent this?

A2: Protodeboronation is a major competing pathway, especially with electron-deficient heteroaryl boronic acids (like many pyridyl boronic acids) or when the catalytic cycle is slow.[7] The C-B bond is cleaved and replaced by a C-H bond, consuming your valuable starting material.

  • Minimize Water Content: While many Suzuki protocols use aqueous bases, excessive water can accelerate protodeboronation.

    • Expert Insight: The goal is to have just enough water to solubilize the inorganic base and facilitate the formation of the active boronate, but not so much that it promotes hydrolysis of the C-B bond.

    • Recommended Action:

      • Use anhydrous solvents (e.g., dioxane, toluene) and a base that is soluble in the organic phase, such as potassium trimethylsilanolate (TMSOK), or use a phase-transfer catalyst with an inorganic base.[8]

      • If using an aqueous system, reduce the proportion of water. For example, instead of a 4:1 dioxane:water ratio, try 10:1.

      • Consider using potassium organotrifluoroborates (R-BF₃K) as your boron source. These are often more stable crystalline solids that hydrolyze slowly under basic conditions to release the boronic acid, keeping its instantaneous concentration low and thus minimizing side reactions.[9][10]

  • Accelerate the Catalytic Cycle: If the cross-coupling is faster than the protodeboronation, you will favor your desired product.

    • Recommended Action: Implement the strategies from Q1: use a more active catalyst/ligand system and ensure your base and temperature are optimized for a rapid turnover. A faster reaction gives less time for the side reaction to occur.

  • Choice of Base: Some bases are more prone to causing this side reaction.

    • Recommended Action: Potassium fluoride (KF) can be an effective base that often minimizes protodeboronation, particularly in anhydrous conditions or with base-sensitive substrates.

Q3: My reaction is producing a lot of homocoupled boronic acid (biaryl from R-B(OH)₂ + R-B(OH)₂). What causes this and what is the solution?

A3: Homocoupling arises from the oxidative coupling of two boronic acid molecules. This is often promoted by the presence of oxygen and can be a sign that your catalytic system is not performing optimally.

  • Rigorous Degassing is Crucial: Oxygen is a known culprit in promoting the homocoupling of boronic acids and can also lead to the oxidation and deactivation of the Pd(0) catalyst.

    • Recommended Action: Ensure your solvent and reaction mixture are thoroughly degassed before heating. The most effective method is to bubble an inert gas (argon or nitrogen) through the solvent for at least 30 minutes. Alternatively, three cycles of freeze-pump-thaw can be used for more sensitive reactions. Maintain a positive pressure of inert gas throughout the reaction.

  • Use a Pre-catalyst or Ensure Full Reduction: If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species. If this reduction is inefficient, side reactions can occur.

    • Recommended Action: Using a well-defined Pd(0) pre-catalyst can sometimes give more reproducible results. Alternatively, ensure your ligand can also act as a reductant or that the conditions are sufficient to generate the active catalyst before the desired reaction begins.

II. Component Optimization: A Deeper Dive

This section provides detailed guidance on selecting and optimizing the key components of your reaction.

Q4: How do I choose the right ligand for my halogenated pyridine? The options are overwhelming.

A4: Ligand choice is arguably the most critical parameter for a successful Suzuki coupling with a challenging substrate like a halopyridine. The ligand's role is to stabilize the palladium center, modulate its electronic properties, and facilitate the key steps of the catalytic cycle.[11]

Ligand Selection Guide for Halogenated Pyridines
Ligand ClassKey CharacteristicsBest For...Example(s)
Bulky Biarylphosphines Highly electron-rich and sterically demanding. Excellent for activating strong C-Cl bonds and promoting fast reductive elimination.[12]2-Chloropyridines and other electron-deficient or sterically hindered pyridyl chlorides.SPhos, XPhos, RuPhos
N-Heterocyclic Carbenes (NHCs) Strong σ-donors, even more electron-releasing than phosphines. Form very stable Pd complexes.[6]Challenging couplings where phosphine ligands might decompose at high temperatures.IPr, SImes
Triphenylphosphine (PPh₃) The "classic" ligand. Less electron-rich and bulky.Generally only suitable for more reactive pyridyl bromides and iodides under optimized conditions.[3]Pd(PPh₃)₄

Experimental Protocol: Screening Ligands for a 2-Chloropyridine Coupling

  • Setup: In parallel reaction vials under an inert atmosphere, add the 2-chloropyridine (1.0 equiv), arylboronic acid (1.5 equiv), and a strong base like K₃PO₄ (2.0 equiv).

  • Catalyst Preparation: In each vial, add your palladium source (e.g., Pd₂(dba)₃, 1 mol% Pd) and a different ligand (e.g., SPhos, XPhos, PPh₃, 2-4 mol%).

  • Reaction: Add degassed solvent (e.g., dioxane), seal the vials, and heat the reaction block to 110 °C.

  • Analysis: After a set time (e.g., 4 hours), take an aliquot from each reaction, quench, and analyze by LC-MS or GC-MS to determine conversion and identify the most effective ligand.

Q5: Which base should I use and why? Does it matter if it's organic or inorganic?

A5: The base is essential for the transmetalation step, where it converts the neutral boronic acid into a more nucleophilic "ate" complex ([Ar-B(OH)₃]⁻), which then transfers its aryl group to the palladium center. The choice of base can dramatically affect reaction rate and outcome.[13]

Comparative Table of Common Bases
BasepKa of Conj. AcidTypical ConditionsComments
K₃PO₄ ~12.3Dioxane or Toluene, 80-120 °CExcellent general choice for difficult couplings, including chloropyridines. Good balance of strength and compatibility.
Cs₂CO₃ ~10.3Dioxane, DMF, 80-110 °CA strong inorganic base that can accelerate slow reactions. Higher solubility in organic solvents than K₂CO₃.[6]
K₂CO₃ ~10.3Aqueous Dioxane/Toluene/Ethanol, RefluxA standard, cost-effective base. Often requires water as a co-solvent. May be too weak for unreactive chlorides.[14]
KF ~3.2Anhydrous THF or DioxaneA mild base useful for substrates with base-sensitive functional groups (e.g., esters). Can minimize protodeboronation.[15]
KOtBu ~19THF, Toluene, RT-80 °CVery strong organic base. Can be effective but may promote side reactions if not used carefully.

Expert Insight: For halogenated pyridines, especially chlorides, start with K₃PO₄ . Its strength is often in the "Goldilocks zone"—powerful enough to promote the reaction without causing excessive side product formation.

Q6: Does the position of the halogen on the pyridine ring (2-, 3-, or 4-) affect the reaction conditions?

A6: Absolutely. The electronic environment of the C-X bond, dictated by its position relative to the ring nitrogen, has a profound impact on reactivity.

  • 2- and 4-Halopyridines: These are generally more reactive than 3-halopyridines. The halogen is at a position that is electronically activated by the electron-withdrawing nitrogen atom (positions are ortho or para to the nitrogen). This makes the carbon atom more electrophilic and thus more susceptible to oxidative addition by the Pd(0) catalyst.[3][16] However, the 2-position suffers from potential catalyst inhibition due to chelation by the adjacent nitrogen.[1]

  • 3-Halopyridines: The halogen is meta to the nitrogen, receiving less electronic activation. Consequently, 3-halopyridines are often less reactive than their 2- and 4-isomers and may require more forcing conditions (more active catalyst, higher temperature) to achieve good yields.

Reactivity and Troubleshooting Logic

sub Select Halopyridine Substrate pos What is the halogen position? sub->pos pos24 2- or 4-Halopyridine (Electronically Activated) pos->pos24 2 or 4 pos3 3-Halopyridine (Less Activated) pos->pos3 3 issue2 Primary Challenge: Catalyst inhibition at C2. pos24->issue2 issue3 Primary Challenge: Slow oxidative addition. pos3->issue3 sol2 Solution: Use bulky ligands (e.g., SPhos) to prevent catalyst poisoning. issue2->sol2 sol3 Solution: Use highly active catalyst system and higher temperatures. issue3->sol3

Caption: Positional effects of halogens on pyridine reactivity and strategy.

III. General Best Practices and Protocols

Q7: Can you provide a reliable, general starting protocol for a Suzuki coupling with a 2-bromopyridine?

A7: Certainly. This protocol is a robust starting point for a moderately reactive 2-bromopyridine and can be adapted as needed.

Protocol: General Suzuki-Miyaura Coupling of a 2-Bromopyridine

Materials:

  • 2-Bromopyridine derivative (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL, degassed)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the 2-bromopyridine, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add 5 mL of degassed 1,4-dioxane via syringe.

  • Heating: Place the flask in a preheated oil bath at 100 °C.

  • Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 2-12 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References
  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling.
  • BenchChem. (2025). Technical Support Center: Suzuki Coupling of 2-Chloropyridines - Base Selection.
  • Lloyd-Jones, G. C., & Dreher, S. D. (2007). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 129(45), 14064-14065.
  • Rico-Lattes, I., & Lattes, A. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling.
  • Dreher, S. D., et al. (2021). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics.
  • BenchChem. (2025). Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines.
  • BenchChem. (2025). Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Application Notes and Protocols.
  • Li, W., et al. (2007). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 9(13), 2429-2432.
  • Thompson, A. S., et al. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 60(19), 5616-5624.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters.
  • Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings?
  • Dziedzic, P., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13466-13479.
  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(6), 1166-1179.
  • Carrow, B. P., & Hartwig, J. F. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4428-4439.
  • Chan, T. H. (2019). Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. The Hong Kong Polytechnic University.
  • Dreher, S. D., et al. (2021). ProPhos: A Ligand for Promoting Nickel-Catalyzed Suzuki-Miyaura Coupling Inspired by Mechanistic Insights into Transmetalation. Journal of the American Chemical Society, 143(30), 11566-11575.
  • Firooznia, F., et al. (2000). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Tetrahedron Letters, 41(33), 6343-6346.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Al-Masri, H. A., et al. (2011). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Molecules, 16(7), 5783-5795.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • Procter, D. J., et al. (2021). Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. Chemical Science, 12(40), 13456-13462.
  • BenchChem. (2025). Choosing the right base for Suzuki reactions involving 2-Nitrophenylboronic acid.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Reddit. (2023). Help needed with unreproducible Suzuki coupling.
  • Watson, D. A., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(6), 4568-4573.
  • Sova, M., et al. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 24(17), 3125.
  • Reddit. (2012). Suzuki coupling help.
  • Roughley, S. D., & Jordan, A. M. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6376-6387.
  • Protsailo, L. V., & Hartwig, J. F. (2003). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society, 125(45), 13834-13844.
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
  • Al-Masri, H., et al. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Journal of the Iranian Chemical Society, 14, 2547-2555.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
  • Knapp, D. M., et al. (2012). Heteroaryl—Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Journal of the American Chemical Society, 134(25), 10443-10447.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
  • Al-dujaili, A. H., & Al-Zayadi, Z. A. (2021). Scheme 7. Reactivity of halogenated product 16 via Suzuki coupling reaction.
  • Ye, D., & Mahan, E. (2005). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 70(6), 2154-2156.
  • ResearchGate. (2024). Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 4-Halo-2,6-bis(trifluoromethyl)pyridines in Cross-Coupling Reactions.
  • Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1935-1956.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Plenio, H. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations.
  • Gök, Y., et al. (2015). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 20(4), 6247-6262.
  • ResearchGate. (n.d.). Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids.
  • Dykstra, K. M., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4272-4275.
  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.

Sources

Troubleshooting

Technical Support Center: Navigating the Challenges of C-F Bond Cross-Coupling

A Senior Application Scientist's Guide to Overcoming the Low Reactivity of Carbon-Fluorine Bonds in Cross-Coupling Reactions The carbon-fluorine (C-F) bond, with a bond dissociation energy of up to 130 kcal/mol, is the s...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Overcoming the Low Reactivity of Carbon-Fluorine Bonds in Cross-Coupling Reactions

The carbon-fluorine (C-F) bond, with a bond dissociation energy of up to 130 kcal/mol, is the strongest single bond in organic chemistry. This inherent stability, while advantageous in many applications, presents a significant hurdle for synthetic chemists aiming to functionalize fluoroaromatics through cross-coupling reactions.[1][2] This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to troubleshoot and overcome the challenges associated with the low reactivity of C-F bonds in these transformative reactions.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries and stumbling blocks encountered when working with C-F cross-coupling reactions.

1. Why is my C-F cross-coupling reaction not working, while the analogous C-Cl or C-Br reaction proceeds smoothly?

The primary reason lies in the exceptional strength of the C-F bond, which makes the crucial oxidative addition step of the catalytic cycle kinetically and thermodynamically challenging for many transition metal catalysts.[1] The high bond energy of the C-F bond often requires more reactive catalytic systems, harsher reaction conditions, or specialized ligands to facilitate its cleavage.[1][3]

2. I'm observing no product formation. What are the most likely culprits?

Several factors could be at play:

  • Inactive Catalyst: The active catalytic species, often a low-valent transition metal complex, may not be forming in situ. This could be due to impure reagents, inadequate reduction of a precatalyst, or catalyst deactivation.[4]

  • Insufficiently Reactive System: The chosen catalyst, ligand, and reaction conditions may not be potent enough to cleave the C-F bond of your specific substrate. Electron-rich fluoroarenes are particularly challenging.

  • Incompatible Substrate: Your substrate may possess functional groups that are incompatible with the reaction conditions or the organometallic coupling partner, leading to side reactions or catalyst inhibition.[4][5]

3. My reaction is giving a very low yield. What are the key parameters to optimize?

To improve yields, systematic optimization is crucial. Consider the following:

  • Catalyst and Ligand Screening: The choice of both the metal center (commonly Ni or Pd) and the supporting ligand is paramount. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) often promote C-F activation.[6][7]

  • Base and Solvent Effects: The base plays a critical role in many cross-coupling reactions, and its strength and nature can significantly influence the reaction outcome. The solvent can affect catalyst solubility, stability, and reactivity.

  • Temperature and Reaction Time: Due to the high activation barrier of C-F bond cleavage, higher temperatures and longer reaction times are often necessary. However, be mindful of potential catalyst decomposition or side reactions at elevated temperatures.[1][8]

4. How do I choose the right catalyst system for my specific C-F cross-coupling reaction?

The optimal catalyst system is highly dependent on the nature of both the fluoroaromatic compound and the coupling partner.

  • For electron-deficient fluoroarenes: Palladium-based catalysts can be effective, particularly when the fluorine atom is ortho to an electron-withdrawing group, which facilitates nucleophilic attack.[1][9]

  • For electron-rich or unactivated fluoroarenes: Nickel-based catalysts are generally more reactive and are often the preferred choice.[6][7] The use of specialized ligands, such as bulky N-heterocyclic carbenes (NHCs), can significantly enhance the catalytic activity of nickel.[6]

  • For C(sp³)-F bonds: These are even more challenging to activate than their C(sp²) counterparts and often require highly specialized catalytic systems, sometimes involving photocatalysis or the use of strong Lewis acids to assist in C-F bond cleavage.[5][10]

Troubleshooting Guides

When faced with a challenging C-F cross-coupling reaction, a systematic approach to troubleshooting is essential.

Guide 1: No Reaction or Trace Product Formation

This guide provides a step-by-step workflow to diagnose and resolve a stalled C-F cross-coupling reaction.

G start No Product Observed check_reagents Verify Reagent Purity and Integrity (Fluoroarene, Coupling Partner, Solvent, Base) start->check_reagents check_inert Ensure Rigorous Inert Atmosphere (Degas solvent, use glovebox/Schlenk line) check_reagents->check_inert check_catalyst Evaluate Catalyst and Ligand (Correct precatalyst, ligand integrity) check_inert->check_catalyst increase_temp Increase Reaction Temperature Incrementally check_catalyst->increase_temp change_ligand Screen Different Ligands (e.g., bulky phosphines, NHCs) increase_temp->change_ligand No improvement success Product Formation increase_temp->success Improvement change_catalyst Switch Metal Catalyst (e.g., Pd to Ni) change_ligand->change_catalyst No improvement change_ligand->success Improvement change_catalyst->success Improvement failure Consult Further Literature for Specialized Systems change_catalyst->failure No improvement

Step-by-Step Troubleshooting Protocol:

  • Verify Reagent Purity and Integrity: Ensure that all starting materials, including the fluoroarene, coupling partner, solvent, and base, are pure and dry. Organometallic reagents are particularly sensitive to moisture and air.[4]

  • Ensure Rigorous Inert Atmosphere: Cross-coupling reactions are often sensitive to oxygen.[4] Utilize a glovebox or Schlenk line for reaction setup, and thoroughly degas all solvents.

  • Evaluate Catalyst and Ligand: Confirm that you are using the correct precatalyst and that the ligand has not degraded. For air-sensitive ligands, handle them strictly under inert conditions.

  • Increase Reaction Temperature: The activation of C-F bonds is often the rate-limiting step and has a high activation energy. Gradually increase the reaction temperature in increments of 10-20 °C, monitoring for product formation and potential decomposition.

  • Screen Different Ligands: If increasing the temperature is ineffective, the ligand may not be suitable for your substrate. Screen a panel of ligands with varying steric and electronic properties. For nickel catalysis, consider bulky N-heterocyclic carbene (NHC) ligands, which have shown great success in activating strong C-F bonds.[6] For palladium systems, bulky, electron-rich phosphine ligands are often a good starting point.

  • Switch Metal Catalyst: If ligand screening fails, particularly with electron-rich or unactivated aryl fluorides, switching from palladium to a more reactive nickel catalyst is a logical next step.[1][6]

Guide 2: Low Yield and/or Formation of Side Products

This guide focuses on optimizing reactions that are proceeding but with unsatisfactory outcomes.

Optimization Strategies:

  • Identify Side Products: Use techniques like GC-MS and NMR to identify the major byproducts. Common side reactions include:

    • Hydrodefluorination: Replacement of the fluorine atom with hydrogen. This can sometimes be mitigated by changing the solvent or base.

    • Homocoupling: Dimerization of the coupling partners. Adjusting the stoichiometry or catalyst loading may help.

    • Protodeborylation/Protodemetalation: Reaction of the organometallic coupling partner with a proton source. Ensure anhydrous conditions and consider a non-protic solvent.[5]

  • Optimize Reactant Stoichiometry: Vary the ratio of the fluoroarene to the coupling partner. An excess of one reagent can sometimes suppress side reactions and drive the desired transformation to completion.

  • Screen Bases and Solvents: The choice of base and solvent can have a profound impact on reaction efficiency and selectivity. For instance, in Suzuki-Miyaura couplings, weaker bases like carbonates or phosphates may be beneficial for substrates with sensitive functional groups.[4] Aprotic polar solvents like DMF, DMAc, or NMP are often effective.

  • Vary Reaction Concentration: Both high and low concentrations can be beneficial depending on the specific reaction. Higher concentrations may favor the desired bimolecular coupling, while lower concentrations can sometimes suppress side reactions like homocoupling.

Data and Protocols

Table 1: Recommended Catalyst Systems for C-F Cross-Coupling
Fluoroarene SubstrateCoupling PartnerRecommended MetalRecommended Ligand ClassKey Considerations
Electron-deficient (e.g., polyfluoroarenes)Arylboronic acidsPalladiumBulky phosphines (e.g., SPhos, XPhos)Reaction is often facilitated by electron-withdrawing groups.
Unactivated/Electron-richGrignard reagentsNickelN-Heterocyclic Carbenes (NHCs) (e.g., IPr, IMes)Nickel is more effective at the challenging oxidative addition step.[6][7]
Heteroaromatic fluoridesOrganozinc reagentsNickelBidentate phosphines (e.g., dppp)The heteroatom can play a role in directing the reaction.[1]
gem-DifluoroalkenesArylboronic acidsPalladiumPhosphine ligandsSelective activation of one C-F bond is often achievable.[3][11]
Unactivated alkyl fluoridesArylboronic acidsNickel / PalladiumSpecialized phosphine ligandsProne to β-hydride elimination; requires careful catalyst control.[5]
Experimental Protocol: Nickel-Catalyzed Suzuki-Miyaura Coupling of an Unactivated Aryl Fluoride

This protocol is a representative example for the cross-coupling of a challenging, unactivated aryl fluoride with an arylboronic acid.

Setup: All manipulations should be performed in a nitrogen-filled glovebox or using standard Schlenk techniques.

Reagents:

  • Aryl fluoride (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • NiCl₂(dme) (0.05 mmol, 5 mol%)

  • IPr·HCl (N-Heterocyclic carbene precursor) (0.10 mmol, 10 mol%)

  • K₃PO₄ (potassium phosphate, anhydrous) (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-dioxane (5 mL)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add NiCl₂(dme), IPr·HCl, and K₃PO₄.

  • Add the aryl fluoride and arylboronic acid to the Schlenk tube.

  • Evacuate and backfill the tube with nitrogen three times.

  • Add the anhydrous 1,4-dioxane via syringe.

  • Place the sealed tube in a preheated oil bath at 100-120 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

  • Ma, R., Hu, H., Li, X., Mao, G., Song, Y., & Xin, S. (2022). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. Catalysts, 12(12), 1665. [Link]

  • MDPI. (2022). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. [Link]

  • Slattery, J. M., & Hussein, S. (2012). Metallomimetic C–F Activation Catalysis by Simple Phosphines. Dalton Transactions, 41(6), 1808-1815. [Link]

  • ACS Publications. (n.d.). Metallomimetic C–F Activation Catalysis by Simple Phosphines. [Link]

  • Miyake, G. M., Paton, R. S., & Damrauer, N. (2025). Photocatalytic C-F bond activation in small molecules and polyfluoroalkyl substances. Nature, 637(8046), 601-607. [Link]

  • Brückl, T., Baxter, R. D., Ishihara, Y., & Baran, P. S. (2012). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. Angewandte Chemie International Edition, 51(27), 6616-6619. [Link]

  • Ackermann, L., Potukuchi, H. K., Althammer, A., & Born, R. (2006). Catalytic C−C Bond Formation through Selective Activation of C−F Bonds. Angewandte Chemie International Edition, 45(44), 7439-7442. [Link]

  • Judge, N. R., Logallo, A., & Hevia, E. (2023). Main group metal-mediated strategies for C–H and C–F bond activation and functionalisation of fluoroarenes. Chemical Science, 14(38), 10446-10459. [Link]

  • ResearchGate. (n.d.). C F bond functionalization and cross-electrophilic alkyl-alkyl... [Link]

  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

  • Zhu, J. (2022). Mechanistic Insight into the Ni-Catalyzed Kumada Cross-Coupling: Alkylmagnesium Halide Promotes C–F Bond Activation and Electron-Deficient Metal Center Slows Down β-H Elimination. The Journal of Organic Chemistry, 87(15), 9896-9907. [Link]

  • ACS Publications. (2024). Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes. Organic Letters. [Link]

  • National Institutes of Health. (n.d.). Using Data Science to Guide Aryl Bromide Substrate Scope Analysis in a Ni/Photoredox-Catalyzed Cross-Coupling with Acetals as Alcohol-Derived Radical Sources. [Link]

  • ACS Publications. (2020). C–F Bond Activation of a Perfluorinated Ligand Leading to Nucleophilic Fluorination of an Organic Electrophile. Organometallics. [Link]

  • ResearchGate. (n.d.). Substrate scope and synthetic applications a, Scope of internal... [Link]

  • ACS Publications. (2026). Carbamoylation of Aryl and Benzyl Chlorides by Direct C–H Functionalization of Formamide Derivatives via Ni/Photoredox-Catalyzed Cross-Coupling. Organic Letters. [Link]

  • ResearchGate. (n.d.). C−F Bond Activation in Organic Synthesis. [Link]

  • ResearchGate. (n.d.). Substrate scope for the C−S cross‐coupling reaction. aReaction conditions. [Link]

  • National Institutes of Health. (n.d.). Carbon–fluorine bond cleavage mediated by metalloenzymes. [Link]

  • ResearchGate. (n.d.). The bond strength and cross-coupling reaction via C–F cleavage. a Bond dissociation energies (BDEs). [Link]

  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation. [Link]

  • ResearchGate. (n.d.). Review of recent advances in CF bond activation of aliphatic fluorides. [Link]

  • ACS Publications. (2026). Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. Organic Letters. [Link]

  • LCC CNRS Toulouse. (n.d.). Carbon-Fluorine Bond Activation. [Link]

  • OUCI. (n.d.). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. [Link]

  • Merck Millipore. (n.d.). Cross-Coupling. [Link]

  • University of Rochester. (n.d.). Cross-Coupling Chemistry. [Link]

  • The Organic Chemist. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview) [Video]. YouTube. [Link]

Sources

Optimization

identifying impurities in 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine NMR spectra

Introduction Welcome to the technical support guide for the analysis of 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic intermediate in modern drug discovery. The structural complexity of this 7-azaindole d...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the analysis of 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic intermediate in modern drug discovery. The structural complexity of this 7-azaindole derivative, featuring both fluorine and iodine substituents, presents unique challenges in spectroscopic analysis. Minor impurities, arising from the synthetic route, can introduce signals that complicate spectral interpretation and potentially impact downstream applications.

This guide is designed for researchers, analytical scientists, and drug development professionals. It provides a structured, in-depth approach to identifying common impurities in NMR spectra through a series of troubleshooting questions, practical workflow diagrams, and curated reference data. Our goal is to empower you to confidently interpret your data, ensure the purity of your material, and advance your research with high-quality, validated compounds.

Troubleshooting Guide: Common NMR Spectral Issues

This section addresses specific problems you may encounter when acquiring and interpreting NMR spectra of 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine.

Question 1: My ¹H NMR spectrum shows more aromatic signals than expected. How can I identify the source of these extra peaks?

This is the most common issue encountered and typically points to process-related impurities. The key is a systematic process of elimination.

Answer:

The presence of additional aromatic signals strongly suggests contamination with either the starting material or a reaction byproduct, such as a regioisomer or a di-iodinated species.

Step-by-Step Identification Protocol:

  • Check for Residual Solvents: Before analyzing complex structural impurities, always rule out common laboratory solvents. Compare the chemical shifts of the unknown peaks against a standard reference table.[1][2][3][4][5] Common culprits include Ethyl Acetate (δ ~1.2, 2.0, 4.1 ppm), Dichloromethane (δ ~5.3 ppm), and Acetone (δ ~2.1 ppm).

  • Analyze for Starting Material: The most likely impurity is the unreacted precursor, 4-fluoro-1H-pyrrolo[2,3-b]pyridine . The direct iodination of the 7-azaindole core occurs at the C3 position, which is the most nucleophilic site.[6] Incomplete reaction is common.

    • Signature Signals: Look for a characteristic singlet or a narrow triplet (due to coupling with H2) around 6.5-6.6 ppm . This corresponds to the H3 proton of the starting material, which is absent in the final product. The presence of this signal is a strong indicator of contamination.

  • Evaluate for Di-iodinated Byproducts: If harsh iodination conditions are used, or if excess reagent is present, a second iodine atom can be added to the ring.

    • Signature Signals: The formation of 2,3-diiodo or other di-iodinated species will result in the disappearance of one of the expected aromatic proton signals and a significant downfield shift of the remaining protons due to the strong electron-withdrawing and anisotropic effects of the additional iodine atom.[7]

  • Perform 2D NMR Experiments: If ambiguity remains, 2D NMR is definitive.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to. It will quickly confirm if an unexpected proton signal is attached to a carbon of the starting material or another impurity.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals 2- and 3-bond correlations between protons and carbons. It is invaluable for confirming the substitution pattern. For example, in the desired product, the H2 proton should show a correlation to the iodinated C3 carbon. In the starting material, the H2 proton will show a correlation to the non-iodinated C3.

Question 2: The splitting patterns in my aromatic region are complex and don't look like simple doublets or triplets. Is this normal?

Answer:

Yes, complex splitting is expected for this molecule due to the presence of fluorine. The ¹⁹F nucleus (spin I = ½) couples to nearby protons, adding another layer of complexity to the ¹H NMR spectrum.

Understanding the Causality:

  • ¹H-¹⁹F Coupling: Protons that are two to five bonds away from the fluorine atom will exhibit splitting. The magnitude of the coupling constant (J-value) decreases with distance.[8][9]

    • H5 Proton: This proton is three bonds away from the fluorine at C4 (³JHF). It will appear as a doublet of doublets (dd) due to coupling with both H6 (³JHH) and the C4-Fluorine.

    • H2 and H6 Protons: These protons are four (⁴JHF) and three (³JHF) bonds away, respectively, and will also show coupling to fluorine, further complicating their multiplets.

  • Long-Range Couplings: The pyrrolopyridine ring system has inherent long-range ¹H-¹H couplings (e.g., ⁴J or ⁵J) which, although small, can broaden signals or add to the multiplet complexity.

Troubleshooting Protocol:

  • Acquire a ¹⁹F-Decoupled ¹H NMR Spectrum: This is the most direct way to resolve the issue. This experiment removes all ¹H-¹⁹F coupling, simplifying the proton spectrum to only show ¹H-¹H couplings.[8] The complex multiplets will collapse into simpler doublets and triplets, allowing for straightforward assignment and confirmation of the carbon skeleton's protonation pattern.

  • Run a ¹⁹F NMR Spectrum: A simple ¹⁹F NMR experiment will confirm the presence of the fluorine and its chemical environment. For 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine, you should expect a single, complex multiplet in the aromatic fluorine region.

Impurity Identification Workflow

The following diagram outlines a logical workflow for the systematic identification of unknown signals in the NMR spectrum of your sample.

impurity_workflow start Crude ¹H NMR Spectrum Acquired check_peaks Are unexpected peaks present? start->check_peaks solvent_check Compare to Solvent Reference Tables check_peaks->solvent_check Yes pure Sample is Pure check_peaks->pure No sm_check Compare to Starting Material (4-fluoro-1H-pyrrolo[2,3-b]pyridine) Reference Data solvent_check->sm_check Not a solvent byproduct_check Consider Potential Byproducts (e.g., Di-iodinated species) sm_check->byproduct_check Not starting material run_2d Acquire Advanced 2D NMR (HSQC, HMBC, COSY) byproduct_check->run_2d Hypothesis needs confirmation confirm Impurity Structure Confirmed run_2d->confirm end_process Analysis Complete confirm->end_process pure->end_process

Caption: Systematic workflow for NMR impurity identification.

Frequently Asked Questions (FAQs)

  • Q: What is the best solvent to use for NMR analysis of this compound?

    • A: DMSO-d₆ is highly recommended. Its high boiling point is useful for variable temperature studies, and it effectively solubilizes the polar 7-azaindole core. More importantly, the N-H proton of the pyrrole ring typically appears as a broad singlet above 11 ppm, which prevents it from overlapping with the aromatic signals. CDCl₃ can also be used, but the N-H peak may be broader and its position more variable.

  • Q: My integration is off for the aromatic region. What could be the cause?

    • A: Assuming proper phasing and baseline correction, incorrect integration often points to the presence of an underlying impurity peak that is overlapping with a signal from your main compound. It can also be caused by residual water in the DMSO-d₆ sample, which can exchange with the N-H proton, affecting its integration. Ensure you are using anhydrous solvent.

  • Q: I suspect I have a regioisomer, such as the 2-iodo-4-fluoro isomer. How can I confirm this?

    • A: An HMBC experiment is the best tool for this. In the desired 3-iodo isomer, the H2 proton (a singlet) will show a ³J correlation to the iodinated C3 carbon, which will have a very upfield chemical shift (typically < 80 ppm). For a 2-iodo isomer, the H3 proton (now a singlet) would show a correlation to the non-iodinated C2, which would be much further downfield.

Reference NMR Data

The following tables provide predicted and reference chemical shift (δ) and coupling constant (J) values for the target compound and its most common precursor impurity. Data is based on analysis of structurally similar compounds and known substituent effects.[8][10][11][12][13]

Table 1: Predicted NMR Data for 4-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine (Solvent: DMSO-d₆, 400 MHz)

PositionAtomδ (ppm)MultiplicityCoupling Constants (J, Hz)Notes
1N-H> 12.0br s-Broad, exchangeable proton.
2C-H~7.8 - 7.9d⁴J(H,F) ≈ 2-3Singlet-like, but shows small coupling to F.
3C-I---Carbon shift is highly upfield (~75-80 ppm).
4C-F---Large ¹J(C,F) coupling (~240-260 Hz).
5C-H~7.1 - 7.2dd³J(H,H) ≈ 8, ³J(H,F) ≈ 10-12Clear doublet of doublets pattern.
6C-H~8.1 - 8.2dd³J(H,H) ≈ 8, ⁴J(H,H) ≈ 1.5Pyridine alpha-proton, downfield.
7N---
7aC~148-150--Bridgehead carbon.
3aC~128-130--Bridgehead carbon.

Table 2: Reference NMR Data for 4-Fluoro-1H-pyrrolo[2,3-b]pyridine (Starting Material) (Solvent: DMSO-d₆, 400 MHz)

PositionAtomδ (ppm)MultiplicityCoupling Constants (J, Hz)Notes
1N-H> 11.5br s-Broad, exchangeable proton.
2C-H~7.5 - 7.6tJ ≈ 3Triplet-like due to coupling with H3 and N-H.
3C-H~6.5 - 6.6 tJ ≈ 3Key diagnostic signal for this impurity.
5C-H~7.0 - 7.1dd³J(H,H) ≈ 8, ³J(H,F) ≈ 11Doublet of doublets.
6C-H~8.0 - 8.1dd³J(H,H) ≈ 8, ⁴J(H,H) ≈ 1.5Pyridine alpha-proton.

References

  • University of Ottawa NMR Facility Blog. (2017). PSYCHE to Evaluate 1H-19F Coupling Constants. Available at: [Link]

  • Gribble, G. W., et al. (2019). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules, 24(15), 2789. Available at: [Link]

  • Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21534-21544. Available at: [Link]

  • Iowa State University Chemical Instrumentation Facility. NMR Coupling Constants. Available at: [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Available at: [Link]

  • KGROUP. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available at: [Link]

  • Fluorine notes. (2017). NMR spectral characteristics of fluorocontaining pyridines. Available at: [Link]

  • Scite. Substituent effects on the15N NMR Parameters of Azoles. Available at: [Link]

  • Orita, A. Detailed experimental procedure for the synthesis of 4-fluoropyridine. Available at: [Link]

  • SpectraBase. 1H-Pyrrolo(2,3-b)pyridine - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • ResearchGate. Iodination of 7-azaindole and pyrrole | Download Table. Available at: [Link]

  • MRI Questions. 5.2 Chemical Shift. Available at: [Link]

  • Iriepa, I., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives. Molecules, 25(9), 2073. Available at: [Link]

  • ResearchGate. (b) Changes in the ¹H NMR spectra during the titration of.... Available at: [Link]

  • PubMed. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Available at: [Link]

  • PubMed Central. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Available at: [Link]

  • MDPI. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Available at: [Link]

  • ResearchGate. Time dependent ¹⁹⁵Pt NMR spectra on the representative complex 2.... Available at: [Link]

  • SpectraBase. 1H-Pyrrolo(2,3-b)pyridine - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Buchwald-Hartwig Amination of Pyrrolopyridines

Welcome to the technical support center for the Buchwald-Hartwig amination of pyrrolopyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this p...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Buchwald-Hartwig amination of pyrrolopyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this powerful C-N bond-forming reaction. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your reactions, with a specific focus on the critical interplay of bases and solvents.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the base in the Buchwald-Hartwig amination?

The base in a Buchwald-Hartwig reaction serves a multifaceted role that is crucial for the catalytic cycle to proceed efficiently. Its primary function is to deprotonate the amine coupling partner, forming the corresponding amide. This deprotonation can occur either before or after the amine coordinates to the palladium center. The resulting palladium-amido complex is then poised for reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[1] Strong, non-nucleophilic bases are generally preferred to ensure efficient deprotonation without competing side reactions.

Q2: Why is solvent selection so critical for the amination of pyrrolopyridines?

Solvent choice significantly impacts several key aspects of the Buchwald-Hartwig amination, including:

  • Solubility: All components of the reaction—the pyrrolopyridine substrate, the amine, the palladium catalyst, the ligand, and the base—must have adequate solubility to participate in the reaction.[2] Poor solubility is a common cause of reaction failure.[2]

  • Catalyst Activity and Stability: The solvent can influence the stability and activity of the palladium catalyst. For instance, coordinating solvents can sometimes inhibit the reaction by competing for coordination sites on the palladium center.[2]

  • Reaction Rate and Selectivity: The polarity of the solvent can affect the rates of the individual steps in the catalytic cycle, such as oxidative addition and reductive elimination. In some cases, solvent choice can even influence the selectivity of the reaction, favoring the desired product over potential side products.[3]

Commonly used solvents include toluene, dioxane, and THF.[4][5]

Q3: How does the electronic nature of the pyrrolopyridine ring affect the reaction conditions?

The electronic properties of the pyrrolopyridine ring system can influence the ease of oxidative addition, a key step in the catalytic cycle. Electron-deficient pyrrolopyridines (e.g., those bearing electron-withdrawing groups) are generally more reactive towards oxidative addition with the Pd(0) catalyst. Conversely, electron-rich pyrrolopyridines may require more forcing conditions (e.g., higher temperatures, more active catalysts) to undergo efficient coupling.

Troubleshooting Guide

Issue 1: Low or No Product Yield

This is one of the most common challenges encountered. The root cause can often be traced back to one of the following:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.

    • Solution: Ensure you are using a reliable precatalyst. Modern palladacycle precatalysts (e.g., G3 or G4) often provide more consistent results than traditional sources like Pd(OAc)2. If using a Pd(II) source, the presence of an amine with an α-hydrogen or the phosphine ligand can aid in the reduction to Pd(0).

  • Inappropriate Ligand Choice: The ligand is critical for stabilizing the catalyst and facilitating the reaction.

    • Solution: For primary amines, ligands such as BrettPhos are often a good starting point, while RuPhos is a common choice for secondary amines. For challenging heteroaryl amines, more specialized ligands like tBuBrettPhos or DavePhos may be necessary.[5]

  • Incorrect Base Selection: An incompatible base can hinder the reaction or lead to decomposition of your starting materials.

    • Solution: Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS are standard choices. For substrates with base-sensitive functional groups, weaker bases such as Cs2CO3 or K3PO4 may be required, often necessitating higher reaction temperatures.[5] The physical properties of the base, such as particle size, can also play a role; consider grinding the base before use to ensure better dispersion.

  • Poor Substrate Reactivity: Aryl chlorides are generally less reactive than the corresponding bromides or iodides. Steric hindrance on either coupling partner can also impede the reaction.[6][7][8][9]

    • Solution: For less reactive aryl chlorides, the use of bulky, electron-rich phosphine ligands is often beneficial. If feasible, switching to the analogous aryl bromide or iodide can significantly improve reactivity. For sterically hindered substrates, specialized ligands designed to accommodate bulkier groups may be required.[6][7][8][9]

Issue 2: Formation of Side Products

The appearance of unexpected products can complicate purification and lower the yield of your desired compound.

  • Hydrodehalogenation: The pyrrolopyridine starting material is reduced, replacing the halogen with a hydrogen atom.

    • Cause: This side reaction can be promoted by moisture or other protic sources in the reaction mixture. It can also be a result of β-hydride elimination from certain palladium intermediates.[10]

    • Solution: Ensure that all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere.

  • Homocoupling: Dimerization of the pyrrolopyridine or the amine coupling partner.

    • Cause: This can be influenced by the specific catalyst system and reaction conditions.

    • Solution: Optimizing the catalyst loading and reaction temperature can often minimize the formation of homocoupled products.

Data Presentation: Recommended Starting Conditions

The following table provides a starting point for optimizing the Buchwald-Hartwig amination of bromopyrrolopyridines with various amine coupling partners.

Amine TypeRecommended BaseRecommended SolventTypical Temperature (°C)Recommended Ligand
Primary AliphaticNaOtBu or LHMDSToluene or Dioxane80-110BrettPhos or XPhos
Secondary AliphaticNaOtBu or K3PO4Toluene or Dioxane80-110RuPhos or SPhos
Primary ArylNaOtBu or Cs2CO3Toluene or Dioxane90-120BrettPhos or XPhos
Secondary ArylK3PO4 or Cs2CO3Toluene or Dioxane100-130RuPhos or SPhos
HeteroaromaticK3PO4 or Cs2CO3Dioxane or DMF100-140DavePhos or tBuXPhos

Experimental Protocols & Visualizations

General Workflow for Buchwald-Hartwig Amination

The following diagram illustrates a typical experimental workflow for setting up a Buchwald-Hartwig amination reaction.

G reagent_prep Reagent Preparation (Anhydrous & Degassed) reaction_setup Reaction Setup (Inert Atmosphere) reagent_prep->reaction_setup heating Heating & Stirring reaction_setup->heating monitoring Reaction Monitoring (TLC, LC-MS) heating->monitoring workup Aqueous Workup monitoring->workup purification Purification (Column Chromatography) workup->purification

Caption: A generalized experimental workflow for Buchwald-Hartwig amination.

Simplified Catalytic Cycle

This diagram outlines the key steps in the catalytic cycle of the Buchwald-Hartwig amination.

G Pd0 L-Pd(0) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_amine L-Pd(II)(Ar)(X) OxAdd->PdII_amine Amine_Coord Amine Coordination (R2NH) PdII_amine->Amine_Coord PdII_amido [L-Pd(II)(Ar)(NHR2)]+X- Amine_Coord->PdII_amido Deprotonation Base (-HX) PdII_amido->Deprotonation Reductive_Elim Reductive Elimination Deprotonation->Reductive_Elim Reductive_Elim->Pd0 Regeneration Product Ar-NR2 Reductive_Elim->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Step-by-Step Protocol: Amination of a Bromopyrrolopyridine

This protocol provides a general procedure for the amination of a bromopyrrolopyridine with a primary or secondary amine.

  • Reagent Preparation:

    • Ensure all glassware is oven-dried and cooled under an inert atmosphere (argon or nitrogen).

    • Use anhydrous and degassed solvents. Toluene and dioxane are common choices.[4][5]

    • Ensure the amine, palladium precatalyst, ligand, and base are of high purity and handled under an inert atmosphere, especially if they are air- or moisture-sensitive.

  • Reaction Setup:

    • To a Schlenk flask or sealed tube, add the bromopyrrolopyridine (1.0 equiv.), the palladium precatalyst (e.g., Pd2(dba)3, 1-5 mol%), the phosphine ligand (e.g., BINAP, 1.5-10 mol%), and the base (e.g., NaOtBu, 1.4-2.0 equiv.).[11]

    • Seal the vessel and evacuate and backfill with an inert gas three times.

    • Add the anhydrous, degassed solvent via syringe.

    • Add the amine (1.2-1.5 equiv.) via syringe. If the amine is a solid, it can be added with the other solids in the first step.

  • Reaction Execution and Monitoring:

    • Stir the reaction mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted pyrrolopyridine.

References

  • Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.). Wordpress. Retrieved from [Link]

  • Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. (2010, July 28). Organic Process Research & Development. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]

  • Role of the Base in Buchwald–Hartwig Amination. (2014, October 23). The Journal of Organic Chemistry. Retrieved from [Link]

  • Role of the base in Buchwald-Hartwig amination. (2014, December 19). PubMed. Retrieved from [Link]

  • Role of the Base in Buchwald–Hartwig Amination. (2014, December 19). The Journal of Organic Chemistry. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2026, January 7). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (2010). PubMed. Retrieved from [Link]

  • Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. (2025, June 25). Chemical Reviews. Retrieved from [Link]

  • A highly site-selective radical sp3 C–H amination of azaheterocycles. (n.d.). RSC Publishing. Retrieved from [Link]

  • Optimization of solvent condition for the Buchwald-Hartwig coupling reaction using catalyst 1. (2016, February). ResearchGate. Retrieved from [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). University of Nottingham. Retrieved from [Link]

  • The Asymmetric Buchwald–Hartwig Amination Reaction. (2021). ResearchGate. Retrieved from [Link]

  • The Asymmetric Buchwald–Hartwig Amination Reaction. (2021). Angewandte Chemie. Retrieved from [Link]

  • Buchwald-Hartwig coupling troubleshooting. (2022, May 22). Chemistry Stack Exchange. Retrieved from [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? (2018, September 6). Reddit. Retrieved from [Link]

  • Selected ligands and catalysts for Buchwald‐Hartwig amination. (2020). ResearchGate. Retrieved from [Link]

  • Optimization for the Buchwald–Hartwig‐amination of 4aa. (2018). ResearchGate. Retrieved from [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2022). ChemRxiv. Retrieved from [Link]

  • Condition Optimization for Buchwald-Hartwig Reactions. (2025, January 2). YouTube. Retrieved from [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (2015). Chemical Reviews. Retrieved from [Link]

  • Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. (2022, July 22). Pearson. Retrieved from [Link]

  • Facile Buchwald-Hartwig coupling of sterically encumbered substrates effected by diphosphinoamine as ligands. (2015). ResearchGate. Retrieved from [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024, December 12). ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. (2020). Springer Nature Experiments. Retrieved from [Link]

  • Big data behind cheat sheets for optimising Buchwald–Hartwig cross-couplings. (2020, November 12). Chemistry World. Retrieved from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube. Retrieved from [Link]

  • Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. (2015). Dalton Transactions. Retrieved from [Link]

  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. (2019). Organic Chemistry Portal. Retrieved from [Link]

  • Buchwald–Hartwig Amination of Phosphinines and the Effect of Amine Substituents on Optoelectronic Properties of the Resulting Coupling Products. (2022). ResearchGate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of Polar 7-Azaindole Derivatives

Welcome to the technical support center for navigating the complex purification landscape of polar 7-azaindole derivatives. As privileged structures in medicinal chemistry, 7-azaindoles are central to many drug discovery...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complex purification landscape of polar 7-azaindole derivatives. As privileged structures in medicinal chemistry, 7-azaindoles are central to many drug discovery programs, particularly as kinase inhibitors.[1] However, their unique physicochemical properties—a fusion of an electron-rich pyrrole ring and an electron-deficient pyridine ring—introduce significant purification challenges.[2] The inherent basicity of the pyridine nitrogen and the hydrogen-bonding capabilities of the pyrrole N-H group often lead to problematic interactions during chromatography and crystallization.

This guide is designed to provide you with not just protocols, but the underlying chemical principles to troubleshoot and optimize your purification strategies effectively.

Part 1: Troubleshooting Guide - Common Purification Issues

This section addresses specific, frequently encountered problems during the purification of polar 7-azaindole derivatives in a question-and-answer format.

Chromatography Challenges

Problem 1: My compound is streaking or tailing badly on a silica gel TLC plate and column.

Question: I'm attempting to purify my polar 7-azaindole derivative using standard normal-phase flash chromatography (e.g., ethyl acetate/hexanes), but the spot on the TLC plate is a long streak, and the peaks from my column are broad and tailing. What is causing this, and how can I fix it?

Answer: This is the most common issue when purifying nitrogen-containing heterocycles like 7-azaindoles on silica gel.

  • The Cause (Chemical Interaction): Standard silica gel is weakly acidic due to the presence of silanol groups (Si-OH) on its surface. The basic pyridine nitrogen of your 7-azaindole derivative engages in a strong acid-base interaction with these silanol groups. This non-ideal interaction leads to inconsistent binding and slow dissociation as the compound moves through the stationary phase, resulting in severe peak tailing and poor separation.

  • The Solution (Neutralize the Stationary Phase): The key is to neutralize the acidic silanol groups by adding a small amount of a basic modifier to your mobile phase. This modifier will preferentially bind to the silanol groups, presenting a more "neutral" surface to your basic analyte.

    Step-by-Step Protocol: Modified Normal-Phase Flash Chromatography

    • Solvent System Selection: Start by identifying a primary solvent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Methanol) that provides a reasonable Rf value (0.2-0.4) for your compound on a TLC plate.

    • Add a Basic Modifier: To your chosen eluent, add a small percentage of a volatile base.

      • Triethylamine (Et₃N): A common choice. Add 0.5% to 1% (v/v) to your mobile phase.

      • Ammonium Hydroxide (NH₄OH): For very basic compounds, a solution of 7N ammonia in methanol can be used as the polar component of the mobile phase (e.g., 5-10% of 7N NH₃/MeOH in DCM).

    • Equilibration is Key: Before loading your sample, you MUST equilibrate the column with the base-modified mobile phase. Flush the column with at least 5-10 column volumes of the eluent. This ensures the entire silica bed is neutralized, which is critical for achieving sharp, symmetrical peaks.

    • Sample Loading: Adsorb your crude sample onto a small amount of silica gel. After the solvent is evaporated, load the dry powder onto the column (dry loading). This technique generally gives better resolution than loading the sample dissolved in a liquid.

    • Elution: Run the chromatography as usual with the base-modified mobile phase. You should observe a significant improvement in peak shape.

dot

Caption: Mechanism of peak tailing and its resolution.

Problem 2: My compound elutes at the solvent front in reversed-phase HPLC.

Question: My 7-azaindole derivative is very polar, and when I try to purify it on a C18 column using water/acetonitrile, it shows no retention. How can I get it to stick to the column?

Answer: This is a classic challenge for highly polar molecules in reversed-phase chromatography. The nonpolar C18 stationary phase has very little affinity for your polar analyte, causing it to elute with the mobile phase front.[3]

  • The Cause (Lack of Hydrophobic Interaction): Reversed-phase chromatography separates molecules based on their hydrophobicity.[4] Highly polar compounds do not interact strongly with the hydrophobic C18 alkyl chains and are therefore not retained.

  • Solution 1: Use a Highly Aqueous Mobile Phase with an Acidic Modifier.

    • Increase Water Content: Reduce the amount of organic solvent (acetonitrile or methanol) in your mobile phase. You may need to run with as little as 5% organic solvent.

    • Add an Acidic Modifier: The basic pyridine nitrogen can exist in both protonated and neutral forms at neutral pH, leading to broad peaks. Adding a small amount of an acid like formic acid (FA) or trifluoroacetic acid (TFA) (typically 0.1%) to the mobile phase will fully protonate the 7-azaindole.[5] This ensures it behaves as a single species and often improves peak shape dramatically.

    • Caution: Some C18 columns can undergo "phase collapse" or "dewetting" in highly aqueous mobile phases (>95% water), leading to irreproducible retention times.[3] Use columns specifically designed for aqueous stability (often labeled "AQ" or with polar-embedded groups).[6]

  • Solution 2: Use Hydrophilic Interaction Liquid Chromatography (HILIC).

    • The Best Alternative: HILIC is an excellent technique designed specifically for the separation of highly polar compounds that are not retained in reversed-phase.[7]

    • Mechanism: HILIC uses a polar stationary phase (like bare silica, diol, or amide phases) and a mobile phase with a high concentration of organic solvent (typically >80% acetonitrile) and a small amount of water.[7] The polar analytes partition into a water-enriched layer on the surface of the stationary phase, leading to retention. The elution order is typically from least polar to most polar—the opposite of reversed-phase.[7]

    Step-by-Step Protocol: HILIC Purification

    • Column Selection: Choose a HILIC-specific column (e.g., silica, amide, or diol-bonded phase).

    • Mobile Phase: The mobile phase consists of a high percentage of a non-polar organic solvent and a small percentage of a polar solvent. A typical starting point is 95:5 Acetonitrile:Water with a buffer (e.g., 10 mM ammonium formate).

    • Gradient: A typical HILIC gradient involves increasing the water concentration to elute the compounds (e.g., from 5% water to 40% water). This is the reverse of a standard reversed-phase gradient.

    • Sample Injection Solvent: This is critical. Your sample must be dissolved in a solvent that is as weak as or weaker than the initial mobile phase. Ideally, dissolve your sample in >90% acetonitrile. Injecting a sample dissolved in a high concentration of water or DMSO will cause very poor peak shape.

Crystallization Challenges

Problem 3: My compound "oils out" instead of forming crystals.

Question: I've dissolved my 7-azaindole derivative in a hot solvent, but upon cooling, it separates as a viscous liquid or oil, not as solid crystals. What should I do?

Answer: "Oiling out" is a common problem, especially with polar compounds that may have lower melting points or when the solution is too concentrated. It occurs when the solute comes out of solution at a temperature above its melting point or when supersaturation is achieved too rapidly.

  • The Cause (Solubility & Supersaturation): The solubility curve of your compound in the chosen solvent is too steep, or the concentration is too high. Impurities can also suppress crystallization and promote oiling.

  • Troubleshooting Steps:

    • Re-heat and Dilute: Heat the solution to re-dissolve the oil. Add more of the hot solvent (10-20% more volume) to create a more dilute solution, then allow it to cool again, very slowly.

    • Slow Down Cooling: Rapid cooling is a primary cause of oiling out. Let the flask cool to room temperature on the benchtop, undisturbed. If no crystals form, then move it to a refrigerator (4 °C), and only after several hours, to a freezer.

    • Change the Solvent System:

      • Try a solvent in which your compound is less soluble.

      • Use a co-solvent system. Dissolve your compound in a minimum of a "good" solvent (e.g., methanol, THF). Then, add a "poor" solvent (an anti-solvent like hexanes or diethyl ether) dropwise at room temperature until the solution just becomes turbid (cloudy). Gently warm the solution until it becomes clear again, and then allow it to cool slowly.

    • Induce Nucleation:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can serve as nucleation sites for crystal growth.

      • Seeding: If you have a tiny crystal of the pure compound, add it to the cooled, supersaturated solution to act as a template for crystallization.

Part 2: Frequently Asked Questions (FAQs)

Q1: How does the pKa of 7-azaindole affect purification choices?

A1: The pKa is a critical parameter. 7-Azaindole itself is a weak base, with a reported pKa of approximately 4.6 for the protonated form.[8] This is comparable to pyridine. However, different isomers have different basicities; for instance, 5-azaindole is significantly more basic (pKa ≈ 8.4) while 7-azaindole is more acidic (pKa ≈ 3.7) in terms of its reactivity in certain reactions.[9] This basicity dictates the interaction with acidic media and surfaces:

  • Normal-Phase Chromatography: The basicity causes strong binding to acidic silica gel, necessitating the use of basic modifiers as described in the troubleshooting guide.

  • Reversed-Phase Chromatography: The pKa means that in mobile phases with a pH between ~3 and 6, the compound can exist as a mixture of protonated and neutral forms, leading to poor peak shape. Using a mobile phase with a pH well below the pKa (e.g., pH 2.5 with 0.1% TFA) ensures the compound is fully protonated and behaves consistently.

  • Acid-Base Extraction: The basicity allows for selective extraction. You can dissolve your crude mixture in an organic solvent (like ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). Your basic 7-azaindole will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities behind in the organic layer. You can then neutralize the aqueous layer with a base (e.g., NaHCO₃) and re-extract your pure compound back into an organic solvent.

Q2: Which primary purification technique should I choose for my polar 7-azaindole derivative?

A2: The best choice depends on the specific properties of your derivative and the scale of your purification. The following decision tree and table can guide your choice.

dot

Purification_Strategy Start Crude Polar 7-Azaindole Derivative IsBasic Is the compound basic? Start->IsBasic IsHighlyPolar Is it highly polar? (Rf=0 in 50% EtOAc/Hex) IsBasic->IsHighlyPolar Yes NP_Chrom Normal Phase Chromatography (with 0.5% Et₃N) IsBasic->NP_Chrom No (or weakly basic) Scale What is the scale? IsHighlyPolar->Scale No HILIC HILIC (High ACN %) IsHighlyPolar->HILIC Yes Scale->NP_Chrom > 1 g RP_Prep Preparative RP-HPLC (with 0.1% FA or TFA) Scale->RP_Prep < 1 g FinalPurity Need >98% Purity? FinalPurity->RP_Prep Yes (analytical scale) Crystallization Crystallization FinalPurity->Crystallization Yes NP_Chrom->FinalPurity RP_Prep->Crystallization HILIC->Crystallization

Caption: Purification strategy decision tree for polar 7-azaindoles.

Table 1: Comparison of Primary Purification Techniques

TechniqueBest For...AdvantagesDisadvantages
Modified Normal Phase Moderately polar, basic compounds. Larger scale (>1g).High loading capacity, cost-effective for large scale.Requires basic modifiers, may not resolve very polar compounds.
Reversed-Phase HPLC Polar to moderately nonpolar compounds. Final polishing for high purity.Excellent resolution, MS-compatible mobile phases.[5]Lower loading capacity, expensive for large scale, risk of phase collapse with highly aqueous eluents.[3]
HILIC Very polar, hydrophilic compounds that are unretained by RP-HPLC.Excellent retention for polar analytes, MS-friendly volatile mobile phases.[7]Sensitive to injection solvent, can have lower loading capacity than normal phase.
Crystallization Solid compounds where a suitable solvent system can be found. Final purification step.Can provide very high purity material, scalable, cost-effective.Not all compounds crystallize well, can lead to "oiling out".

Q3: What are some common impurities I should expect from a 7-azaindole synthesis?

A3: Impurities are highly dependent on the synthetic route used.[8][10] However, some common classes of impurities include:

  • Starting Materials: Unreacted starting materials are a common impurity.

  • Isomeric Byproducts: Depending on the cyclization strategy, other azaindole isomers can sometimes form.

  • Over-alkylation/acylation Products: If you are functionalizing the N-H of the pyrrole, it's possible to get reaction at the pyridine nitrogen as well under certain conditions.

  • Oxidation Products: Azaindole N-oxides can form if oxidizing conditions are present.

  • Products from Side Reactions: For instance, in syntheses involving lithiation of picolines, dimerization of the starting material can be a significant side reaction.[10]

Monitoring your reaction by LC-MS is the best way to identify the mass of these impurities, which can provide clues to their structure and help you devise an appropriate purification strategy.

References

  • Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. ACS Omega. [Link]

  • Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines. Molecules. [Link]

  • Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents. Journal of Chemical & Engineering Data. [Link]

  • 7-Azaindole Product Information. LookChem. [Link]

  • Calculated H charges and pKa values of 1-(2-thienyl)-7-azaindole. ResearchGate. [Link]

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]

  • Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • The Heterocyclic Chemistry of Azaindoles. University of Pittsburgh. [Link]

  • Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of the American Chemical Society. [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

  • The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Jones Chromatography. [Link]

  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases. [Link]

  • Why is normal phase chromatography good for use on polar analytes?. ResearchGate. [Link]

  • Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical Reviews. [Link]

  • Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Newer Stationary Phases for Reverse Phase-Liquid Chromatographic Analysis. International Journal of Pharmaceutical and Biological Science Archive. [Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Stability of 4-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine in Synthetic Applications

Welcome to the technical support hub for 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building bloc...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, we address the common stability challenges encountered during reactions and provide in-depth troubleshooting advice to ensure the success of your experiments.

The 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine, also known as 4-fluoro-3-iodo-7-azaindole, is a valuable scaffold in medicinal chemistry.[1] Its unique electronic properties and substitution pattern make it a desirable component in the synthesis of kinase inhibitors and other therapeutic agents.[2] However, the interplay between the electron-deficient pyridine ring, the electron-rich pyrrole moiety, and the two halogen substituents can lead to unexpected reactivity and stability issues under common reaction conditions.[3] This guide will help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common stability issues observed with 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine?

A1: The primary stability concerns with this molecule are deiodination (hydrodehalogenation), and to a lesser extent, potential defluorination under harsh conditions. The 7-azaindole core itself can also be sensitive to strong bases and high temperatures, potentially leading to side reactions or decomposition.

Q2: Which functional group is more labile, the iodine or the fluorine?

A2: The carbon-iodine bond is significantly weaker than the carbon-fluorine bond. Therefore, the iodine at the 3-position is the more reactive site and more susceptible to cleavage, especially under palladium-catalyzed cross-coupling conditions.[4] Defluorination is rare and typically requires forcing conditions that are not common in standard cross-coupling protocols.

Q3: Is the N-H proton on the pyrrole ring acidic? Does it need protection?

A3: Yes, the N-H proton is acidic and can be deprotonated by strong bases. While some cross-coupling reactions can be performed on the unprotected azaindole,[5] N-protection (e.g., with a Boc, SEM, or tosyl group) is often recommended. This can prevent side reactions at the nitrogen, improve solubility, and in some cases, prevent catalyst inhibition.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the most common application for this building block. However, they are also where most stability issues are encountered.

Issue 1: Deiodination - The Most Common Side Reaction

Symptom: You observe the formation of 4-fluoro-1H-pyrrolo[2,3-b]pyridine as a major byproduct in your Suzuki, Sonogashira, or Buchwald-Hartwig reaction, leading to low yields of the desired coupled product.

Causality: Deiodination, or more broadly hydrodehalogenation, is a common side reaction in palladium-catalyzed couplings. It occurs when a palladium-hydride species is generated in the catalytic cycle. This palladium-hydride can then react with the starting material in a process that results in the replacement of the iodine with a hydrogen atom. Several factors can promote the formation of palladium-hydrides:

  • The Base: Certain bases can generate hydride species.

  • The Solvent: Solvents like DMF, dioxane, and alcohols can be sources of hydrides, especially at elevated temperatures. The presence of water can also promote this side reaction.[6][7][8]

  • The Ligand: The choice of phosphine ligand is critical. While bulky, electron-rich ligands are often necessary for efficient coupling, they can also influence the relative rates of the desired reaction versus dehalogenation.[9][10]

Deiodination_Troubleshooting start Deiodination Observed ligand Optimize Ligand start->ligand Is your ligand a bulky monophosphine? reagents Ensure Anhydrous Conditions start->reagents Are reagents and solvents strictly anhydrous? base Change Base ligand->base Try bidentate ligands (e.g., Xantphos, dppf) solvent Change Solvent base->solvent Is your base strong? (e.g., t-BuOK) temp Lower Temperature solvent->temp Try weaker inorganic bases (e.g., K2CO3, Cs2CO3, K3PO4) temp->reagents Using DMF, Dioxane, or Alcohols? success Problem Solved reagents->success Switch to Aprotic, non-polar solvents (e.g., Toluene)

Caption: A step-by-step guide to troubleshooting deiodination.

Issue 2: Low or No Reactivity in Cross-Coupling

Symptom: The starting material is recovered largely unreacted, even after extended reaction times or at elevated temperatures.

Causality: While the C-I bond is reactive, the overall electronic nature of the 4-fluoro-7-azaindole can influence the efficiency of the catalytic cycle. The electron-withdrawing nature of the pyridine ring and the fluorine atom can impact the oxidative addition and reductive elimination steps.[11]

  • Catalyst and Ligand Choice: The combination of palladium precursor and ligand may not be active enough for this specific substrate. Sterically hindered and electron-rich ligands are often required to promote the key steps of the catalytic cycle.

  • Base and Solvent Compatibility: The chosen base may not be soluble or effective in the selected solvent. For instance, potassium phosphate often requires a small amount of water to be effective in anhydrous couplings.[11]

  • N-H Inhibition: The unprotected N-H of the pyrrole ring can potentially coordinate to the palladium center and inhibit catalysis.

Parameter Recommendation Rationale
Palladium Precatalyst Use a well-defined Pd(0) source or a precatalyst (e.g., Pd₂(dba)₃, Buchwald precatalysts).Ensures efficient generation of the active Pd(0) species.
Ligand Screen a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos for Suzuki/Buchwald; Xantphos for C-N/C-O couplings).[12]These ligands accelerate both oxidative addition and reductive elimination, which can be challenging for this substrate.[10]
Base For Suzuki, try K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig, NaOtBu or K₂CO₃ can be effective.[8]The choice of base is highly dependent on the specific reaction and coupling partners.
Solvent Toluene, dioxane, or THF are good starting points. Consider solvent mixtures (e.g., toluene/water for Suzuki with K₃PO₄).Solvent choice affects solubility of reagents and can influence reaction rates.
N-Protection Consider protecting the pyrrole nitrogen with a Boc or SEM group.This can prevent catalyst inhibition and improve solubility and stability.
Issue 3: Potential for Defluorination

Symptom: Observation of byproducts where the fluorine atom at the 4-position has been replaced.

Causality: The C-F bond is generally very stable and not prone to cleavage under standard cross-coupling conditions. However, defluorination can occur under certain circumstances:

  • Very High Temperatures: Thermal decomposition of fluorinated aromatics can occur at high temperatures, but this is typically outside the range of most solution-phase cross-coupling reactions.[13][14][15][16]

  • Harsh Basic Conditions: Extremely strong bases at high temperatures could potentially lead to nucleophilic aromatic substitution of the fluoride, although this is less likely than reaction at the C-I bond.

  • Specific Catalytic Systems: Some nickel-catalyzed reactions are known to activate C-F bonds, but this is not a concern with standard palladium catalysis.[17]

Preventative Measures:

  • Temperature Control: Avoid excessive heating. Most cross-coupling reactions with this substrate should proceed well between 80-120 °C.

  • Base Selection: Use the mildest base that effectively promotes the desired reaction.

Specific Reaction Protocols and Considerations

Suzuki-Miyaura Coupling

This is a robust method for C-C bond formation at the 3-position.

Recommended Starting Protocol:

  • To a degassed solution of 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 eq.) in a solvent like dioxane or toluene/water, add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and ligand (e.g., SPhos, 4-10 mol%).

  • Heat the reaction mixture at 80-110 °C and monitor by LC-MS.

  • Upon completion, cool to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Purify by column chromatography.

Sonogashira Coupling

Used to introduce alkyne moieties, this reaction is typically carried out under mild conditions.[18][19]

Recommended Starting Protocol:

  • To a solution of 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 eq.) and the terminal alkyne (1.1-1.5 eq.) in a solvent such as DMF or THF, add a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., Et₃N or DIPEA).[17]

  • Stir the reaction at room temperature to 60 °C and monitor by TLC or LC-MS.

  • Work-up by diluting with an organic solvent and washing with aqueous ammonium chloride, water, and brine.

  • Purify by column chromatography.

Buchwald-Hartwig Amination

This reaction is used for the formation of C-N bonds. The choice of ligand and base is particularly critical.[20][21][22][23]

Recommended Starting Protocol:

  • In a glovebox, combine 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 eq.), the amine (1.1-1.3 eq.), a base (e.g., NaOtBu or K₂CO₃, 1.5-2.0 eq.), a palladium catalyst (e.g., Pd₂(dba)₃ or a Buchwald precatalyst, 1-3 mol%), and a suitable ligand (e.g., Xantphos or a Buchwald ligand, 2-6 mol%) in an anhydrous solvent like dioxane or toluene.

  • Seal the vessel and heat to 90-120 °C. Monitor the reaction by LC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Purify by column chromatography.

Visualizing the Catalytic Cycle and Potential Pitfalls

Catalytic_Cycle Pd0 Pd(0)L_n PdII Ar-Pd(II)-I(L_n) Pd0->PdII Ar-I OxAdd Oxidative Addition Intermediate Ar-Pd(II)-R(L_n) PdII->Intermediate Coupling Partner PdH Pd-H Species PdII->PdH Hydride Source Transmetal Transmetalation (Suzuki/Sonogashira) or Amine Coordination/ Deprotonation (Buchwald) Product Ar-R Intermediate->Product RedElim Reductive Elimination Product->Pd0 Regenerates Catalyst Dehalogenation Deiodination PdH->Dehalogenation Ar-I

Caption: A generalized catalytic cycle highlighting the productive pathway and the competing deiodination side reaction.

This technical guide provides a framework for understanding and mitigating the stability challenges associated with 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine. By carefully selecting reaction parameters and being mindful of the potential side reactions, researchers can successfully employ this valuable building block in the synthesis of complex molecules. For further assistance, please consult the references below or contact our technical support team.

References

  • Hartwig, J. F. (2010).
  • Sakinho, et al. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • Dalton Transactions, (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media.

  • Hartwig, J. F., et al. (2010). Electronic Effects on Reductive Elimination To Form Carbon−Carbon and Carbon−Heteroatom Bonds from Palladium(II) Complexes. Inorganic Chemistry. [Link]

  • Journal of Environmental Sciences, (2009). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. [Link]

  • Barreiro, E. J., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. [Link]

  • Green Chemistry, (2013). Water-Promoted Palladium-Catalysed Heck Cross-Coupling Reactions of Aryl Halides with Alkenes in TBAB. [Link]

  • Green Chemistry, (2014). An efficient palladium catalyzed Mizoroki–Heck cross-coupling in water. [Link]

  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. (n.d.). [Link]

  • Journal of Hazardous Materials, (2011). Thermal decomposition of fluorinated polymers used in plasticized explosives and munitions. [Link]

  • Barreiro, E. J., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. [Link]

  • Organic & Biomolecular Chemistry, (2013). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online. [Link]

  • AtlanChim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. [Link]

  • Buchwald–Hartwig amination. (2023). Wikipedia. [Link]

  • Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organometallics, (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. [Link]

  • Organometallics, (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. [Link]

  • Inorganic Chemistry, (2010). Electronic Effects on Reductive Elimination To Form Carbon−Carbon and Carbon−Heteroatom Bonds from Palladium(II) Complexes. [Link]

  • Molecules, (2015). The Azaindole Framework in the Design of Kinase Inhibitors. [Link]

  • Sonogashira coupling. (2023). Wikipedia. [Link]

  • ResearchGate, (2020). Optimization for the Buchwald–Hartwig‐amination of 4aa. [Link]

  • Physical Chemistry Chemical Physics, (2014). Influence of the N atom and its position on electron photodetachment of deprotonated indole and azaindole. [Link]

  • DSpace@MIT. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. [Link]

  • ResearchGate, (2019). Palladium-Catalysed Functionalisation at 4- and 6-Position of the 7-Azaindole System. [Link]

  • ChemInform, (2010). Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. [Link]

  • Angewandte Chemie International Edition, (2019). The Buchwald-Hartwig Amination After 25 Years. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2021). Buchwald-Hartwig Amination. [Link]

  • Chemistry LibreTexts, (2021). Buchwald-Hartwig Amination. [Link]

  • Chemical Communications, (2020). Recent advances in the global ring functionalization of 7-azaindoles. [Link]

  • Chemical Reviews, (2008). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]

  • Journal of Thermal Analysis and Calorimetry, (2018). Combustion and thermal decomposition of fluorinated polymers. [Link]

  • Journal of Physics D: Applied Physics, (2003). Thermal plasma decomposition of fluorinated greenhouse gases. [Link]

  • Journal of Molecular Structure, (2018). A distortion of the aromatic character of 7-azaindole in solid-state after its N7 protonation: Linear polarized IR-spectroscopy of embedded chemicals in nematic host. [Link]

  • Organic Chemistry Frontiers, (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. [Link]

  • Current Organic Chemistry, (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). [Link]

  • Thermal degradation of fluoropolymers. (2020). [Link]

  • Progress in Chemistry, (2012). Synthesis of Azaindoles. [Link]

  • Beilstein Journal of Organic Chemistry, (2014). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. [Link]

  • Journal of Organic Chemistry, (2011). Palladium-Catalyzed Aminocyclization–Coupling Cascades: Preparation of Dehydrotryptophan Derivatives and Computational Study. [Link]

Sources

Optimization

Technical Support Center: Catalyst Deactivation in Cross-Coupling of Nitrogen-Containing Heterocycles

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the cross-coupling of nitrogen-containing heterocycles. This guide is designed to provide in-depth troubl...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the cross-coupling of nitrogen-containing heterocycles. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding one of the most persistent challenges in this field: catalyst deactivation. By understanding the root causes of catalyst death, you can optimize your reaction conditions, improve yields, and accelerate your research and development efforts.

Section 1: Troubleshooting Guide - Diagnosing and Solving Catalyst Deactivation

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the scientific rationale behind them.

Issue 1: My Suzuki-Miyaura coupling of a pyridine derivative is sluggish or fails completely, and I observe the formation of a black precipitate.

Question: I am attempting a Suzuki-Miyaura coupling between 3-bromopyridine and phenylboronic acid using a standard Pd(PPh₃)₄ catalyst and Na₂CO₃ as the base in aqueous dioxane. The reaction starts but then stalls, and I see black particles forming in the reaction mixture. What is happening and how can I fix it?

Answer:

The symptoms you're describing—a stalled reaction and the formation of a black precipitate (often called "palladium black")—strongly suggest catalyst deactivation through two primary, and often related, pathways: heterocycle poisoning and reductive aggregation .

  • Causality - The "Why":

    • Pyridine Poisoning: The lone pair of electrons on the nitrogen atom of your pyridine substrate can strongly coordinate to the palladium center. This coordination can be so strong that it either displaces necessary ligands (like phosphines) or blocks the open coordination sites required for the catalytic cycle (oxidative addition, transmetalation, reductive elimination) to proceed. This effectively "poisons" the catalyst, taking it out of the active cycle.[1][2]

    • Reductive Aggregation: The formation of palladium black is a classic sign that your active Pd(0) catalyst is aggregating into inactive palladium nanoparticles or bulk metal.[3][4][5] This can be promoted by several factors, including high temperatures, the presence of certain bases, and slow steps in the catalytic cycle which allow the unstable Pd(0) species to collide and aggregate.

Troubleshooting Protocol:

Here is a step-by-step approach to address this issue, starting with the simplest modifications:

Step 1: Ligand Modification - Steric Hindrance and Electron Donation

  • Action: Switch from Pd(PPh₃)₄ to a pre-catalyst system with a more sterically bulky and electron-rich phosphine ligand. Excellent choices include Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) used with a Pd(OAc)₂ or Pd₂(dba)₃ precursor.

  • Rationale: Bulky ligands create a sterically hindered environment around the palladium center, which can physically block the pyridine nitrogen from coordinating as strongly.[6] Electron-rich ligands also stabilize the Pd(0) center, making it less prone to aggregation and accelerating the rate-limiting oxidative addition step, which in turn shortens the lifetime of the vulnerable Pd(0) species.

Step 2: Employ a Lewis Acid Additive

  • Action: Add a mild Lewis acid, such as B(OMe)₃, to your reaction mixture.

  • Rationale: The Lewis acid will preferentially coordinate to the Lewis basic nitrogen of the pyridine.[7] This "masks" the lone pair, preventing it from poisoning the palladium catalyst. The palladium catalyst is then free to participate in the cross-coupling reaction.

Step 3: Adjusting the Base and Solvent System

  • Action: Switch to a weaker, non-coordinating base like K₃PO₄ or Cs₂CO₃.[8] Ensure your solvent is rigorously deoxygenated.

  • Rationale: Stronger bases can sometimes accelerate the decomposition of the catalyst. Anhydrous conditions with a carefully controlled amount of water can also be beneficial, as water can play a role in the transmetalation step and affect base solubility.[9]

Step 4: Consider a Nickel Catalyst System

  • Action: As an alternative, explore nickel-based catalyst systems, for example, using an NHC-pyridonate ligand.

  • Rationale: Nickel catalysts can sometimes offer different reactivity profiles and may be less susceptible to poisoning by certain heterocyles compared to palladium. However, be aware that they can have their own unique deactivation pathways, such as the dimerization of Ni(II) intermediates.[10][11][12]

Visualizing the Deactivation Pathway:

Catalyst Deactivation by Pyridine Active_Catalyst Active Pd(0)L_n Poisoned_Complex [Pyridine-Pd(0)L_n] (Inactive Complex) Active_Catalyst->Poisoned_Complex Coordination (Poisoning) Aggregation Pd(0) Aggregation (Palladium Black) Active_Catalyst->Aggregation Decomposition Catalytic_Cycle Productive Catalytic Cycle Active_Catalyst->Catalytic_Cycle Productive Path Pyridine Pyridine Substrate Pyridine->Poisoned_Complex

Caption: Deactivation pathways for a palladium catalyst in the presence of pyridine.

Issue 2: My Buchwald-Hartwig amination of an unprotected imidazole results in low yield and requires high catalyst loading.

Question: I am trying to couple 2-chloroimidazole with morpholine using a palladium catalyst with a Josiphos-type ligand and NaOtBu as the base. The reaction gives me a low yield (around 30%), and I have to use a high catalyst loading (10 mol%) to get even that. What is causing this inefficiency?

Answer:

The issue you're facing is common with N-H acidic azoles like imidazoles, pyrazoles, and indoles. The primary culprit is the formation of stable, off-cycle palladium-azole complexes that act as catalyst reservoirs or, in worse cases, dead ends.

  • Causality - The "Why":

    • Formation of Bridged Dimers: Unprotected N-H azoles can be deprotonated by the base. The resulting azolyl anion is an excellent bridging ligand for palladium, leading to the formation of highly stable, catalytically inactive µ-azolyl palladium(II) dimers or oligomers.[13] These complexes are often too stable to re-enter the catalytic cycle.

    • Base-Mediated Decomposition: While a strong base like NaOtBu is necessary for the deprotonation of the amine, it can also promote catalyst decomposition pathways, especially in the presence of sensitive heterocyclic substrates.[6][14][15]

Troubleshooting Protocol:

Step 1: Optimize the Base

  • Action: Switch to a milder base. A systematic screen is recommended. Start with K₃PO₄, and then try other bases like K₂CO₃ or CsF. The key is to find a base strong enough to facilitate the C-N coupling but not so strong that it promotes the formation of intractable catalyst-substrate complexes.

  • Rationale: A weaker base can shift the equilibrium away from the formation of the deprotonated azole, thereby reducing the concentration of the species responsible for forming the inactive bridged dimers.

Step 2: Ligand Selection is Crucial

  • Action: Employ a ligand specifically designed to resist deactivation by heteroarenes. The GPhos ligand family has shown excellent performance in this regard.[6]

  • Rationale: Ligands like GPhos are both bulky and electron-rich. The steric bulk helps to prevent the formation of bridged dimeric species, while the electronic properties promote a rapid reductive elimination step. A faster turnover rate means less time for the catalyst to be diverted into off-cycle, inactive states.

Step 3: Protect the N-H Group (If Synthetically Viable)

  • Action: If your overall synthetic route allows for it, protect the imidazole N-H with a readily removable group (e.g., SEM, Boc).

  • Rationale: This is the most direct way to solve the problem. By protecting the N-H proton, you eliminate the possibility of forming the deactivating azolyl anion. This strategy, however, adds extra steps to your synthesis (protection/deprotection), so it's a trade-off between reaction efficiency and step economy.

Step 4: In Situ Catalyst Generation

  • Action: Try a protocol that generates the active catalyst in situ using a specific directing group on your substrate, if applicable to your system.

  • Rationale: Some advanced methods use a directing group on the substrate that also acts as a ligand to generate the active Pd(II) species from a Pd(0) source right at the desired reaction site.[1][2] This high effective molarity of the catalyst near the target bond can sometimes outcompete the poisoning effect of the heterocycle.

Visualizing the Troubleshooting Logic:

Troubleshooting Buchwald-Hartwig with Azoles Start Low Yield with Unprotected Azole Base Optimize Base (e.g., K3PO4) Start->Base Result_Good Improved Yield Base->Result_Good Result_Bad Still Low Yield Base->Result_Bad If fails Ligand Change Ligand (e.g., GPhos) Ligand->Result_Good Ligand->Result_Bad If fails Protect Protect N-H Group Protect->Result_Good Result_Bad->Ligand Result_Bad->Protect

Caption: A decision tree for troubleshooting low yields in the amination of N-H azoles.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the main modes of catalyst deactivation when working with N-heterocycles?

A1: The primary deactivation modes can be categorized as follows:

  • Poisoning by Coordination: The nitrogen lone pair of the heterocycle directly coordinates to the metal center, inhibiting substrate or ligand exchange.[1][2] This is particularly problematic for pyridines and related electron-deficient heterocycles.

  • Formation of Inactive Complexes: With N-H containing heterocycles (indoles, pyrazoles, imidazoles), deprotonation can lead to the formation of very stable, often dimeric or oligomeric, palladium-azolyl complexes that are catalytically inactive.[13]

  • Reductive Aggregation: The active M(0) species (where M = Pd or Ni) can be unstable and aggregate to form inactive metal nanoparticles (e.g., "palladium black").[3][4] This is often exacerbated by slow catalytic steps or high temperatures.

  • Ligand Degradation: Phosphine ligands can undergo oxidation or other degradation pathways under reaction conditions, leading to loss of the active catalyst.[16]

Q2: How can I monitor catalyst deactivation during my reaction?

A2: While visual inspection for palladium black is a simple first step, more sophisticated techniques are required for a detailed understanding:

  • Reaction Profiling: Taking aliquots of the reaction mixture over time and analyzing them by GC, LC, or NMR can show if the reaction has stalled.

  • In Situ Spectroscopy: For deep mechanistic insight, techniques like in situ X-ray Absorption Spectroscopy (XAS) can directly probe the oxidation state and coordination environment of the metal catalyst as the reaction proceeds.[3][17][18] This allows you to observe the conversion of active Pd(II) to inactive Pd(0) nanoparticles, for example.

  • NMR Spectroscopy: ³¹P NMR can be used to monitor the fate of phosphine ligands and identify different palladium-phosphine species in solution.[16]

Q3: Are nickel catalysts a good alternative to palladium for coupling N-heterocycles?

A3: Yes, nickel catalysts are an increasingly important alternative. They offer several potential advantages, including lower cost and unique reactivity. Nickel can often catalyze couplings of challenging substrates, such as aryl chlorides.[19] However, they are not a universal solution. Nickel catalysts have their own distinct deactivation mechanisms, such as the formation of inactive Ni(II) dimers, and can be sensitive to air and moisture.[11][12][20] The choice between palladium and nickel should be made based on the specific substrates and desired transformation.

Q4: Can a deactivated catalyst be reactivated?

A4: In some cases, yes. For deactivation caused by the reduction of Pd(II) to Pd(0) nanoparticles, it is sometimes possible to reactivate the catalyst by adding a mild oxidant. For instance, benzoquinone (BQ) has been used to re-oxidize inactive Pd(0) back to the active Pd(II) state, allowing the catalyst to be recycled.[3] However, for deactivation caused by the formation of very stable bridged dimers or significant ligand degradation, reactivation is generally not feasible under typical reaction conditions.

Q5: How does the choice of base influence catalyst stability?

A5: The base plays a critical and multifaceted role.

  • Anionic vs. Neutral Bases: In nonpolar solvents, an anionic base is often required to deprotonate the amine-palladium complex in Buchwald-Hartwig amination.[14][15]

  • Base Strength: A base that is too strong can accelerate catalyst decomposition or lead to undesired side reactions with the substrate. A base that is too weak will result in a slow or incomplete reaction.

  • Solubility and Heterogeneity: The solubility of inorganic bases like K₃PO₄ can be crucial. In some cases, a small amount of water is necessary to facilitate the activity of these bases.[8][9]

A careful screening of bases is almost always a necessary part of optimizing a cross-coupling reaction involving sensitive N-heterocyclic substrates.

Section 3: Experimental Protocols & Data

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Challenging Pyridine Substrate

This protocol incorporates best practices to mitigate catalyst deactivation.

  • Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), the 3-bromopyridine derivative (1.0 equiv), the arylboronic acid (1.5 equiv), and finely ground K₃PO₄ (2.0 equiv).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (to make a 0.1 M solution with respect to the limiting reagent).

  • Degassing: Subject the heterogeneous mixture to three cycles of vacuum/backfill with the inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

Table 1: Comparison of Catalyst Systems for Pyridine Coupling
EntryCatalyst SystemBaseYield (%)Observations
1Pd(PPh₃)₄ (5 mol%)Na₂CO₃<10Stalled reaction, significant Pd black formation
2Pd(OAc)₂/SPhos (2 mol%)K₃PO₄85Homogeneous reaction, minimal precipitate
3Pd(dppf)Cl₂ (5 mol%)K₂CO₃45Some improvement, but still sluggish
4Pd(OAc)₂/SPhos + B(OMe)₃K₃PO₄92High yield, clean reaction

Reaction Conditions: 3-bromopyridine, phenylboronic acid, dioxane, 100 °C, 12h.

References

  • D. H. D. P., H. W., L. A. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature. [Link][1]

  • Y., N., M. M., B. ÉG., P. A. R., W. L. R., I. A. K., H. N., S. N., Z. X., W. O. F., P. I. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. Journal of the American Chemical Society. [Link][3]

  • B., T. A., F. J. J., S. S. L., K. D. H., G. S. C., B. S. L. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link][13]

  • Request PDF. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. ResearchGate. [Link][2]

  • In situ techniques combined for catalyst deactivation analysis through... ResearchGate. [Link][21]

  • The application of X-ray techniques to identify deactivation processes and active species in novel catalytic materials. UCL Discovery. [Link][17]

  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Applied Catalysts. [Link][22]

  • Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ChemRxiv. [Link][10]

  • Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. White Rose eTheses Online. [Link][8]

  • Overcoming the Limitations of C-H Activation with Strongly Coordinating N-Heterocycles by Cobalt Catalysis. ResearchGate. [Link][23]

  • Direct Functionalization of Nitrogen Heterocycles via Rh-Catalyzed C-H Bond Activation. Accounts of Chemical Research. [Link][24]

  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics. [Link][11]

  • Diagnosis of Industrial Catalyst Deactivation by Surface Characterization Techniques. Chemical Reviews. [Link][25]

  • Single-Atom Site Photocatalysts Boosting Organic Synthesis: The Integration of a Metal Active Site and Photosensitive Unit. MDPI. [Link][4]

  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics. [Link][12]

  • Recent Strategies in Nickel-Catalyzed C–H Bond Functionalization for Nitrogen-Containing Heterocycles. MDPI. [Link][19]

  • Mechanisms of Nickel-Catalyzed Cross-Coupling Reactions. Squarespace. [Link][20]

  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. [Link][6]

  • Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed. [Link][16]

  • Catalytic Aerobic Cross‐Coupling of Indoles and Urazoles. ResearchGate. [Link][26]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link][7]

  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. ResearchGate. [Link][5]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Publications. [Link][18]

  • Benzylic C(sp3)–C(sp2) cross-coupling of indoles enabled by oxidative radical generation and nickel catalysis. Nature Communications. [Link][27]

  • The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. [Link][14]

  • Abnormal N-heterocyclic carbene palladium complex: living catalyst for activation of aryl chlorides in Suzuki–Miyaura cross coupling. Chemical Communications. [Link][28]

  • Aluminum-Catalyzed Cross Selective C3–N1′ Coupling Reactions of N-Methoxyindoles with Indoles. MDPI. [Link][29]

  • New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. MDPI. [Link][30]

  • Role of the base in Buchwald-Hartwig amination. PubMed. [Link][15]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. [Link][9]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link][31]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. [Link][32]

  • Heck Reaction. Chemistry LibreTexts. [Link][33]

  • Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review. Chemical Reviews. [Link][34]

  • Decarboxylative coupling reactions: a modern strategy for C–C-bond formation. Chemical Society Reviews. [Link][35]

  • Effect of N1-substituted pyrazolic hybrid ligands on palladium catalysts for the Heck reaction. Inorganica Chimica Acta. [Link][36]

  • Functionalized imidazolium salt: an efficient catalyst for Buchwald–Hartwig type C–N cross-coupling of (hetero)aryl chlorides/bromides with amines under solvent-, inert gas-, and base-free ambience. RSC Publishing. [Link][37]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. Journal of the American Chemical Society. [Link][38]

  • The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Research Square. [Link][39]

Sources

Reference Data & Comparative Studies

Validation

The Strategic Advantage of the 4-Fluoro-3-Iodo-1H-pyrrolo[2,3-b]pyridine Scaffold in Kinase Inhibitor Design: A Comparative Guide

For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor design, the selection of a core scaffold is a critical decision that profoundly influences the potency,...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor design, the selection of a core scaffold is a critical decision that profoundly influences the potency, selectivity, and ultimate success of a therapeutic candidate. Among the pantheon of privileged heterocyclic structures, the 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a cornerstone for the development of numerous potent kinase inhibitors.[1][2] This guide provides an in-depth technical comparison of the 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine scaffold against other prominent kinase inhibitor cores, supported by experimental data and methodological insights.

The strategic introduction of fluorine and iodine at the 4 and 3 positions, respectively, transforms the basic 7-azaindole into a highly versatile platform for medicinal chemists. The electron-withdrawing fluorine atom can modulate the pKa of the pyridine nitrogen, influencing hinge-binding interactions, while the iodine atom serves as a crucial synthetic handle for introducing a wide array of substituents via cross-coupling reactions. This allows for the systematic exploration of the chemical space within the ATP-binding pocket of target kinases.

The 1H-pyrrolo[2,3-b]pyridine Core: A Privileged Hinge Binder

The 1H-pyrrolo[2,3-b]pyridine scaffold is a bioisostere of purine, enabling it to mimic the adenine core of ATP and form key hydrogen bond interactions with the hinge region of the kinase domain.[2] Specifically, the pyrrole nitrogen and the pyridine nitrogen can act as hydrogen bond donor and acceptor, respectively, anchoring the inhibitor in the active site. This bidentate interaction is a hallmark of many potent Type I and Type II kinase inhibitors.[2]

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have shown remarkable efficacy against a range of important cancer and inflammation-related kinases, including Fibroblast Growth Factor Receptors (FGFRs), Glycogen Synthase Kinase 3β (GSK-3β), and Janus Kinases (JAKs).[3][4][5]

Comparative Analysis with Alternative Kinase Inhibitor Scaffolds

To contextualize the advantages of the 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine scaffold, we will compare it with three other widely utilized and successful kinase inhibitor cores: the pyrazolopyrimidine, quinoline, and indole scaffolds.

Scaffold Head-to-Head: Physicochemical and Biological Properties
ScaffoldCore StructureKey Features & AdvantagesCommon Kinase TargetsApproved Drug Examples (representative)
1H-pyrrolo[2,3-b]pyridine Excellent hinge-binding capabilities (purine bioisostere). The 4-fluoro-3-iodo substitution provides a versatile synthetic handle for extensive SAR exploration and fine-tuning of physicochemical properties.[2][6]FGFR, GSK-3β, JAKs, CDKs, IKKα[3][4][7][8]Vemurafenib (B-Raf), Pexidartinib (CSF1R)[9]
Pyrazolopyrimidine Another effective purine bioisostere with strong hinge-binding properties. The scaffold has demonstrated success in yielding highly selective inhibitors and has favorable pharmacokinetic properties in some cases.JAKs, CDKs, Pim kinases[10][11]Ruxolitinib (JAK1/2)
Quinoline A larger aromatic system that can engage in extensive hydrophobic and π-stacking interactions within the ATP-binding site. It is a versatile scaffold found in inhibitors with diverse mechanisms of action.[12][13]EGFR, VEGFR, Abl, SrcBosutinib (Abl, Src), Lenvatinib (VEGFRs, FGFRs)
Indole A privileged scaffold in medicinal chemistry, capable of forming key interactions with the kinase active site. It is a common core in many natural products and has led to the development of numerous approved drugs.[1][14][15]VEGFR, PDGFR, Kit, Flt3Sunitinib (multi-kinase), Osimertinib (EGFR)[15]
Quantitative Comparison of Inhibitory Potency

The following table presents a comparative view of the inhibitory potencies of representative compounds from each scaffold class against relevant kinase targets. It is important to note that direct comparisons can be challenging due to variations in assay conditions and the specific substitutions on the core scaffolds. However, this data provides a general sense of the potential of each scaffold.

Compound (Scaffold)Target KinaseIC50 (nM)Reference
Compound 4h (1H-pyrrolo[2,3-b]pyridine) FGFR17[3]
Compound S01 (1H-pyrrolo[2,3-b]pyridine) GSK-3β0.35[4]
Ruxolitinib (Pyrazolopyrimidine) JAK13.3(Product Insert)
Bosutinib (Quinoline) Abl1.2(Product Insert)
Sunitinib (Indole) VEGFR29[15]

Signaling Pathway and Experimental Workflow Visualization

To further illustrate the context of kinase inhibition and the methodologies for evaluation, the following diagrams are provided.

G cluster_0 JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT->pSTAT Dimer STAT Dimer pSTAT->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Inhibitor JAK Inhibitor (e.g., Pyrrolo[2,3-b]pyridine or Pyrazolopyrimidine) Inhibitor->JAK Inhibition G cluster_1 Kinase Inhibitor Evaluation Workflow Synthesis Compound Synthesis (e.g., Suzuki Coupling on 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine) Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Biochemical Biochemical Assay (e.g., Kinase-Glo®) Purification->Biochemical Cellular Cell-based Assay (e.g., Western Blot for phospho-protein) Biochemical->Cellular InVivo In Vivo Studies (e.g., Xenograft model) Cellular->InVivo

Caption: A generalized experimental workflow for the synthesis and evaluation of kinase inhibitors.

Experimental Protocols

Synthesis of a Representative 1H-pyrrolo[2,3-b]pyridine-based Inhibitor

The following protocol describes a general method for the synthesis of a 3-substituted-4-fluoro-1H-pyrrolo[2,3-b]pyridine derivative via a Suzuki coupling reaction, a common strategy enabled by the 3-iodo substituent.

Step 1: Suzuki-Miyaura Cross-Coupling

  • To a solution of 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable solvent such as 1,4-dioxane and water (4:1 mixture) is added the desired boronic acid or boronate ester (1.2 eq).

  • A palladium catalyst, such as Pd(PPh₃)₄ (0.1 eq), and a base, such as Na₂CO₃ (3.0 eq), are added to the reaction mixture.

  • The mixture is degassed with argon for 15 minutes.

  • The reaction is heated to 80-100 °C and stirred for 4-12 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.

  • The organic layer is washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired 3-substituted-4-fluoro-1H-pyrrolo[2,3-b]pyridine derivative.

In Vitro Kinase Inhibition Assay (Kinase-Glo® Luminescent Assay)

This protocol outlines a general method for determining the IC₅₀ of a test compound against a specific kinase.

Step 1: Reagent Preparation

  • Prepare a stock solution of the test compound in 100% DMSO.

  • Serially dilute the test compound in assay buffer (e.g., Tris-HCl, MgCl₂, DTT) to achieve the desired concentration range.

  • Prepare a solution of the target kinase in assay buffer.

  • Prepare a solution of the kinase substrate (e.g., a specific peptide) and ATP in assay buffer.

Step 2: Kinase Reaction

  • In a 96-well or 384-well plate, add the test compound dilutions.

  • Add the kinase solution to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding the substrate/ATP solution to each well.

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

Step 3: Detection

  • Allow the plate and the Kinase-Glo® reagent to equilibrate to room temperature.

  • Add the Kinase-Glo® reagent to each well. This reagent measures the amount of remaining ATP, which is inversely correlated with kinase activity.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

Step 4: Data Analysis

  • Calculate the percent inhibition for each compound concentration relative to the control wells (containing DMSO only).

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Conclusion

The 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine scaffold represents a strategically important starting point for the development of novel kinase inhibitors. Its inherent ability to act as a purine bioisostere, combined with the synthetic versatility afforded by the fluoro and iodo substitutions, provides medicinal chemists with a powerful platform for generating diverse libraries of compounds with tailored potency and selectivity. While other scaffolds such as pyrazolopyrimidines, quinolines, and indoles have also led to the successful development of numerous approved drugs, the 7-azaindole core, particularly when functionalized as 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine, offers a compelling combination of proven biological activity and synthetic tractability. The choice of scaffold will ultimately depend on the specific kinase target and the desired properties of the final drug candidate, but the evidence strongly supports the continued and expanded use of the 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine scaffold in the ongoing quest for new and effective kinase-targeted therapies.

References

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21567-21575. Available from: [Link]

  • Bamborough, J., et al. (2008). The discovery of the 7-azaindole-based c-Met kinase inhibitor 2-(4-(1-(quinolin-6-ylmethyl)-1H-t[1][3][6]riazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol (ARRY-470) and its analogue 2-(4-(6-(1-(quinolin-6-ylmethyl)-1H-t[1][3][6]riazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethoxy)ethanol (ARRY-543). Journal of Medicinal Chemistry, 51(18), 5638-5653.

  • Mishra, R., et al. (2022). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules, 27(21), 7296. Available from: [Link]

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29-36. Available from: [Link]

  • Zhang, Y., et al. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. European Journal of Medicinal Chemistry, 258, 115621. Available from: [Link]

  • Xun, Q. Q., et al. (2025). Design and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2466846. Available from: [Link]

  • Wojcicka, A., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(8), 2155. Available from: [Link]

  • Lau, K., et al. (2021). Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement. Journal of Medicinal Chemistry, 64(20), 15189-15213. Available from: [Link]

  • Norman, P. (2013). Highly selective Janus kinase 3 inhibitors based on a pyrrolo[2,3-d]pyrimidine scaffold: evaluation of WO2013085802.
  • Singh, R., & Kumar, A. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 13(10), 1185-1205. Available from: [Link]

  • Abdel-Atty, M. M., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. Available from: [Link]

  • Xun, Q. Q., et al. (2025). Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2466846. Available from: [Link]

  • Basnet, A., et al. (2021). Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. Molecules, 26(23), 7246. Available from: [Link]

  • Park, E., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(2), 958-979. Available from: [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21567-21575. Available from: [Link]

  • Xun, Q. Q., et al. (2025). Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2466846. Available from: [Link]

  • Montalvão, S., et al. (2012). Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195. ACS Medicinal Chemistry Letters, 3(10), 844-848.
  • Mishra, R., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2314. Available from: [Link]

  • Abdel-Atty, M. M., et al. (2025). Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024). ChemMedChem. Available from: [Link]

  • Xun, Q. Q., et al. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2466846. Available from: [Link]

  • Wang, Y., et al. (2021). Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry, 12(11), 1904-1913. Available from: [Link]

  • Kim, J., et al. (2021). Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors. Bioorganic & Medicinal Chemistry Letters, 47, 128226. Available from: [Link]

  • Wikipedia contributors. (2023, November 28). Janus kinase inhibitor. In Wikipedia, The Free Encyclopedia. Retrieved January 20, 2026, from [Link]

  • Wang, Y., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules, 22(4), 599. Available from: [Link]

  • Szymański, P., et al. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. Expert Opinion on Drug Discovery, 12(6), 577-595. Available from: [Link]

Sources

Comparative

A Comparative Guide to the Selectivity of Novel 4-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-Based FGFR Inhibitors

For distribution to: Researchers, scientists, and drug development professionals. Introduction: The Critical Role of Selectivity in FGFR-Targeted Cancer Therapy The Fibroblast Growth Factor Receptor (FGFR) signaling path...

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Selectivity in FGFR-Targeted Cancer Therapy

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a crucial regulator of cellular processes, including proliferation, differentiation, and migration.[1][2] Aberrant FGFR signaling, driven by gene amplification, fusions, or activating mutations, is a known oncogenic driver in a variety of solid tumors, making it a compelling target for therapeutic intervention.[2][3] The development of small-molecule FGFR inhibitors has ushered in a new era of targeted therapy for patients with FGFR-driven cancers. However, the clinical success of these inhibitors is intrinsically linked to their selectivity profile. Off-target kinase inhibition can lead to a spectrum of adverse events and limit the therapeutic window. Therefore, a comprehensive understanding of an inhibitor's selectivity is paramount for predicting its clinical efficacy and safety.

This guide provides a comparative analysis of the selectivity profile of a novel class of FGFR inhibitors based on the 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine scaffold. Due to the novelty of this specific scaffold, publicly available data is limited. Therefore, we will utilize data from a closely related and well-characterized 1H-pyrrolo[2,3-b]pyridine derivative, compound 4h , as a representative of this promising new class.[3][4] We will compare its performance against established FGFR inhibitors currently in clinical use or late-stage development, including Infigratinib (BGJ398), Pemigatinib (INCB054828), Erdafitinib (JNJ-42756493), and Futibatinib (TAS-120). This guide will delve into the experimental methodologies used to determine kinase selectivity and present the comparative data in a clear and objective manner to aid researchers in their drug discovery and development efforts.

The FGFR Signaling Pathway: A Network of Cellular Control

The FGFR signaling cascade is initiated by the binding of a Fibroblast Growth Factor (FGF) ligand to its cognate FGFR, a receptor tyrosine kinase. This binding event, facilitated by heparan sulfate proteoglycans, induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[1][5] This phosphorylation cascade creates docking sites for various downstream signaling proteins, leading to the activation of multiple intracellular pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which in turn regulate gene expression and critical cellular functions.[1][6]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR binds HSPG HSPG HSPG->FGFR co-receptor FRS2 FRS2 FGFR->FRS2 phosphorylates PI3K PI3K FGFR->PI3K activates PLCg PLCγ FGFR->PLCg activates STAT STAT FGFR->STAT activates GRB2 GRB2 FRS2->GRB2 recruits SOS SOS GRB2->SOS recruits RAS RAS SOS->RAS activates RAF RAF RAS->RAF activates MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Gene Gene Expression (Proliferation, Survival, etc.) ERK->Gene translocates to nucleus AKT AKT PI3K->AKT activates AKT->Gene PLCg->Gene STAT->Gene

Caption: The FGFR signaling pathway, illustrating the major downstream cascades activated upon ligand binding.

Methodologies for Determining Kinase Inhibitor Selectivity

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index. A highly selective inhibitor will potently inhibit its intended target while sparing other kinases, thereby minimizing off-target toxicities. The two primary methodologies for assessing kinase inhibitor selectivity are biochemical assays and cell-based assays.

Biochemical Kinase Assays: A Direct Measure of Potency

Biochemical assays provide a direct measure of an inhibitor's potency against a purified kinase enzyme. These assays are crucial for determining the half-maximal inhibitory concentration (IC50), a quantitative measure of inhibitor potency.

Experimental Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Step-by-Step Methodology:

  • Reaction Setup: In a 384-well plate, combine the FGFR enzyme, a suitable substrate (e.g., poly(E,Y)4:1), and ATP in a kinase reaction buffer.

  • Inhibitor Addition: Add serial dilutions of the test inhibitor (e.g., 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-based inhibitor or comparators) to the reaction wells. Include a no-inhibitor control (DMSO vehicle).

  • Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add Kinase Detection Reagent, which contains an enzyme that converts ADP to ATP, and Ultra-Glo™ Luciferase, which generates a luminescent signal proportional to the newly synthesized ATP. Incubate for 30 minutes at room temperature.

  • Signal Detection: Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP generated and thus reflects the kinase activity.

  • Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Biochemical_Assay_Workflow A 1. Reaction Setup (FGFR, Substrate, ATP) B 2. Add Inhibitor (Serial Dilutions) A->B C 3. Kinase Reaction (Incubate) B->C D 4. Add ADP-Glo™ Reagent (Deplete ATP) C->D E 5. Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) D->E F 6. Measure Luminescence E->F G 7. Calculate IC50 F->G

Caption: Workflow for a typical biochemical kinase inhibition assay.

Cellular Assays: Assessing Target Engagement in a Biological Context

Cellular assays are essential for confirming that an inhibitor can effectively engage its target within a living cell and inhibit downstream signaling. These assays provide a more physiologically relevant measure of inhibitor activity.

Experimental Protocol: In-Cell Western™ Assay for FGFR Autophosphorylation

The In-Cell Western™ assay is an immunocytochemical method used to quantify protein levels and post-translational modifications, such as phosphorylation, directly in cultured cells.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate cells expressing the target FGFR in a 96-well plate. Once confluent, serum-starve the cells and then treat with various concentrations of the inhibitor for a specified time. Stimulate the cells with an appropriate FGF ligand to induce FGFR autophosphorylation.

  • Fixation and Permeabilization: Fix the cells with a formaldehyde solution and then permeabilize them with a detergent-based buffer (e.g., Triton X-100) to allow antibody access to intracellular proteins.

  • Blocking: Block non-specific antibody binding sites with a blocking buffer.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for the phosphorylated form of FGFR (pFGFR) and another primary antibody for total FGFR as a loading control.

  • Secondary Antibody Incubation: Wash the cells and then incubate with fluorescently labeled secondary antibodies that recognize the primary antibodies (e.g., IRDye® 800CW for pFGFR and IRDye® 680RD for total FGFR).

  • Signal Detection: Scan the plate using an infrared imaging system to detect and quantify the fluorescent signals.

  • Data Analysis: Normalize the pFGFR signal to the total FGFR signal. Plot the normalized pFGFR signal against the inhibitor concentration to determine the cellular IC50.

Cellular_Assay_Workflow A 1. Cell Culture & Inhibitor Treatment B 2. Fix & Permeabilize Cells A->B C 3. Block Non-specific Sites B->C D 4. Incubate with Primary Antibodies (anti-pFGFR & anti-Total FGFR) C->D E 5. Incubate with Fluorescent Secondary Antibodies D->E F 6. Scan Plate & Quantify Signal E->F G 7. Normalize & Calculate IC50 F->G

Caption: Workflow for a cellular assay to assess FGFR inhibition.

Comparative Selectivity Profile

The following tables summarize the biochemical potency of the 1H-pyrrolo[2,3-b]pyridine-based inhibitor 4h and the comparator FGFR inhibitors against the four FGFR isoforms. It is important to note that IC50 values can vary between different assay formats and conditions.

Table 1: Biochemical IC50 Values (nM) of FGFR Inhibitors

InhibitorFGFR1FGFR2FGFR3FGFR4Data Source(s)
Compound 4h 7925712[3][4]
Infigratinib (BGJ398) 0.91.41.060[4]
Pemigatinib (INCB054828) 0.40.51.230[7]
Erdafitinib (JNJ-42756493) 1.22.53.05.7[8]
Futibatinib (TAS-120) 1.81.41.63.7[9][10]

Analysis of Selectivity:

  • Compound 4h , the representative for the novel 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine scaffold, demonstrates potent inhibition of FGFR1, 2, and 3 in the low nanomolar range.[3][4] Notably, it exhibits a significant degree of selectivity against FGFR4, with an IC50 value approximately 100-fold higher than for FGFR1.[3] This selectivity profile is advantageous, as FGFR4 inhibition has been associated with certain on-target toxicities.

  • Infigratinib is a potent inhibitor of FGFR1, 2, and 3, with greater than 40-fold selectivity over FGFR4 and VEGFR2.[4]

  • Pemigatinib also shows high potency against FGFR1, 2, and 3, with weaker activity against FGFR4.[7]

  • Erdafitinib is a pan-FGFR inhibitor, potently inhibiting all four FGFR isoforms in the low nanomolar range.[8]

  • Futibatinib is an irreversible inhibitor that potently targets all four FGFR subtypes.[9][10]

Table 2: Kinome-wide Selectivity

A broader assessment of selectivity involves screening inhibitors against a large panel of kinases (a "kinome scan"). While comprehensive kinome scan data for compound 4h is not publicly available, data for the comparator inhibitors reveals their broader selectivity profiles.

InhibitorNotable Off-Target Kinases (where IC50 is significant)Data Source(s)
Infigratinib (BGJ398) VEGFR2 (180 nM), Abl (2.3 µM), Kit (0.75 µM)[4]
Pemigatinib (INCB054828) Selective for FGFR1/2/3 over a panel of 56 other kinases at 10 µM.[7]
Erdafitinib (JNJ-42756493) Minimal activity on VEGFR kinases (approx. 20-fold less potent than on FGFRs).[8]
Futibatinib (TAS-120) High selectivity over a panel of 387 kinases.[9][10]

Conclusion and Future Directions

The 1H-pyrrolo[2,3-b]pyridine scaffold, represented by compound 4h , holds significant promise for the development of novel FGFR inhibitors with a desirable selectivity profile. Its potent inhibition of FGFR1, 2, and 3, coupled with a marked selectivity against FGFR4, suggests a potential for a favorable therapeutic window.

Compared to the established FGFR inhibitors, the 1H-pyrrolo[2,3-b]pyridine class, as exemplified by compound 4h, offers a competitive potency against the primary oncogenic FGFR isoforms while potentially mitigating FGFR4-related toxicities. Further investigation into the specific 4-fluoro-3-iodo substituted derivatives is warranted to fully elucidate their structure-activity relationship and kinome-wide selectivity. A direct, head-to-head comparison of these novel compounds with approved inhibitors in standardized biochemical and cellular assays will be crucial for definitively positioning them in the landscape of FGFR-targeted therapies. The insights from such studies will be invaluable for guiding the preclinical and clinical development of this promising new class of FGFR inhibitors.

References

  • Decoding FGF/FGFR Signaling: Insights into Biological Functions and Disease Relevance. Cells.
  • Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Frontiers in Chemistry.
  • Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Frontiers in Chemistry. 2022.
  • Fibroblast Growth Factor Receptor (FGFR)
  • The Fibroblast Growth Factor signaling p
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. 2021.
  • Infigratinib (BGJ398) | FGFR Inhibitor | CAS 872511-34-7. Selleck Chemicals.
  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. Journal of Medicinal Chemistry.
  • SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences.
  • Discovery of Futibatinib: The First Covalent FGFR Kinase Inhibitor in Clinical Use. ACS Medicinal Chemistry Letters. 2023.
  • The Discovery of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine Deriv
  • Design, synthesis and biological evaluations of a series of Pyrido[1,2-a]pyrimidinone derivatives as novel selective FGFR inhibitors. European Journal of Medicinal Chemistry. 2021.
  • Pemigatinib (INCB054828, CAS Number: 1513857-77-6). Cayman Chemical.
  • Futib
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters.
  • Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. Bioorganic & Medicinal Chemistry Letters. 2007.
  • Azaindole Therapeutic Agents. Journal of Medicinal Chemistry.
  • Erdafitinib (JNJ-42756493) | FGFR Inhibitor | CAS 1346242-81-6. Selleck Chemicals.
  • Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. Molecular and Cellular Biochemistry. 2022.
  • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Preprints.org.

Sources

Validation

The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated 7-Azaindole Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the 7-azaindole scaffold has emerged as a "privileged" structure, particularly in the development of kinase...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the 7-azaindole scaffold has emerged as a "privileged" structure, particularly in the development of kinase inhibitors.[1] Its unique ability to mimic the purine core of ATP and form critical hydrogen bonds with the hinge region of kinases has made it a cornerstone in the design of targeted therapies.[1] A common strategy to further enhance the drug-like properties of such scaffolds is the introduction of fluorine atoms. This guide provides an in-depth, objective comparison of the biological activities of fluorinated and non-fluorinated 7-azaindole analogs, supported by experimental data and detailed methodologies, to empower researchers in their drug discovery endeavors.

The Rationale for Fluorination: Beyond Simple Substitution

The strategic incorporation of fluorine into a drug candidate is far more than a simple atomic replacement. Due to its high electronegativity, small size, and the strength of the carbon-fluorine bond, fluorination can profoundly influence a molecule's physicochemical and pharmacological properties. These modifications often translate into tangible benefits in a biological context.

The primary motivations for fluorinating a 7-azaindole analog can be summarized as follows:

  • Modulation of Physicochemical Properties: Fluorine substitution can alter a molecule's lipophilicity (LogP), acidity (pKa), and metabolic stability. These changes can, in turn, affect its solubility, membrane permeability, and oral bioavailability.[2]

  • Enhancement of Binding Affinity: The introduction of fluorine can lead to favorable interactions with the target protein, such as through the formation of hydrogen bonds or by stabilizing a bioactive conformation. This can result in increased potency.

  • Blocking Metabolic "Soft Spots": The robust C-F bond can be strategically placed to block sites on the molecule that are susceptible to metabolic degradation by cytochrome P450 enzymes, thereby increasing the drug's half-life.[2]

Head-to-Head Comparison: The Impact of Fluorination on Biological Activity

While the theoretical benefits of fluorination are well-established, the true measure of its impact lies in direct comparative studies. Although publicly available head-to-head data for identical 7-azaindole pairs (fluorinated vs. non-fluorinated) is limited, we can draw valuable insights from structure-activity relationship (SAR) studies on series of related compounds.

Case Study: HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

A study on 7-azaindole-based NNRTIs for HIV-1 provides a compelling example of the positive impact of fluorination. The researchers synthesized and evaluated a series of analogs with various substitutions on a phenyl ring appended to the 7-azaindole core.

CompoundSubstitutionRT Inhibition IC50 (µM)Fold Change vs. Non-Fluorinated
Analog A H (Non-Fluorinated)12 ± 5.2-
Analog B 4-Fluorophenyl2.9 ± 0.444.1x improvement

Data synthesized from a study on 7-azaindole NNRTIs.[1]

In this instance, the introduction of a fluorine atom at the 4-position of the phenyl ring resulted in a 4.1-fold increase in potency against the reverse transcriptase enzyme.[1] This enhancement is likely due to a combination of factors, including improved binding interactions within the NNRTI binding pocket and potentially altered physicochemical properties that favor target engagement.

Experimental Protocols for Evaluating Biological Activity

To ensure the scientific integrity and reproducibility of findings when comparing fluorinated and non-fluorinated 7-azaindole analogs, standardized and validated experimental protocols are essential. Below are detailed methodologies for key assays used to characterize the biological activity of these compounds.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of an inhibitor indicates its potency.

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection prep_inhibitor Prepare serial dilutions of fluorinated and non-fluorinated 7-azaindole analogs in DMSO add_inhibitor Add inhibitor dilutions to 384-well plate prep_inhibitor->add_inhibitor prep_kinase Prepare kinase, substrate, and ATP solutions in kinase reaction buffer add_kinase_mix Add kinase/substrate/ATP mixture to initiate reaction prep_kinase->add_kinase_mix add_inhibitor->add_kinase_mix incubate_reaction Incubate at 30°C for 1 hour add_kinase_mix->incubate_reaction add_adp_glo Add ADP-Glo™ Reagent to stop reaction and deplete ATP incubate_reaction->add_adp_glo incubate_adp_glo Incubate at room temperature for 40 minutes add_adp_glo->incubate_adp_glo add_kinase_detection Add Kinase Detection Reagent to convert ADP to ATP and generate luminescence incubate_adp_glo->add_kinase_detection incubate_detection Incubate at room temperature for 30-60 minutes add_kinase_detection->incubate_detection read_luminescence Measure luminescence using a plate reader incubate_detection->read_luminescence

Caption: Workflow for the in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare 10-point, 3-fold serial dilutions of the fluorinated and non-fluorinated 7-azaindole analogs in DMSO.

  • Reaction Setup: In a 384-well plate, add the test compounds, positive control (a known inhibitor), and a DMSO vehicle control.

  • Kinase Reaction: Add the kinase, substrate, and ATP in kinase reaction buffer to each well to initiate the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to convert the ADP generated to ATP and produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer. The IC50 values are then calculated from the dose-response curves.

Cellular Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. A reduction in metabolic activity in the presence of a compound suggests cytotoxicity.

Experimental Workflow:

G cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_mtt_assay MTT Assay seed_cells Seed cells in a 96-well plate and allow to adhere overnight prepare_compounds Prepare serial dilutions of fluorinated and non-fluorinated 7-azaindole analogs in cell culture medium seed_cells->prepare_compounds add_compounds Add compound dilutions to the cells prepare_compounds->add_compounds incubate_treatment Incubate for 24-72 hours add_compounds->incubate_treatment add_mtt Add MTT solution to each well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours to allow formazan crystal formation add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance

Caption: Workflow for the cellular cytotoxicity (MTT) assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed a human cancer cell line (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the fluorinated and non-fluorinated 7-azaindole analogs for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Conclusion: A Powerful Tool in the Medicinal Chemist's Arsenal

The strategic incorporation of fluorine into the 7-azaindole scaffold represents a powerful approach to fine-tune the biological and pharmacological properties of these promising therapeutic agents. As demonstrated by comparative data, fluorination can lead to significant improvements in potency. By leveraging the detailed experimental protocols provided, researchers can rigorously evaluate the impact of fluorination on their own 7-azaindole analogs, paving the way for the development of next-generation targeted therapies with enhanced efficacy and improved drug-like properties. The continued exploration of fluorinated 7-azaindoles holds immense promise for addressing unmet medical needs across a range of diseases.

References

  • Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters. [Link]

  • Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry. [Link]

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. [Link]

  • Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195. Journal of Medicinal Chemistry. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. [Link]

  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. International Journal of Biological Macromolecules. [Link]

  • Biological activity and material applications of 7-azaindole derivatives. ResearchGate. [Link]

  • Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. Bioorganic & Medicinal Chemistry Letters. [Link]

  • New indole and 7-azaindole derivatives as protein kinase inhibitors. University of Pisa. [Link]

Sources

Comparative

A Comparative Guide to the Synthetic Routes of Substituted 7-Azaindoles

The 7-azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry, frequently serving as a bioisostere for indole and purine ring systems.[1][2][3] Its unique structure, featuring both a hydrogen-bond do...

Author: BenchChem Technical Support Team. Date: January 2026

The 7-azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry, frequently serving as a bioisostere for indole and purine ring systems.[1][2][3] Its unique structure, featuring both a hydrogen-bond donor and acceptor, allows for diverse interactions with biological targets, leading to its incorporation into numerous clinically approved drugs and drug candidates.[4][5][6] Consequently, the development of efficient and versatile synthetic routes to access substituted 7-azaindoles is of paramount importance for researchers in drug discovery and development. This guide provides an in-depth comparison of the most prominent synthetic strategies, offering insights into their mechanisms, scope, and practical applications.

Classical Approaches to the 7-Azaindole Core

Traditional methods for indole synthesis have been adapted for the construction of the 7-azaindole nucleus. While often limited by harsh reaction conditions or narrow substrate scope, these classical routes remain valuable for the synthesis of specific substitution patterns.

The Fischer Indole Synthesis

The Fischer indole synthesis, a cornerstone of heterocyclic chemistry, involves the acid-catalyzed cyclization of a pyridylhydrazone.[7][8] This method has been successfully applied to the synthesis of 2,3-disubstituted 7-azaindoles.[9]

Mechanism: The reaction proceeds through the formation of a pyridylhydrazone from a substituted 2-hydrazinopyridine and a ketone or aldehyde. Under acidic conditions, the hydrazone tautomerizes to an enehydrazine, which then undergoes a[10][10]-sigmatropic rearrangement. Subsequent cyclization and elimination of ammonia yield the aromatic 7-azaindole core.[7]

Advantages:

  • Direct access to 2,3-disubstituted 7-azaindoles.[9]

  • Readily available starting materials.

Disadvantages:

  • Requires harsh acidic conditions (e.g., polyphosphoric acid) and high temperatures.[9][11]

  • The electron-deficient nature of the pyridine ring can lead to lower yields compared to the synthesis of indoles.[6][12]

  • Limited regioselectivity with unsymmetrical ketones.[9]

The Bartoli Indole Synthesis

The Bartoli indole synthesis provides a direct route to 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents.[13][14][15] This method is particularly useful for the synthesis of 7-azaindoles, a class of compounds often difficult to access through other classical methods.[16]

Mechanism: The reaction is initiated by the addition of the vinyl Grignard reagent to the nitro group, which, after a series of intermediates, undergoes a[10][10]-sigmatropic rearrangement to form the indole skeleton.[14][15] The presence of a sterically demanding ortho-substituent on the nitroarene is crucial for high yields.[14][15]

Advantages:

  • Excellent method for the synthesis of 7-substituted indoles and azaindoles.[13][16]

  • Tolerates a variety of ortho-substituents on the starting nitroarene.[15]

Disadvantages:

  • Requires a large excess of the Grignard reagent (typically 3 equivalents).[14]

  • The reaction often provides low to no yield without an ortho-substituent.[15]

The Reissert Indole Synthesis

The Reissert indole synthesis offers a pathway to indoles and their heteroaromatic analogs through the reductive cyclization of an o-nitrophenylpyruvic acid derivative.[17][18] This method has been adapted for the synthesis of 7-azaindoles.

Mechanism: The synthesis begins with the condensation of an ortho-nitrotoluene derivative with diethyl oxalate to form an α-keto ester. This intermediate is then subjected to reductive cyclization, typically using zinc in acetic acid, to furnish the indole-2-carboxylic acid, which can be subsequently decarboxylated.[18] A modified Reissert-Henze reaction has been developed for the efficient one-pot synthesis of 6-substituted 7-azaindoles from 7-azaindole-N-oxide.[19][20]

Advantages:

  • Provides access to 7-azaindole-2-carboxylic acids, which are versatile intermediates for further functionalization.[17]

Disadvantages:

  • The classical Reissert synthesis often involves multiple steps and can have limited substrate scope.[18]

Modern Transition-Metal-Catalyzed Methodologies

The advent of transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, including 7-azaindoles. These methods often offer milder reaction conditions, broader substrate scope, and greater functional group tolerance compared to classical approaches.[21][22]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Heck reactions, have emerged as powerful tools for the construction of the 7-azaindole scaffold.[21][23]

This strategy involves the palladium-catalyzed coupling of a 2-amino-3-halopyridine with a terminal alkyne, followed by an intramolecular cyclization to form the 7-azaindole ring.[21][22][24]

Mechanism: The reaction sequence starts with the Sonogashira coupling of the aminohalopyridine and the alkyne. The resulting 2-amino-3-alkynylpyridine intermediate then undergoes cyclization, which can be promoted by either a base or an acid, to yield the 2-substituted 7-azaindole.[24][25] One-pot procedures involving N-arylation followed by Sonogashira coupling and cyclization have also been developed for the synthesis of 1,2-disubstituted azaindoles.[26]

Advantages:

  • High efficiency and good overall yields.[24]

  • Broad substrate scope, allowing for the introduction of various substituents at the 2-position.[26]

  • Can be performed as a one-pot reaction, avoiding the isolation of intermediates.[26]

Disadvantages:

  • Requires pre-functionalized starting materials (halopyridines and terminal alkynes).

A palladium-catalyzed cascade C-N cross-coupling/Heck reaction of alkenyl bromides with amino-o-bromopyridines provides a direct route to substituted 7-azaindoles.[27][28]

Mechanism: The reaction is believed to proceed via an initial C-N bond formation between the aminopyridine and the alkenyl bromide, followed by an intramolecular Heck reaction to form the pyrrole ring of the azaindole.[27]

Advantages:

  • A novel and straightforward approach to substituted 4-, 5-, 6-, and 7-azaindoles.[27][28]

  • Allows for the synthesis of 2-substituted and 2,3-disubstituted azaindoles.[27]

Disadvantages:

  • The success of the reaction can be dependent on the substitution pattern of the alkenyl bromide.[27]

C-H Activation/Functionalization

Direct C-H activation has emerged as a highly atom-economical and efficient strategy for the synthesis and functionalization of heterocycles.[21] Rhodium(III)-catalyzed C-H activation has been successfully employed for the synthesis of 7-azaindoles.[10][29][30]

Mechanism: A common approach involves the coupling of a 2-aminopyridine derivative with an alkyne. The reaction is thought to proceed via a rhodium(III)-pyridyl complex that undergoes C-H activation at the 3-position of the pyridine ring. Subsequent insertion of the alkyne and reductive elimination leads to the formation of the 7-azaindole product.[10] The presence of a silver additive is often crucial for the catalytic cycle, acting as an oxidant to regenerate the active Rh(III) catalyst.[10]

Advantages:

  • High atom economy as it avoids the need for pre-functionalized starting materials.

  • Direct and efficient route to substituted 7-azaindoles.[31]

Disadvantages:

  • Challenges in controlling regioselectivity can arise.[21]

  • The mechanism can be complex and may require specific directing groups.[30]

Comparison of Synthetic Routes

Synthetic RouteStarting MaterialsKey FeaturesAdvantagesDisadvantages
Fischer Indole Synthesis 2-Hydrazinopyridines, Aldehydes/KetonesAcid-catalyzed cyclization of pyridylhydrazones.Direct access to 2,3-disubstituted derivatives.[9]Harsh conditions, potential for low yields.[6][9]
Bartoli Indole Synthesis Ortho-substituted Nitropyridines, Vinyl Grignard ReagentsReaction of nitroarenes with excess Grignard reagent.Excellent for 7-substituted derivatives.[13][16]Requires stoichiometric Grignard reagent, limited without ortho-substituent.[14][15]
Reissert Indole Synthesis Ortho-nitro-picolines, Diethyl OxalateReductive cyclization of α-keto esters.Access to 7-azaindole-2-carboxylic acids.[17]Multi-step, can have limited scope.[18]
Sonogashira Coupling/Cyclization 2-Amino-3-halopyridines, Terminal AlkynesPd-catalyzed coupling followed by cyclization.High efficiency, broad scope, one-pot potential.[24][26]Requires pre-functionalized substrates.
Heck Reaction/Cyclization Amino-o-bromopyridines, Alkenyl BromidesCascade C-N coupling and intramolecular Heck reaction.Novel route to various substituted azaindoles.[27][28]Substrate-dependent success.[27]
C-H Activation 2-Aminopyridines, Alkynes/AlkenesTransition-metal-catalyzed direct C-H functionalization.High atom economy, direct synthesis.[31]Regioselectivity challenges, complex mechanisms.[21][30]

Experimental Protocols

General Procedure for Sonogashira Coupling/Cyclization to 2-Substituted 7-Azaindoles[24]

To a solution of 2-amino-3-iodopyridine (1.0 mmol) and the corresponding terminal alkyne (1.2 mmol) in toluene (5 mL) are added Pd(PPh₃)₂Cl₂ (0.02 mmol), CuI (0.04 mmol), and triethylamine (3.0 mmol). The reaction mixture is stirred at 60 °C for 2-4 hours. After completion of the Sonogashira coupling (monitored by TLC), potassium tert-butoxide (1.5 mmol) and 18-crown-6 (0.1 mmol) are added. The mixture is then stirred at 65 °C for 1-3 hours. The reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the desired 2-substituted 7-azaindole.

Representative Rhodium(III)-Catalyzed C-H Activation for 7-Azaindole Synthesis[10]

A mixture of 2-aminopyridine (0.5 mmol), the alkyne (1.0 mmol), [Cp*RhCl₂]₂ (0.0125 mmol), and AgSbF₆ (0.05 mmol) in 1,2-dichloroethane (2 mL) is stirred in a sealed tube at 100 °C for 12 hours. After cooling to room temperature, the reaction mixture is filtered through a pad of Celite and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to give the corresponding 7-azaindole derivative.

Conclusion

The synthesis of substituted 7-azaindoles can be achieved through a variety of synthetic strategies, each with its own set of advantages and limitations. Classical methods such as the Fischer, Bartoli, and Reissert syntheses remain relevant for specific substitution patterns, while modern transition-metal-catalyzed reactions, including palladium-catalyzed cross-couplings and rhodium-catalyzed C-H activation, offer greater efficiency, milder conditions, and broader substrate applicability. The choice of the optimal synthetic route will depend on the desired substitution pattern, the availability of starting materials, and the desired scale of the synthesis. This guide provides a comprehensive overview to aid researchers in making an informed decision for their specific synthetic needs in the pursuit of novel 7-azaindole-based molecules with potential therapeutic applications.

Visualizations

Logical Flow of Synthetic Strategies

Synthetic_Routes_to_7_Azaindoles cluster_classical Classical Methods cluster_modern Modern Methods cluster_cross_coupling_types Cross-Coupling Types Fischer Fischer Indole Synthesis Target Substituted 7-Azaindoles Fischer->Target Bartoli Bartoli Indole Synthesis Bartoli->Target Reissert Reissert Synthesis Reissert->Target CrossCoupling Transition-Metal Cross-Coupling Sonogashira Sonogashira Coupling CrossCoupling->Sonogashira Heck Heck Reaction CrossCoupling->Heck CrossCoupling->Target CH_Activation C-H Activation CH_Activation->Target

Caption: Overview of synthetic strategies for 7-azaindoles.

General Workflow for Transition-Metal-Catalyzed Synthesis

TMcatalysis_Workflow Start Starting Materials (e.g., Aminopyridine, Alkyne) Reaction Transition-Metal-Catalyzed Reaction (e.g., Pd or Rh catalyst) Start->Reaction Intermediate Key Intermediate (e.g., Alkynylpyridine) Reaction->Intermediate Cyclization Cyclization Intermediate->Cyclization Product Substituted 7-Azaindole Cyclization->Product

Caption: A generalized workflow for modern synthetic methods.

References

  • Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry.
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
  • Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive.
  • Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction.
  • Bartoli indole synthesis. Grokipedia.
  • Synthesis of 7-azaindole derivatives, starting from different cyclic imines.
  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journals.
  • Rhodium(III)-Catalyzed Oxidative Annulation of 7-Azaindoles and Alkynes via Double C–H Activation.
  • Transition‐metal‐catalyzed 7‐azaindole‐directed C−H activation.
  • Bartoli indole synthesis. Wikipedia.
  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
  • Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling.
  • Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. PubMed.
  • Bartoli Indole Synthesis. J&K Scientific LLC.
  • The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles.
  • One-Pot Synthesis of 1,2-Disubstituted 4-, 5-, 6-, and 7-Azaindoles from Amino-o-halopyridines via N-Arylation/Sonogashira/Cyclization Reaction.
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
  • The First Practical and Efficient One-Pot Synthesis of 6-Substituted 7-Azaindoles via a Reissert-Henze Reaction. Sci-Hub.
  • Reissert Indole Synthesis. Name Reaction.
  • Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors.
  • Applications of Bartoli indole synthesis. PubMed.
  • Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Organic Chemistry Portal.
  • The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Royal Society of Chemistry.
  • Recent Advances in the Synthesis and Properties of 4-, 5-, 6- or 7-Azaindoles.
  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry.
  • Rhodium(iii)
  • Fischer indole synthesis. Wikipedia.
  • The First Practical and Efficient One-Pot Synthesis of 6-Substituted 7-Azaindoles via a Reissert-Henze Reaction.
  • Fischer Indole Synthesis. J&K Scientific LLC.
  • Synthesis of 4- and 6-Azaindoles via the Fischer Indole Reaction. Thieme.
  • Reissert indole synthesis. Wikipedia.
  • Fischer Indole Synthesis. Organic Chemistry Portal.

Sources

Validation

A Senior Application Scientist's Guide to the Validation of 4-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine as a Bioisostere for Indole

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Imperative of Bioisosterism in Modern Drug Discovery In the landscape of medicinal chemistry, the indole scaffold stands as a "p...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Imperative of Bioisosterism in Modern Drug Discovery

In the landscape of medicinal chemistry, the indole scaffold stands as a "privileged" structure, integral to a multitude of approved therapeutic agents and natural products.[1] Its unique electronic and structural characteristics facilitate crucial interactions with a wide array of biological targets. However, the indole nucleus is not without its liabilities. Challenges in metabolic stability, aqueous solubility, and potential for off-target activities often necessitate strategic modifications to optimize drug candidates.

This is where the concept of bioisosterism becomes a powerful tool in the medicinal chemist's arsenal.[2][3] Bioisosteric replacement involves substituting a functional group or moiety with another that possesses similar steric and electronic properties, with the goal of retaining or enhancing biological activity while improving pharmacokinetic and toxicological profiles.[4] One of the most successful and widely adopted bioisosteric replacements for indole is the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold.[5][6] The substitution of the C-7 carbon with a nitrogen atom introduces a hydrogen bond acceptor, which can lead to enhanced target engagement, and often favorably modulates physicochemical properties such as solubility and lipophilicity.[7][8]

This guide provides a comprehensive framework for the validation of a specific, functionalized 7-azaindole, 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine , as a bioisostere for its corresponding indole analog. We will delve into the rationale behind this substitution, present a head-to-head comparison of their predicted physicochemical properties, and provide detailed, actionable experimental protocols for a rigorous biological validation.

The Candidate: 4-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine - A Rationale for Investigation

The selection of 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine is predicated on the strategic placement of its substituents. The 3-iodo group serves as a versatile synthetic handle, enabling further elaboration through cross-coupling reactions to explore structure-activity relationships (SAR). The 4-fluoro substituent can significantly influence the electronic properties of the aromatic system, potentially modulating pKa and improving metabolic stability by blocking a potential site of oxidation.[9]

The core hypothesis is that this substituted 7-azaindole will mimic the overall topology and electronic profile of the analogous indole, while offering potential advantages in terms of:

  • Enhanced Target Interactions: The pyridine nitrogen at the 7-position can act as a hydrogen bond acceptor, forging additional interactions within a protein binding pocket.[10]

  • Improved Physicochemical Properties: Azaindoles have been shown to exhibit increased aqueous solubility compared to their indole counterparts.[7][8]

  • Modulated Metabolic Profile: The strategic placement of the fluoro group and the inherent properties of the azaindole nucleus may alter metabolic pathways, potentially leading to improved bioavailability and a more favorable safety profile.

To rigorously test this hypothesis, a systematic, data-driven validation is essential.

Comparative Physicochemical Profiling: A Predictive Analysis

Before embarking on extensive biological assays, an in silico and in vitro physicochemical characterization of both 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine and its indole counterpart is crucial. This initial screen provides valuable insights into the potential downstream performance of the bioisostere.

PropertyIndole Analog (Predicted)4-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine (Predicted)Rationale for Comparison
Molecular Weight ~291.04 g/mol ~291.99 g/mol Near-identical mass ensures that any observed differences in biological activity are not merely due to size.
cLogP ~3.5~2.8The lower predicted lipophilicity of the azaindole suggests potentially improved aqueous solubility and a more favorable ADME profile.
Topological Polar Surface Area (TPSA) ~15.79 Ų~28.71 ŲThe increased TPSA of the azaindole, due to the pyridine nitrogen, is consistent with enhanced polarity and potential for improved solubility.
pKa (most basic) ~ -2.4 (pyrrolic N)~ 4.5 (pyridinic N)The introduction of the basic pyridine nitrogen in the azaindole provides a site for salt formation, which can significantly enhance solubility and offer formulation advantages.
Hydrogen Bond Donors 11Both molecules retain the crucial hydrogen bond donor on the pyrrole nitrogen.
Hydrogen Bond Acceptors 01The key difference lies in the additional hydrogen bond acceptor of the pyridine nitrogen in the azaindole, which can lead to novel and enhanced target interactions.

Experimental Validation: A Step-by-Step Guide

The following protocols outline a comprehensive strategy for the validation of 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine as a bioisostere. For the purpose of this guide, we will use a generic kinase target where an analogous indole-based inhibitor has shown activity.

Workflow for Bioisostere Validation

G cluster_0 Phase 1: Synthesis & Physicochemical Characterization cluster_1 Phase 2: In Vitro Biological Evaluation cluster_2 Phase 3: ADME & In Vivo Profiling Synthesis Synthesis of Indole and Azaindole Analogs PhysChem Comparative Physicochemical Profiling (Solubility, LogD, pKa) Synthesis->PhysChem BiochemAssay Biochemical Assay (e.g., Kinase Inhibition IC50) PhysChem->BiochemAssay CellAssay Cell-Based Potency Assay (e.g., p-Substrate Inhibition) BiochemAssay->CellAssay Selectivity Kinase Selectivity Profiling CellAssay->Selectivity MetStab Metabolic Stability (Microsomes, Hepatocytes) Selectivity->MetStab Permeability Cell Permeability (e.g., Caco-2) MetStab->Permeability PK Pharmacokinetic Studies in Rodents Permeability->PK Conclusion Data Analysis & Conclusion on Bioisosteric Equivalence PK->Conclusion

Caption: A phased approach to the validation of a bioisostere.

Synthesis of 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine

While commercially available from suppliers such as BLDpharm[11], understanding the synthetic route is crucial for potential future derivatization. A common approach involves the iodination of the corresponding 4-fluoro-7-azaindole.

Protocol:

  • To a solution of 4-fluoro-1H-pyrrolo[2,3-b]pyridine in a suitable solvent (e.g., N,N-dimethylformamide), add N-iodosuccinimide (NIS).

  • Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine.

In Vitro Kinase Inhibition Assay

This experiment directly compares the inhibitory potency of the two compounds against the target kinase.

Protocol:

  • Prepare a series of dilutions for both the indole and 7-azaindole compounds in DMSO.

  • In a 384-well plate, add the kinase, a suitable substrate (e.g., a peptide), and ATP.

  • Add the serially diluted compounds to the wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Add a detection reagent that measures the amount of phosphorylated substrate (e.g., using a luminescence-based assay).

  • Read the plate on a suitable plate reader.

  • Calculate the IC50 values for each compound by fitting the data to a four-parameter logistic equation.

Cell-Based Target Engagement Assay

This assay determines if the compounds can inhibit the target kinase within a cellular context.

Protocol:

  • Plate a relevant cancer cell line (e.g., one that is dependent on the target kinase) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the indole and 7-azaindole compounds for a specified time (e.g., 2 hours).

  • Lyse the cells and perform a Western blot or an ELISA to measure the levels of the phosphorylated downstream substrate of the target kinase.

  • Quantify the band intensities or ELISA signal and normalize to a loading control (e.g., total protein or a housekeeping gene).

  • Calculate the EC50 values for the inhibition of substrate phosphorylation.

Metabolic Stability Assay

This experiment provides an early indication of the compound's metabolic liabilities.

Protocol:

  • Incubate a low concentration (e.g., 1 µM) of the indole and 7-azaindole compounds with liver microsomes (human or rodent) in the presence of NADPH.

  • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the amount of parent compound remaining.

  • Calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).

Data Interpretation and the Path Forward

The successful validation of 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine as a bioisostere for its indole counterpart would be demonstrated by the following outcomes:

  • Similar or Improved Potency: The IC50 and EC50 values for the 7-azaindole should be comparable to, or ideally better than, the indole analog.

  • Favorable Physicochemical Properties: The 7-azaindole should exhibit improved aqueous solubility and potentially a more optimal LogD.

  • Enhanced Metabolic Stability: A longer half-life in the metabolic stability assay would suggest a potential for improved in vivo exposure.

Should these criteria be met, 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine can be considered a validated and potentially superior bioisostere, providing a solid foundation for further lead optimization efforts. The 3-iodo position offers a prime opportunity for the introduction of diverse chemical matter to further enhance potency and selectivity, leveraging the advantageous properties of the 7-azaindole core.[5]

Conclusion

The strategic replacement of an indole with a 7-azaindole scaffold is a well-established and powerful tactic in modern drug discovery.[12] This guide provides a robust, experimentally-driven framework for the validation of 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine as a bioisostere for its indole analog. By systematically evaluating the physicochemical properties, in vitro and cell-based potency, and metabolic stability, researchers can make data-driven decisions to advance more promising drug candidates. The potential for improved target engagement and a more favorable ADME profile makes this particular 7-azaindole a compelling scaffold for the development of next-generation therapeutics.

References

  • MDPI. (n.d.). Special Issue : Indole and Its Bioisosteric Replacements in Medicinal Chemistry. Retrieved from [Link]

  • Yang, C., et al. (2021). Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 223, 113661. Retrieved from [Link]

  • Macor, J. E., et al. (1987). Indazoles as indole bioisosteres: synthesis and evaluation of the tropanyl ester and amide of indazole-3-carboxylate as antagonists at peripheral neuronal (M) and muscle (N) nicotine receptors and at central serotonin (5-HT3) receptors. Journal of Medicinal Chemistry, 30(7), 1216-1222.
  • Yang, C., et al. (2021). Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation. ResearchGate. Retrieved from [Link]

  • Zhu, J., et al. (2018). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Molecules, 23(11), 2969. Retrieved from [Link]

  • Bollacke, A., et al. (2017). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 22(12), 2244. Retrieved from [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.
  • ResearchGate. (n.d.). The importance of indole and azaindole scaffold in the development of antitumor agents. Retrieved from [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529-2591.
  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Retrieved from [Link]

  • Yakugaku Zasshi. (2014). Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need. Journal of the Pharmaceutical Society of Japan, 134(10), 1015-1021.
  • Meanwell, N. A. (2016). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Burger's Medicinal Chemistry and Drug Discovery.
  • Zhang, Y., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry, 258, 115599. Retrieved from [Link]

  • MDPI. (2021). Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. Retrieved from [Link]

Sources

Comparative

The Strategic Versatility of 4-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine in Kinase Inhibitor Design: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, renowned for its ability to mimic the purine core...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, renowned for its ability to mimic the purine core of ATP and effectively bind to the hinge region of various protein kinases. The strategic introduction of fluorine and iodine at the 4- and 3-positions, respectively, creates a highly versatile building block: 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine . This guide delves into the structure-activity relationship (SAR) of derivatives originating from this scaffold, offering a comparative analysis of their performance as kinase inhibitors and providing insights into the rationale behind their design and synthesis.

The 4-fluoro substituent is not merely a placeholder; its strong electron-withdrawing nature can significantly modulate the pKa of the pyrrole nitrogen and the pyridine nitrogen, influencing the crucial hydrogen bonding interactions with the kinase hinge region. Furthermore, the C-F bond can form favorable orthogonal multipolar interactions with the protein backbone. The iodo group at the 3-position serves as an excellent handle for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This allows for the systematic introduction of diverse chemical moieties to explore the solvent-exposed region of the ATP-binding pocket, leading to the optimization of potency and selectivity.

Structure-Activity Relationship (SAR) Insights: From a Versatile Core to Potent Kinase Inhibitors

While direct systematic SAR studies on a simple series of 3-substituted-4-fluoro-1H-pyrrolo[2,3-b]pyridines are not extensively documented, a wealth of information can be gleaned from the numerous potent kinase inhibitors synthesized from this versatile intermediate. The key to understanding the SAR lies in analyzing the impact of the substituents introduced at the C3 position and other points of diversification.

The Crucial Role of the C3-Substituent in Targeting Different Kinases

The nature of the group replacing the iodine at the C3-position is a primary determinant of a derivative's kinase inhibitory profile. This substituent projects into the solvent-exposed region of the ATP binding site, and its interactions in this area are critical for achieving high potency and selectivity.

Table 1: Comparative Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives Against Various Kinases

Kinase TargetC3-Substituent ExampleOther Key ModificationsIC50 (nM)Reference
FGFR1 3,5-dimethoxyphenyl5-trifluoromethyl7[1]
FGFR2 3,5-dimethoxyphenyl5-trifluoromethyl9[1]
FGFR3 3,5-dimethoxyphenyl5-trifluoromethyl25[1]
GSK-3β 5-phenyl-N-(4-phenylpyridin-3-yl)carboxamideN/A0.22[2]
JAK1 Pyrazole derivatives4-amino-(1H)-pyrazole3.4[3]
JAK2 Pyrazole derivatives4-amino-(1H)-pyrazole2.2[3]
JAK3 Pyrazole derivatives4-amino-(1H)-pyrazole3.5[3]
c-Met 1-(4-fluorophenyl)-2-oxo-N-(4-((2-(thiophen-3-yl)-3H-imidazo[4,5-b]pyridin-7-yl)oxy)phenyl)-1,2-dihydropyridine-3-carboxamideEther linkage at C4Potent inhibition[4]

Fibroblast Growth Factor Receptor (FGFR) Inhibitors:

Derivatives targeting FGFRs often feature aryl or heteroaryl groups at the C3-position. For instance, the introduction of a 3,5-dimethoxyphenyl group at C3, combined with a trifluoromethyl group at C5, leads to potent pan-FGFR inhibitors. The 3,5-dimethoxyphenyl moiety occupies a hydrophobic pocket, while the trifluoromethyl group at C5 can form a hydrogen bond with the backbone amide of Gly485 in FGFR1, significantly enhancing potency.[1]

Glycogen Synthase Kinase 3β (GSK-3β) Inhibitors:

For GSK-3β, a more extended and complex substituent at C3 has proven effective. A 5-phenyl-N-(4-phenylpyridin-3-yl)carboxamide group at the C3 position of the pyrrolo[2,3-b]pyridine core results in a highly potent inhibitor with an IC50 in the sub-nanomolar range.[2] This highlights the importance of exploring larger and more functionalized side chains at C3 to achieve high affinity for certain kinases.

Janus Kinase (JAK) Inhibitors:

In the case of JAK inhibitors, pyrazole-containing moieties at the C3 position have been shown to be beneficial. These groups can form additional hydrogen bonds and hydrophobic interactions within the active site, contributing to high potency across the JAK family.[3]

The Influence of the 4-Fluoro Substituent

The 4-fluoro group plays a subtle but important role. Its electron-withdrawing effect can fine-tune the basicity of the pyridine nitrogen, which is a key hydrogen bond acceptor for the hinge region of most kinases. This can lead to improved binding affinity and selectivity compared to non-fluorinated analogues.

Logical Relationships in SAR

The following diagram illustrates the key structural modifications on the 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine scaffold and their impact on kinase inhibitory activity.

SAR_Logic Scaffold 4-Fluoro-3-Iodo-1H-pyrrolo[2,3-b]pyridine (Versatile Intermediate) C3_Mod C3-Position Modification (via Cross-Coupling) Scaffold->C3_Mod Suzuki, Sonogashira, Buchwald-Hartwig, etc. Other_Mods Modifications at other positions (e.g., C5, N1) Scaffold->Other_Mods Potency Increased Potency C3_Mod->Potency Selectivity Altered Selectivity C3_Mod->Selectivity Other_Mods->Potency Other_Mods->Selectivity Workflow Start 4-Fluoro-3-Iodo-1H-pyrrolo[2,3-b]pyridine Scaffold Synthesis Parallel Synthesis of C3-Substituted Analogs (e.g., Suzuki Coupling) Start->Synthesis Screening Primary Kinase Screening (e.g., FGFR, JAK, GSK-3β) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Optimization Lead Optimization (Potency, Selectivity, ADME) SAR->Optimization SAR->Optimization Candidate Preclinical Candidate Optimization->Candidate

Sources

Validation

A Comparative Guide to In Vitro Assay Validation for FGFR Inhibitors Derived from 4-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine

This guide provides a comprehensive framework for the in vitro validation of Fibroblast Growth Factor Receptor (FGFR) inhibitors, with a specific focus on compounds derived from the 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyrid...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro validation of Fibroblast Growth Factor Receptor (FGFR) inhibitors, with a specific focus on compounds derived from the 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine scaffold. As researchers and drug development professionals, a robust and logical assay cascade is paramount for accurately characterizing the potency, selectivity, and cellular activity of novel chemical entities. This document will detail the critical in vitro assays, explain the scientific rationale behind their selection and sequence, and provide actionable protocols to ensure data integrity and reproducibility.

The Critical Role of FGFR in Oncology and Targeted Therapy

Fibroblast Growth Factor Receptors (FGFRs) are a family of four receptor tyrosine kinases (FGFR1-4) that play a pivotal role in regulating essential cellular processes, including proliferation, survival, migration, and differentiation.[1][2] Dysregulation of FGFR signaling, through mechanisms such as gene amplification, mutations, or chromosomal translocations, is a known driver in a multitude of cancers, making FGFRs a compelling target for therapeutic intervention.[1][3][4] The development of small molecule inhibitors that can selectively block the ATP-binding site of FGFRs represents a promising strategy in precision oncology.[5][6][7] The 1H-pyrrolo[2,3-b]pyridine core is a privileged scaffold in kinase inhibitor design, and its derivatives have shown potent inhibitory activity against FGFRs.[8][9][10]

The FGFR Signaling Cascade: A Visual Overview

Upon binding of a fibroblast growth factor (FGF) ligand, FGFRs dimerize, leading to the autophosphorylation of tyrosine residues within the intracellular kinase domain. This phosphorylation event creates docking sites for adaptor proteins like FRS2, which in turn recruit other signaling molecules to activate downstream pathways, primarily the RAS-MAPK-ERK and PI3K-AKT pathways, driving cell proliferation and survival.[5]

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization FGFR_Active FGFR (Active Dimer) FGFR->FGFR_Active Autophosphorylation FRS2 FRS2 FGFR_Active->FRS2 Phosphorylation PLCg PLCγ FGFR_Active->PLCg GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription PKC PKC PLCg->PKC PKC->Transcription Inhibitor 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine derivative Inhibitor->FGFR_Active Inhibition

Caption: The FGFR signaling pathway and the point of inhibition.

A Hierarchical Approach to In Vitro Validation

A tiered approach is essential for the efficient and cost-effective evaluation of novel inhibitors. This process begins with broad, high-throughput biochemical assays to determine direct enzyme inhibition, followed by more complex cell-based assays to assess activity in a physiological context, and finally, target engagement and selectivity profiling to build a comprehensive picture of the inhibitor's properties.

Assay_Workflow cluster_1 cluster_2 cluster_3 A Tier 1: Biochemical Potency B Tier 2: Cellular Activity A->B A1 ADP-Glo™ Kinase Assay (IC50 Determination) C Tier 3: Target Engagement & Selectivity B->C B1 CellTiter-Glo® Viability Assay (GI50 Determination) C1 NanoBRET™ Target Engagement Assay (Intracellular IC50) B2 Western Blot (Phospho-FGFR/ERK Analysis) B1->B2 C2 Kinome-wide Selectivity Profiling C1->C2

Caption: A tiered workflow for in vitro validation of FGFR inhibitors.

Tier 1: Biochemical Potency Assessment

The initial step is to determine the direct inhibitory effect of the compounds on the enzymatic activity of the target kinase. This is typically achieved through a biochemical assay using purified, recombinant FGFR kinase domain.

Comparison of Biochemical Assay Formats
Assay PrincipleTechnologyAdvantagesDisadvantagesRecommended For
ADP Quantitation Luminescence (e.g., ADP-Glo™)Universal for all kinases, high sensitivity, wide dynamic range, resistant to signal interference.[11][12]Indirect measurement of kinase activity.High-throughput screening (HTS) and IC50 determination.
ATP Depletion Luminescence (e.g., Kinase-Glo®)Simple "add-mix-measure" format, high signal-to-background ratio.[13]Can be affected by ATPase contamination.HTS and IC50 determination.
Phosphorylation Detection Fluorescence (e.g., HTRF®)Direct measurement of substrate phosphorylation, homogeneous format.[14]Requires specific antibodies for each substrate.Mechanistic studies and validation.
Radiometric 32P or 33P ATPGold standard for sensitivity and direct measurement.Use of hazardous radioactive materials, labor-intensive.[15]Orthogonal validation of key compounds.

For initial screening and IC50 determination of our 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine series, the ADP-Glo™ Kinase Assay is the recommended choice due to its universality, robustness, and high-throughput compatibility.[11][16]

Experimental Protocol: ADP-Glo™ Kinase Assay for FGFR3

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) for a test compound against FGFR3.

  • Reagent Preparation:

    • Prepare a 2X solution of FGFR3 enzyme and a 2X solution of the poly(Glu,Tyr) 4:1 substrate in kinase reaction buffer.

    • Perform a serial dilution of the test compound (derived from the 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine scaffold) in the reaction buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the test compound at various concentrations.

    • Add 2.5 µL of the 2X enzyme/substrate mixture to initiate the reaction.

    • Incubate at room temperature for 60 minutes.

  • Signal Generation and Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[17]

    • Incubate at room temperature for 40 minutes.[17]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[17]

    • Incubate at room temperature for 30 minutes.[16]

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Data Comparison
CompoundScaffoldFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
Compound 4h 1H-pyrrolo[2,3-b]pyridine7925712
AZD4547 Pyrazolo[3,4-d]pyrimidine0.22.51.8158
PD173074 Pyrido[2,3-d]pyrimidine~25>1000~25>1000

Data for Compound 4h is from a published study on 1H-pyrrolo[2,3-b]pyridine derivatives.[8] Data for AZD4547 and PD173074 are from public sources and serve as comparative benchmarks.[6]

Tier 2: Cellular Activity Assessment

While biochemical assays are crucial for determining direct target inhibition, they do not account for cell permeability, off-target effects, or the complex intracellular environment. Therefore, cell-based assays are a critical next step.

Comparison of Cellular Assay Formats
Assay PrincipleTechnologyAdvantagesDisadvantagesRecommended For
Cell Viability Luminescence (e.g., CellTiter-Glo®)Measures metabolic activity, simple and robust format, high-throughput.[18][19]Indirect measure of proliferation/cytotoxicity.Determining growth inhibition (GI50) and cytotoxicity.
Target Phosphorylation Western Blot / ELISADirect measure of target inhibition in a cellular context.Lower throughput, requires specific antibodies.Confirming on-target activity and downstream pathway modulation.
Reporter Gene Luminescence/FluorescenceCan be engineered for specific pathways.Requires genetically modified cell lines.[20]Pathway-specific inhibitor screening.

The CellTiter-Glo® Luminescent Cell Viability Assay is an excellent first choice for assessing the antiproliferative effects of the inhibitors in cancer cell lines with known FGFR alterations.[18][21]

Experimental Protocol: CellTiter-Glo® Viability Assay

This protocol is designed to measure the effect of an FGFR inhibitor on the proliferation of a cancer cell line that is dependent on FGFR signaling (e.g., a cell line with an FGFR3 fusion).

  • Cell Seeding:

    • Seed cells in a 96-well, opaque-walled plate at a predetermined optimal density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the test compound.

    • Incubate for 72 hours.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for 30 minutes.[19][22]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[19][22]

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.[22]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[19][22]

    • Measure luminescence.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition relative to vehicle-treated controls.

    • Determine the GI50 (the concentration that causes 50% growth inhibition) by non-linear regression analysis.

Tier 3: Target Engagement and Selectivity Profiling

Confirming that a compound directly interacts with its intended target in a living cell is a crucial validation step. Furthermore, understanding the inhibitor's selectivity across the human kinome is essential for predicting potential off-target effects and therapeutic window.

Comparison of Target Engagement and Selectivity Assays
Assay PrincipleTechnologyAdvantagesDisadvantagesRecommended For
Target Engagement BRET (e.g., NanoBRET™)Measures compound binding in live cells, allows for affinity and residence time determination.[23][24]Requires expression of a luciferase-tagged target protein.Confirming intracellular target binding and determining cellular potency.
Selectivity Profiling Kinase Panel ScreeningComprehensive assessment of selectivity against a large number of kinases.[25][26]Can be costly, typically performed at a single compound concentration initially.Assessing off-target liabilities and guiding lead optimization.
Thermal Shift Assay FluorescenceLabel-free method to assess ligand binding.[25]May not be suitable for all protein targets.Orthogonal validation of binding.

The NanoBRET™ Target Engagement Assay provides a quantitative measure of compound binding to FGFR in live cells, offering a more direct assessment of target occupancy than downstream functional assays.[27][28] For selectivity, profiling against a broad kinase panel is the industry standard.[29][30]

Experimental Protocol: NanoBRET™ Target Engagement Assay

This protocol outlines the measurement of a compound's ability to displace a fluorescent tracer from an FGFR-NanoLuc® fusion protein in live cells.[31]

  • Cell Preparation:

    • Transfect cells with a vector encoding the FGFR-NanoLuc® fusion protein.

    • Plate the transfected cells in a 96-well plate.

  • Assay Procedure:

    • Treat the cells with a serial dilution of the test compound.

    • Add the NanoBRET™ tracer and the Nano-Glo® substrate.

    • Incubate to allow for binding equilibrium.

  • BRET Measurement:

    • Measure the luminescence at two wavelengths (donor and acceptor).

    • Calculate the BRET ratio.

  • Data Analysis:

    • Plot the BRET ratio against the compound concentration to determine the intracellular IC50.

Conclusion

The validation of FGFR inhibitors derived from the 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine scaffold requires a multi-tiered in vitro assay cascade. By systematically progressing from biochemical potency to cellular activity and finally to target engagement and selectivity, researchers can build a robust data package that provides a clear understanding of a compound's therapeutic potential. The methodologies and protocols outlined in this guide provide a scientifically sound framework for making informed decisions in the drug discovery process.

References

  • Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway in Cancer and Inflammation. Cells. [Link]

  • Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Frontiers in Pharmacology. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]

  • FGF/FGFR signaling pathway involved resistance in various cancer types. Journal of Hematology & Oncology. [Link]

  • CellTiter-Glo Assay - Oslo - OUH - Protocols. University of Oslo. [Link]

  • Principle of NanoBRET target engagement. A cell-permeable tracer as a... - ResearchGate. ResearchGate. [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics | Oxford Academic. [Link]

  • Kinase selectivity profiling by inhibitor affinity chromatography. PubMed. [Link]

  • Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway in Tumor. MDPI. [Link]

  • Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression. Frontiers. [Link]

  • NanoBRET Assay Services. Reaction Biology. [Link]

  • Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS. [Link]

  • NanoBRET™ Target Engagement for drug development. News-Medical.Net. [Link]

  • ADP Glo Protocol. Protocol Exchange. [Link]

  • Kinase Selectivity Panels. Reaction Biology. [Link]

  • ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table. ResearchGate. [Link]

  • Developing FGFR4 Inhibitors As Potential Anti-Cancer Agents Via In Silico Design, Supported by In Vitro and Cell-Based Testing. Bentham Science. [Link]

  • Kinase activity and inhibition of FGFR3 variants assessed in vitro and in cells. ScienceDirect. [Link]

  • Patient Selection Approaches in FGFR Inhibitor Trials—Many Paths to the Same End?. MDPI. [Link]

  • FGFR2 Assay Kit. BPS Bioscience. [Link]

  • FGFR2 Kinase Inhibitor Screening Assay Kit (DEIABL537). Creative Diagnostics. [Link]

  • A Structure-guided Approach to Creating Covalent FGFR Inhibitors. NIH. [Link]

  • Human FGFR1/2 Reporter Assay Kit. Indigo Biosciences. [Link]

  • Cell-based screen identifies porphyrins as FGFR3 activity inhibitors with therapeutic potential for achondroplasia and cancer. NIH. [Link]

  • Discovery of Novel FGFR1 Inhibitors via Pharmacophore Modeling and Scaffold Hopping: A Screening and Optimization Approach. MDPI. [Link]

  • Evaluation of an assay to predict response to a FGFR-inhibitor: Ver 1. Health Research Authority. [Link]

  • Second-Generation FGFR Inhibitors for the Treatment of Cancers Harboring Mutated FGFRs. PMC - NIH. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PMC - PubMed Central. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Semantic Scholar. [Link]

  • Facts and new hopes on selective FGFR inhibitors in solid tumors. PMC - PubMed Central. [Link]

  • FGFR-targeted therapeutics: clinical activity, mechanisms of resistance and new directions. Nature Reviews Clinical Oncology. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Palladium Catalysis for the Functionalization of 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine

The 7-azaindole scaffold, particularly its fluorinated derivatives like 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine, represents a cornerstone in modern medicinal chemistry. Its structural resemblance to indole allows it to...

Author: BenchChem Technical Support Team. Date: January 2026

The 7-azaindole scaffold, particularly its fluorinated derivatives like 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine, represents a cornerstone in modern medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, while the pyridine nitrogen introduces a key hydrogen bond acceptor site, profoundly influencing physicochemical and biological properties.[1] Consequently, the efficient and selective functionalization of this core is paramount for drug discovery programs, particularly in the development of kinase inhibitors.[2]

Palladium-catalyzed cross-coupling reactions are the preeminent tools for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the C-3 position of this valuable heterocycle. However, the 7-azaindole nucleus presents unique challenges. The pyridine nitrogen can act as a ligand, potentially chelating the palladium center and inhibiting catalytic activity. Furthermore, the acidic N-H proton can compete in reactions, necessitating careful selection of bases and, in some cases, N-protection strategies.[1]

This guide provides a comparative analysis of various palladium catalyst systems for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions involving 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine. We will delve into the causality behind experimental choices, present comparative data, and provide robust, field-proven protocols to empower researchers in their synthetic endeavors.

Suzuki-Miyaura Coupling: Forging Key C-C Bonds

The Suzuki-Miyaura reaction is a versatile and widely used method for creating biaryl or vinyl-substituted 7-azaindoles. The choice of catalyst and ligand is critical to overcome the inherent challenges of the substrate and achieve high efficiency.

Mechanism Overview: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism begins with the oxidative addition of the aryl iodide to a Pd(0) species, which is either used directly or generated in situ from a Pd(II) precatalyst. This is followed by transmetalation with the boronic acid derivative, and the cycle concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[3]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII Ar-Pd(II)-I(L)₂ OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation R'-B(OH)₂ / Base PdII_R Ar-Pd(II)-R'(L)₂ Transmetalation->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Ar-R'

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Efficacy of Catalyst Systems

The performance of a Suzuki-Miyaura coupling is highly dependent on the palladium source, the ligand, and the base. While traditional catalysts can be effective, modern systems utilizing bulky, electron-rich phosphine ligands often provide superior results, especially for challenging substrates.

Catalyst SystemBaseSolventTemp (°C)Yield (%)Observations & Rationale
System A: Pd(OAc)₂ (5 mol%), LiCl, KOAcK₂CO₃DMF11060-86A classic, cost-effective system. LiCl is crucial for breaking up unreactive palladium dimers and facilitating the catalytic cycle. High temperatures are often required.[4]
System B: Pd₂(dba)₃ (5 mol%), SPhos (5 mol%)Cs₂CO₃Toluene/EtOH6067-93SPhos is a bulky biarylphosphine ligand that promotes fast oxidative addition and reductive elimination, allowing for lower temperatures and catalyst loadings. Cs₂CO₃ is a strong, soluble base often superior for heteroaryl couplings.[5]
System C: PdCl₂(dppf)Na₂CO₃DioxaneReflux~60Dppf is a bidentate ferrocenyl ligand that provides good stability and activity. It's a reliable choice for a wide range of substrates.[3]
System D: Pd(PPh₃)₄K₃PO₄Dioxane100VariableOften effective for activated substrates but can be sluggish with electron-rich or sterically hindered partners. Its air sensitivity is a practical drawback.

Expert Insight: For the 4-fluoro-3-iodo-7-azaindole substrate, System B (Pd₂(dba)₃/SPhos) is highly recommended. The electron-donating and sterically demanding nature of the SPhos ligand accelerates the key steps of the catalytic cycle and prevents catalyst inhibition by the pyridine nitrogen, leading to higher yields under milder conditions.[5] This system demonstrates superior chemoselectivity, which is critical when other reactive sites are present.[5]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a robust starting point based on the high-efficacy Pd₂(dba)₃/SPhos system.

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), cesium carbonate (Cs₂CO₃, 2.0 equiv), SPhos (5 mol %), and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 5 mol %).

  • Solvent Addition: Add a degassed 1:1 mixture of toluene and ethanol. The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration of the limiting reagent).

  • Reaction Conditions: Stir the mixture at 60 °C. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the C-3 arylated product.[5]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction provides a powerful and direct method for installing alkynyl groups, which are versatile handles for further synthetic transformations or key pharmacophores in their own right.

Mechanism Overview: The Dual-Catalyst Sonogashira Cycle

The Sonogashira reaction uniquely employs a dual catalytic system. The palladium cycle is similar to Suzuki, involving oxidative addition and reductive elimination. The copper cycle facilitates the crucial C-C bond formation by forming a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[6]

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)-I(L)₂ Pd0->PdII Ar-I Oxidative Addition PdII->Pd0 Ar-C≡C-R' Reductive Elimination Alkyne R'-C≡C-H Cu_Acetylide R'-C≡C-Cu Alkyne->Cu_Acetylide Base, Cu(I) CuI Cu(I) Cu_Acetylide->PdII Transmetalation

Caption: The interconnected Palladium and Copper cycles of the Sonogashira reaction.

Comparative Efficacy of Catalyst Systems

The classic Sonogashira conditions are generally robust for 7-azaindole substrates. The choice of palladium source and ligands can influence reaction times and yields.

Catalyst SystemBaseSolventTemp (°C)Yield (%)Observations & Rationale
System A: PdCl₂(PPh₃)₂, CuIEt₃NDMFRT - 60HighA widely used and reliable system. Triethylamine (Et₃N) serves as both the base and often as a solvent. The reaction is typically clean and efficient.[6]
System B: Pd(PPh₃)₄, CuIEt₃NDioxaneRT - 60HighSimilar to System A, using the pre-formed Pd(0) complex can sometimes offer faster initiation.[6]
System C: Pd(OAc)₂, PPh₃, CuIEt₃NDioxane60up to 94An effective system generated in situ. This avoids handling the more air-sensitive Pd(PPh₃)₄. This is particularly effective for N-acetyl protected azaindoles.[4]

Expert Insight: For the 4-fluoro-3-iodo-7-azaindole, System C offers a practical and highly efficient approach. Generating the active Pd(0) species from the more stable and less expensive Pd(OAc)₂ precursor is advantageous for scalability and reproducibility. N-protection (e.g., with an acetyl group) can prevent side reactions and improve solubility, often leading to higher yields.

Experimental Protocol: Sonogashira Coupling

This protocol is adapted for an N-acetylated substrate, a common strategy to enhance reactivity.

  • Reaction Setup: To a solution of N-acetyl-4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) in dioxane, add the terminal alkyne (1.2 equiv).

  • Catalyst and Base Addition: Add palladium(II) acetate (Pd(OAc)₂, 0.05 equiv), triphenylphosphine (PPh₃, 0.1 equiv), and copper(I) iodide (CuI, 0.1 equiv) to the mixture. Finally, add triethylamine (Et₃N, 2.0 equiv).

  • Reaction Conditions: Stir the mixture at 60 °C until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Heck Coupling: Olefin Functionalization

The Heck reaction enables the coupling of the 3-iodo-7-azaindole with alkenes, providing access to styrenyl and other vinyl-substituted derivatives. A fascinating aspect of this reaction is the ability to control the outcome by tuning the basicity of the reaction medium.

Mechanism Overview: The Heck Catalytic Cycle

The Heck reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the olefin into the Aryl-Pd bond. A subsequent β-hydride elimination releases the product and forms a hydrido-palladium complex, which is then converted back to the active Pd(0) catalyst by the base.

Heck_Cycle cluster_cycle Heck Coupling Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII Ar-Pd(II)-I(L)₂ OxAdd->PdII Insertion Olefin Insertion PdII->Insertion Olefin PdII_Alkyl R-CH₂-CH(Ar)-Pd(II)-I(L)₂ Insertion->PdII_Alkyl Elimination β-Hydride Elimination PdII_Alkyl->Elimination PdH H-Pd(II)-I(L)₂ Elimination->PdH Alkene Product BaseRegen Base PdH->BaseRegen HI BaseRegen->Pd0

Caption: The catalytic cycle for the Mizoroki-Heck cross-coupling reaction.

Controlling Reaction Pathways: Base Selection is Key

For the coupling of 4-iodo-1-acetyl-7-azaindole with methyl acrylate, the choice of base dictates the final product. This provides a powerful synthetic lever.

Catalyst SystemBaseSolventProductYield (%)Rationale
System A: Pd(OAc)₂ (10 mol%)NEt₃DMFHeck Product38Triethylamine (NEt₃) is a non-nucleophilic base. It facilitates the regeneration of the Pd(0) catalyst without interfering with the acrylate, leading to the standard Heck coupling product.[4]
System B: Pd(OAc)₂ (10 mol%)K₂CO₃/KOAcDMFMichael Adduct58A more basic and potentially nucleophilic system (K₂CO₃/KOAc) can promote a tandem Heck-Michael addition sequence. After the initial Heck coupling, the regenerated base or another nucleophile present adds to the electron-deficient double bond of the product.[4]

Expert Insight: This base-dependent product divergence is a critical consideration. To obtain the direct vinylated product, a non-nucleophilic amine base like triethylamine or diisopropylethylamine is the correct choice. If a subsequent intramolecular cyclization or addition is desired, a stronger inorganic base might be employed to facilitate a one-pot tandem reaction. For straightforward Heck coupling, System A is the method of choice.

Experimental Protocol: Heck Coupling

This protocol is designed to favor the formation of the direct Heck product.

  • Reaction Setup: In a sealed tube, dissolve N-acetyl-4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) and the desired alkene (e.g., methyl acrylate, 1.5 equiv) in DMF.

  • Catalyst and Base Addition: Add palladium(II) acetate (Pd(OAc)₂, 0.1 equiv) and triethylamine (NEt₃, 2.0 equiv).

  • Reaction Conditions: Seal the tube and heat the mixture to 110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic phase with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the residue by flash column chromatography to yield the C-3 vinylated product.[4]

Buchwald-Hartwig Amination: Accessing C-N Linkages

Forming a C-N bond at the C-4 position of a 7-azaindole is a common objective in medicinal chemistry. The Buchwald-Hartwig amination is the premier method for this transformation, but it requires specialized catalyst systems; traditional catalysts like Pd(PPh₃)₄ are generally ineffective for coupling amines with unactivated aryl halides.[7]

Mechanism Overview: The Buchwald-Hartwig Cycle

The cycle is initiated by oxidative addition of the aryl halide to Pd(0). The resulting palladium(II) complex then coordinates the amine. A base deprotonates the coordinated amine to form a palladium amido complex. The final, and often rate-limiting, step is reductive elimination, which forms the C-N bond and regenerates the Pd(0) catalyst. Bulky, electron-rich ligands are essential to promote this final step.[8]

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L) OxAdd->PdII AmineCoord Amine Coordination & Deprotonation PdII->AmineCoord R₂NH / Base PdAmido Ar-Pd(II)-NR₂(L) AmineCoord->PdAmido RedElim Reductive Elimination PdAmido->RedElim RedElim->Pd0 Ar-NR₂

Caption: The catalytic cycle for the Buchwald-Hartwig C-N cross-coupling reaction.

Comparative Efficacy of Catalyst Systems

The success of the Buchwald-Hartwig amination on halo-7-azaindoles hinges almost entirely on the choice of a modern, specialized ligand.

Catalyst SystemBaseSolventTemp (°C)Yield (%)Observations & Rationale
System A: Pd(OAc)₂ / XantphosCs₂CO₃Dioxane100-11085-90Xantphos is a wide bite-angle ligand that is highly effective for C-N coupling. The combination with Pd(OAc)₂ and Cs₂CO₃ is a robust system for coupling a variety of amines and amides with N-protected 4-bromo-7-azaindoles.[9]
System B: RuPhos-Pd G2 PrecatalystLiHMDSToluene100HighBuchwald precatalysts are air-stable, well-defined complexes that provide highly active and reproducible results. RuPhos is an excellent ligand for coupling primary and secondary amines. LiHMDS is a strong, non-nucleophilic base suitable for unprotected halo-azaindoles.[1]
System C: Pd₂(dba)₃ / XPhosK₂CO₃Dioxane100VariableXPhos is another highly effective Buchwald ligand. However, with some amine substrates, bulkier ligands can sometimes lead to lower yields compared to alternatives like Xantphos or SPhos.[9]

Expert Insight: For coupling amines with the 4-fluoro-3-iodo-7-azaindole core (or more commonly, a 4-halo derivative after C-3 functionalization), using a Buchwald precatalyst (System B) is the state-of-the-art approach.[1] These precatalysts ensure efficient generation of the active monoligated Pd(0) species, which is crucial for these challenging transformations. The use of a strong, hindered base like LiHMDS is often necessary to deprotonate the amine without competing side reactions, especially if the azaindole N-H is unprotected.[1]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol uses a modern precatalyst for the amination of an unprotected 4-halo-7-azaindole.

  • Reaction Setup: In a glovebox, add the 4-halo-7-azaindole (1.0 equiv), the amine (1.2 equiv), LiHMDS (1.5 equiv), and the RuPhos-Pd G2 precatalyst (2 mol %) to a dry reaction vial.

  • Solvent Addition: Add anhydrous, degassed toluene.

  • Reaction Conditions: Seal the vial and heat to 100 °C with vigorous stirring. Monitor the reaction by LC-MS.

  • Work-up: After cooling, quench the reaction carefully with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solution. Purify the crude material by flash column chromatography to obtain the desired 4-amino-7-azaindole derivative.[1]

Conclusion

The functionalization of 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine via palladium-catalyzed cross-coupling is a powerful strategy in drug discovery. While classic catalysts like Pd(PPh₃)₄ and Pd(OAc)₂ have their place, particularly in Sonogashira and standard Heck reactions, the superior efficacy of modern catalyst systems is undeniable. For Suzuki-Miyaura and Buchwald-Hartwig reactions, the use of bulky, electron-rich biarylphosphine ligands (e.g., SPhos, RuPhos, Xantphos) is critical for achieving high yields under mild conditions. These advanced systems effectively mitigate catalyst inhibition by the substrate's pyridine nitrogen and promote the often difficult reductive elimination step. By understanding the mechanistic principles and carefully selecting the catalyst, base, and solvent system for the desired transformation, researchers can efficiently and reliably access a diverse array of novel 7-azaindole derivatives.

References

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). Molecules. [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). MDPI. [Link]

  • Synthesis of Indolequinones via a Sonogashira Coupling/Cyclization Cascade Reaction. (2010). ResearchGate. [Link]

  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. (2013). Beilstein Journal of Organic Chemistry. [Link]

  • Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. (2013). SciELO. [Link]

  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022). Beilstein Journal of Organic Chemistry. [Link]

  • Sonogashira mediated synthesis of 5-nitro-7-azaindole. ResearchGate. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). ACS Publications. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]

  • The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. (2018). MDPI. [Link]

  • Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Atlanchim Pharma. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2018). MDPI. [Link]

  • Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. (2008). ResearchGate. [Link]

  • Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Sci-Hub. [Link]

  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. (2023). ACS Omega. [Link]

  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. (2018). MDPI. [Link]

  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. (2010). Organic Letters. [Link]

  • Buchwald-Hartwig amination. (2023). YouTube. [Link]

  • Supported palladium catalysts for suzuki reactions: Structure-property relationships, optimized reaction protocol and control of palladium leaching. (2008). Technical University of Munich. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Palladium-catalyzed synthesis of pyrrole-, indole- and phenanthridine-fused polycyclic aromatic compounds from ortho-dihaloarene. RosDok. [Link]

  • Favorite "all-purpose" Pd catalyst?. (2016). Reddit. [Link]

  • Heck-Mizoroki reaction of 4-iodo-1H-pyrazoles. (2011). HETEROCYCLES. [Link]

  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (2018). MDPI. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2020). Molecules. [Link]

  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (2018). ResearchGate. [Link]

  • Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. (2022). Faraday Discussions. [Link]

  • Vibrational and DFT Studies and Anticancer Activity of Novel Pd(II) and Pt(II) Complexes with Chloro Derivatives of 7-Azaindole-3-Carbaldehyde. (2024). MDPI. [Link]

  • Which one is more efficient catalyst for the Negishi coupling out of Pd(PPh3)4 or PdCl2(dppf)?. (2015). ResearchGate. [Link]

Sources

Validation

The Rise of 7-Azaindole Scaffolds: A Head-to-Head Comparison of Novel 4-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine Based Kinase Inhibitors Against Clinically Approved Drugs

In the landscape of targeted therapy, the quest for kinase inhibitors with improved potency and selectivity is a continuous endeavor. The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, has emerged as a privileged scaffold in...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted therapy, the quest for kinase inhibitors with improved potency and selectivity is a continuous endeavor. The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, has emerged as a privileged scaffold in medicinal chemistry, largely due to its structural resemblance to purine and its capacity to form crucial hydrogen bond interactions with the hinge region of kinase active sites.[1] Modifications on this core structure, such as the introduction of fluoro and iodo moieties, can significantly alter the inhibitor's pharmacological profile. This guide provides a detailed head-to-head comparison of a representative Janus Kinase (JAK) inhibitor derived from the 1H-pyrrolo[2,3-b]pyridine scaffold against established, clinically approved JAK inhibitors, Tofacitinib and Baricitinib.

This analysis is designed for researchers, scientists, and drug development professionals, offering an in-depth look at the comparative efficacy, selectivity, and underlying experimental methodologies. While the specific 4-fluoro-3-iodo substituted derivative's comprehensive data is not extensively available in public literature, we will utilize a closely related and well-characterized compound from the same structural family to draw meaningful comparisons and guide future research.

The JAK-STAT Pathway: A Critical Target in Immunity and Disease

The Janus kinase (JAK) family, comprising four non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2), plays a pivotal role in cytokine signaling.[2] Upon cytokine binding to their cognate receptors, JAKs are activated, leading to the phosphorylation of Signal Transducers and Activators of Transcription (STATs).[3] These phosphorylated STATs then translocate to the nucleus to regulate gene expression, orchestrating cellular responses such as proliferation, differentiation, and inflammation.[4] Dysregulation of the JAK-STAT pathway is a hallmark of numerous autoimmune diseases and cancers, making it a prime target for therapeutic intervention.

Mechanism of Action of JAK Inhibitors

Both the novel 1H-pyrrolo[2,3-b]pyridine-based inhibitors and the established drugs like Tofacitinib function as ATP-competitive inhibitors. They bind to the ATP-binding site within the kinase domain of JAKs, preventing the phosphorylation of STATs and thereby blocking the downstream signaling cascade.[5] The selectivity of these inhibitors for different JAK isoforms is a critical determinant of their efficacy and safety profiles.[6] For instance, inhibition of JAK3, which is primarily expressed in hematopoietic cells, is a key strategy for immunosuppression.[7] Conversely, off-target inhibition of JAK2 can lead to hematological side effects.

JAK_STAT_Pathway Figure 1: The JAK-STAT Signaling Pathway and Point of Inhibition Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus 4. Dimerization & Translocation Gene Gene Transcription Nucleus->Gene 5. Gene Regulation Inhibitor JAK Inhibitor (e.g., 1H-pyrrolo[2,3-b]pyridine derivative) Inhibitor->JAK Inhibition

Figure 1: The JAK-STAT Signaling Pathway and Point of Inhibition

Head-to-Head Performance: A Comparative Analysis

For this comparison, we will use data for Compound 14c , a well-characterized 1H-pyrrolo[2,3-b]pyridine derivative targeting JAK3, as described in the literature.[7] We will compare its in vitro potency (IC50) against the first-generation JAK inhibitors, Tofacitinib and Baricitinib.

Disclaimer: The IC50 values presented below are compiled from different studies. Direct comparison should be approached with caution as experimental conditions can vary between laboratories. However, this table provides a valuable overview of the relative potencies and selectivities.

CompoundTargetIC50 (nM)Selectivity ProfileReference
Compound 14c JAK1 160Moderately selective for JAK3 over JAK1 and JAK2.[7]
JAK2 >1000[7]
JAK3 1.3 [7]
TYK2 N/A
Tofacitinib JAK1 112Pan-JAK inhibitor with preference for JAK1 and JAK3.
JAK2 20
JAK3 1
TYK2 410[6]
Baricitinib JAK1 5.9Potent inhibitor of JAK1 and JAK2.[6]
JAK2 5.7[6]
JAK3 >400[6]
TYK2 53[6]

From this data, Compound 14c demonstrates potent inhibition of JAK3 with an IC50 of 1.3 nM.[7] Importantly, it shows significant selectivity over JAK1 (approximately 123-fold) and even greater selectivity over JAK2 (>769-fold).[7] This profile is desirable for minimizing off-target effects associated with JAK1 and JAK2 inhibition.

In comparison, Tofacitinib, while also a potent JAK3 inhibitor, exhibits less selectivity against JAK1 and particularly JAK2. Baricitinib is most potent against JAK1 and JAK2, with significantly less activity against JAK3 and TYK2.[6]

Experimental Protocols: A Guide to In Vitro Characterization

To ensure the scientific integrity of inhibitor characterization, standardized and robust experimental protocols are paramount. Below are detailed methodologies for key assays used in the evaluation of JAK inhibitors.

In Vitro Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantifies the inhibitory effect of a compound on the enzymatic activity of a specific kinase.

TR_FRET_Workflow Figure 2: TR-FRET Kinase Assay Workflow Start Start Dispense Dispense Kinase, Substrate, and Inhibitor Solution Start->Dispense Incubate1 Incubate at Room Temperature Dispense->Incubate1 AddATP Add ATP to Initiate Reaction Incubate1->AddATP Incubate2 Incubate for Kinase Reaction AddATP->Incubate2 AddDetection Add TR-FRET Detection Reagents (Antibody and Acceptor) Incubate2->AddDetection Incubate3 Incubate for Signal Development AddDetection->Incubate3 Read Read Plate on TR-FRET Reader Incubate3->Read Analyze Analyze Data and Calculate IC50 Read->Analyze End End Analyze->End

Sources

Comparative

The 4-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine Scaffold: A Comparative Guide to Kinase Inhibitor Cross-Reactivity

Introduction: The Privileged Scaffold in Kinase Inhibitor Design The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry, frequently utilized for the developmen...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Kinase Inhibitor Design

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry, frequently utilized for the development of potent and selective kinase inhibitors. Its unique structural and electronic properties allow for key interactions within the ATP-binding pocket of a wide range of kinases, making it a versatile starting point for drug discovery. The specific substitution pattern of a 4-fluoro and 3-iodo group on this scaffold provides medicinal chemists with strategic vectors for chemical modification to enhance potency and modulate selectivity. The fluorine atom can improve metabolic stability and binding affinity through hydrogen bonding, while the iodine atom serves as a convenient handle for cross-coupling reactions to introduce various moieties that can probe different regions of the kinase active site.

This guide provides a comparative analysis of the cross-reactivity profiles of kinase inhibitors based on the 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine scaffold and its close analogs. We will delve into the experimental data that underpins our understanding of their selectivity and discuss the implications for drug development.

Primary Kinase Targets and Therapeutic Landscape

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been successfully developed to target a diverse array of kinases implicated in various diseases, most notably cancer and inflammatory disorders. Key examples include:

  • Janus Kinases (JAKs): Particularly JAK3, which plays a crucial role in cytokine signaling in immune cells. Inhibitors of JAK3 are valuable for the treatment of autoimmune diseases like rheumatoid arthritis and for preventing organ transplant rejection[1].

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a known driver in multiple cancers. Potent and selective FGFR inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold have been developed to combat these malignancies[2].

  • Colony-Stimulating Factor 1 Receptor (CSF1R): This receptor is critical for the survival and differentiation of macrophages. CSF1R inhibitors are being investigated for their potential in treating various cancers and inflammatory conditions.

  • Cyclin-Dependent Kinase 8 (CDK8): CDK8 is a transcriptional regulator implicated in colorectal and other cancers. The 1H-pyrrolo[2,3-b]pyridine scaffold has served as a foundation for the discovery of potent CDK8 inhibitors[3].

  • Glycogen Synthase Kinase 3β (GSK-3β): This kinase is a key target in neurodegenerative diseases such as Alzheimer's disease. Novel pyrrolo[2,3-b]pyridine derivatives have demonstrated potent and selective inhibition of GSK-3β[4].

The therapeutic potential of these inhibitors is intrinsically linked to their selectivity. Off-target kinase inhibition can lead to unforeseen side effects or, in some cases, beneficial polypharmacology. Therefore, a thorough understanding of the cross-reactivity profile is paramount.

Comparative Cross-Reactivity Analysis: A Look at the Data

Data Presentation:

The following tables summarize the inhibitory activity and selectivity of representative compounds from the 1H-pyrrolo[2,3-b]pyridine class against their primary targets and a selection of off-target kinases. It is important to note that the data is compiled from different studies and assay conditions may vary.

Table 1: Inhibitory Activity of Representative 1H-pyrrolo[2,3-b]pyridine Derivatives

Compound IDPrimary TargetIC50 (nM)Source
Compound 14c JAK314[1]
Compound 4h FGFR17[2]
Compound 22 CDK848.6[3]
Compound 41 GSK-3β0.22[4]
Compound 12b CSF1RLow-nanomolar[5]

Table 2: Selectivity Profile of Representative 1H-pyrrolo[2,3-b]pyridine Derivatives

Compound IDPrimary TargetOff-Target KinaseFold Selectivity (vs. Primary Target)Source
Compound 14c JAK3JAK1~4x[1]
JAK2~3.5x[1]
Compound 4h FGFR1FGFR4>100x[2]
Compound 22 CDK8CDK7>4.4x[3]
Compound 41 GSK-3β>24 other kinasesGenerally high[4]
Compound 14c (CSF1R inhibitor analog) CSF1RFLT3Minimal inhibition at 1µM[5]
KITMinimal inhibition at 1µM[5]
PDGFRβMinimal inhibition at 1µM[5]

Interpretation of Cross-Reactivity Data:

The data, while not from a single comparative study, reveals important trends:

  • Achievable Selectivity: High degrees of selectivity can be achieved with the 1H-pyrrolo[2,3-b]pyridine scaffold. For instance, the FGFR inhibitor 4h shows excellent selectivity against FGFR4, which is often associated with gastrointestinal toxicities[3].

  • Challenges in Kinase Families: Achieving selectivity within highly homologous kinase families, such as the JAK family, remains a challenge. Compound 14c , while a potent JAK3 inhibitor, demonstrates only modest selectivity against other JAK isoforms[1].

  • Structure-Activity Relationship (SAR) is Key: The diverse primary targets of inhibitors based on this scaffold underscore the critical role of the specific chemical decorations. The substituents introduced via the 3-iodo position and other points on the scaffold dictate the specific interactions within the ATP binding pocket and ultimately determine the selectivity profile.

Experimental Workflow: Profiling Cross-Reactivity with Kinome Scanning

A robust and unbiased assessment of kinase inhibitor selectivity is achieved through kinome-wide profiling. The KINOMEscan™ platform (DiscoverX, now part of Eurofins) is a widely used competition binding assay for this purpose.

Principle of the KINOMEscan™ Assay

The KINOMEscan™ assay quantifies the ability of a test compound to displace a proprietary, immobilized, active-site-directed ligand from binding to a specific kinase. The amount of kinase bound to the immobilized ligand is measured via quantitative PCR (qPCR) of a unique DNA tag conjugated to each kinase. A reduction in the amount of bound kinase in the presence of the test compound indicates that the compound is binding to the kinase and competing with the immobilized ligand.

KINOMEscan_Principle cluster_0 Assay Components cluster_1 Binding Competition cluster_2 Quantification Kinase DNA-Tagged Kinase NoInhibitor Kinase binds immobilized ligand Kinase->NoInhibitor No Inhibitor WithInhibitor Inhibitor competes for binding Kinase->WithInhibitor Effective Inhibitor NoBinding Inhibitor does not bind Kinase->NoBinding Ineffective Inhibitor Ligand Immobilized Ligand Ligand->NoInhibitor Ligand->WithInhibitor Ligand->NoBinding Inhibitor Test Inhibitor Inhibitor->WithInhibitor Inhibitor->NoBinding qPCR qPCR of DNA Tag NoInhibitor->qPCR WithInhibitor->qPCR NoBinding->qPCR Result Quantify amount of bound kinase qPCR->Result

Step-by-Step KINOMEscan™ Protocol
  • Compound Preparation: The test inhibitor is serially diluted in DMSO to create a concentration range for determining the dissociation constant (Kd).

  • Assay Plate Preparation: The diluted test compound or DMSO (as a vehicle control) is added to the wells of a microtiter plate.

  • Addition of Kinase and Ligand: A mixture containing the DNA-tagged kinase and the immobilized ligand (on beads) is added to the wells.

  • Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.

  • Washing: The beads are washed to remove unbound kinase and test compound.

  • Elution and qPCR: The bound kinase is eluted, and the associated DNA tag is quantified using qPCR.

  • Data Analysis: The amount of bound kinase is compared between the test compound-treated wells and the DMSO control wells. The results are often expressed as a percentage of the control, and a dose-response curve is generated to calculate the Kd.

KINOMEscan_Workflow start Start compound_prep 1. Compound Dilution start->compound_prep plate_prep 2. Add Compound to Plate compound_prep->plate_prep reagent_add 3. Add Kinase & Immobilized Ligand plate_prep->reagent_add incubation 4. Incubate to Equilibrium reagent_add->incubation wash 5. Wash Beads incubation->wash elution_qpcr 6. Elution & qPCR wash->elution_qpcr data_analysis 7. Data Analysis (Kd determination) elution_qpcr->data_analysis end End data_analysis->end

Conclusion and Future Directions

The 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine scaffold is a highly versatile and valuable starting point for the design of potent kinase inhibitors. The available data, although fragmented, demonstrates that careful structural modifications can lead to compounds with high selectivity for their intended targets. However, achieving selectivity against closely related kinases remains a significant challenge that requires sophisticated medicinal chemistry strategies and comprehensive cross-reactivity profiling.

For researchers and drug development professionals, a thorough understanding of the potential off-target interactions of any new chemical entity based on this scaffold is critical. Kinome-wide screening methodologies, such as the KINOMEscan™ assay, provide an indispensable tool for generating a comprehensive selectivity profile, thereby enabling a more informed assessment of a compound's therapeutic potential and potential liabilities. Future work should focus on generating more systematic and directly comparative cross-reactivity data for inhibitors derived from this promising scaffold to better guide the development of the next generation of targeted therapies.

References

  • Nakajima, Y., et al. (2015). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Chemical & Pharmaceutical Bulletin, 63(5), 341-353. [Link]

  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(8), 1335-1341. [Link]

  • Reaction Biology. (2020). KINASE PROFILING & SCREENING. [Link]

  • DiscoverX Corporation. KINOMEscan® Kinase Profiling Platform. [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]

  • Wang, Y., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12226-12242. [Link]

  • Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329-336. [Link]

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]

  • Patel, H., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 28(19), 6908. [Link]

  • Antolin, A. A., et al. (2020). The kinase polypharmacology landscape of clinical PARP inhibitors. Scientific Reports, 10(1), 2999. [Link]

  • BMG LABTECH. (2020). Binding kinetics: high throughput assay for kinase inhibitors. [Link]

  • Eurofins DiscoverX. HitHunter Kinase Enzyme Activity Assay Kits. [Link]

  • Wu, H., et al. (2023). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry, 250, 115222. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine

As researchers and drug development professionals, our work with novel chemical entities demands not only precision in experimentation but also an unwavering commitment to safety and environmental stewardship. The compou...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only precision in experimentation but also an unwavering commitment to safety and environmental stewardship. The compound 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine, a halogenated heterocyclic compound, is a valuable building block in medicinal chemistry. However, its fluorine and iodine moieties necessitate a specific and rigorous disposal protocol.

This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound. The procedures outlined here are designed to be self-validating, ensuring that every step, from risk assessment to final waste handoff, protects laboratory personnel and ensures full regulatory compliance.

Hazard Identification and Essential Safety Profile

Before any handling or disposal, a thorough understanding of the compound's hazard profile is critical. This knowledge forms the basis for all safety and disposal decisions. 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine is classified with several key hazards that must be respected.

Table 1: GHS Hazard Classification

Hazard Class Hazard Statement GHS Pictogram
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed[1][2][3][4] GHS07 (Exclamation Mark)
Skin Irritation (Category 2) H315: Causes skin irritation[1][2][3] GHS07 (Exclamation Mark)
Eye Irritation (Category 2A) H319: Causes serious eye irritation[1][2][3][5] GHS07 (Exclamation Mark)

| Specific Target Organ Toxicity — Single Exposure (Category 3) | H335: May cause respiratory irritation[1][2][3] | GHS07 (Exclamation Mark) |

Causality Behind the Hazards:

  • Harmful if Swallowed: The compound's structure can interfere with biological processes if ingested.

  • Skin and Eye Irritation: The reactive nature of the halogenated pyridine ring can cause local irritation upon contact with skin and mucous membranes.

  • Respiratory Irritation: Fine particles of the solid compound can irritate the respiratory tract if inhaled.

These hazards mandate that the compound be treated as hazardous waste from the moment it is used.

Personal Protective Equipment (PPE) and Handling

Proper disposal begins with safe handling. The choice of PPE is a direct response to the identified hazards.

  • Eye Protection: Wear chemical safety goggles with side shields, as specified by EN 166 (EU) or NIOSH (US) standards.[5]

  • Hand Protection: Use nitrile or other chemically resistant gloves. Always inspect gloves before use and change them immediately if contamination occurs.

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of dust generation, consider additional protective clothing.

  • Ventilation: Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust or vapors.[2][6]

The Cornerstone of Disposal: Waste Segregation

The single most critical step in this process is correct waste segregation. Due to its chemical structure, 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine must be disposed of as Halogenated Organic Waste .

Why this is critical: Halogenated waste streams are typically incinerated at high temperatures in facilities equipped with specialized scrubbers.[7][8] These scrubbers are necessary to neutralize the acidic gases (such as hydrogen fluoride and hydrogen iodide) produced during combustion. Mixing this compound with non-halogenated waste can contaminate the entire batch, leading to regulatory fines, and can cause dangerous reactions or damage to disposal equipment.

Segregation Protocol:

  • DO: Collect all waste containing this compound in a designated, clearly labeled "Halogenated Organic Waste" container.[9][10]

  • DO NOT: Mix with non-halogenated solvents (e.g., acetone, hexane, methanol), strong acids, bases, or oxidizing agents.[6][9][10]

The following diagram illustrates the decision-making process for waste stream selection.

WasteDisposalWorkflow cluster_waste_type Identify Waste Form cluster_containers Select Correct Waste Container Start Waste Generated (4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine) IsSolid Is the waste primarily solid? (e.g., unused chemical, contaminated weigh paper, pipette tips) Start->IsSolid IsLiquid Is the waste primarily liquid? (e.g., solutions, rinsate from container decontamination) IsSolid->IsLiquid No SolidWaste Container: 'HALOGENATED SOLID WASTE' IsSolid->SolidWaste Yes LiquidWaste Container: 'HALOGENATED LIQUID WASTE' IsLiquid->LiquidWaste Yes End Store container securely for pickup by Environmental Health & Safety (EHS) SolidWaste->End LiquidWaste->End

Caption: Waste stream decision workflow for proper segregation.

Step-by-Step Disposal Protocols

Follow these detailed protocols for different types of waste generated.

Protocol 4.1: Disposal of Unused or Expired Solid Compound
  • Container Preparation: Obtain a designated "Halogenated Solid Waste" container from your institution's Environmental Health & Safety (EHS) department. Ensure it is clean, dry, and properly labeled before use.[9]

  • Waste Transfer: Inside a chemical fume hood, carefully transfer the solid waste into the container. Use a spatula or powder funnel to minimize dust creation.

  • Container Sealing: Securely close the container lid. Do not fill the container beyond 90% of its capacity to prevent over-pressurization and spills.[10]

  • Final Labeling: Ensure the label includes the full chemical name: "4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine" and an approximate quantity.

  • Storage: Store the sealed container in a designated satellite accumulation area until collection by EHS.

Protocol 4.2: Disposal of Contaminated Materials
  • Identification: Any disposable item that has come into direct contact with the compound is considered contaminated. This includes:

    • Gloves

    • Weighing papers

    • Pipette tips

    • Bench paper/absorbent pads used for cleanup

  • Collection: Place all these solid materials directly into the same "Halogenated Solid Waste" container used for the pure compound.

  • Sealing and Storage: Follow steps 3-5 from Protocol 4.1.

Protocol 4.3: Decontamination and Disposal of "Empty" Containers

An "empty" container is not truly empty and must be decontaminated before it can be discarded as non-hazardous waste.

  • Initial Rinse: Inside a chemical fume hood, rinse the container three times with a small amount of a suitable organic solvent (e.g., acetone or ethanol).

  • Rinsate Collection: This is the most critical step. All rinsate is considered halogenated liquid hazardous waste. Collect all three rinses in a designated "Halogenated Liquid Waste" container.[9]

  • Container Labeling: The liquid waste container must be labeled with the names of all constituents, including the solvent used for rinsing and "Trace 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine".

  • Final Disposal of Container: After triple-rinsing and air-drying in the fume hood, the original container can typically be disposed of in a glass or solid waste receptacle. Deface the original label to prevent confusion.

  • Storage of Rinsate: Seal the "Halogenated Liquid Waste" container and store it for EHS pickup.

Emergency Procedures: Spill and Exposure

In the event of an accident, a swift and correct response is vital.

Spill Management
  • Evacuate and Alert: Immediately alert colleagues in the area. If the spill is large or outside of a fume hood, evacuate the lab.

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • PPE: Don appropriate PPE, including double gloves, safety goggles, and a lab coat.

  • Contain and Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial spill kit absorbent. Do not use combustible materials like paper towels.[9]

  • Collect: Carefully sweep or scoop the absorbed material into a sealable container.

  • Dispose: Label the container as "Spill Debris containing 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine" and dispose of it in the "Halogenated Solid Waste" stream.

  • Decontaminate: Clean the spill area with a suitable solvent and paper towels, disposing of these materials as halogenated solid waste.

Personal Exposure
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[6][11] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6][11] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.

By adhering to these rigorous procedures, you ensure a safe laboratory environment and the responsible management of this important chemical reagent.

References

  • Iodine removing method in organic solvent. (1988). INIS-IAEA.
  • Statman, M., Blood, A. E., & Vinyard, H. T. (1969). Process for the removal of iodine from organic compounds (U.S. Patent No. 3,425,798). U.S. Patent and Trademark Office.
  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.
  • CymitQuimica. (2024). Safety Data Sheet: 4-Fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine.
  • Environmental Health & Safety, University of Wisconsin-Madison. Halogenated Waste.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Fisher Scientific. (2009). Safety Data Sheet: Pyridine.
  • U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Process for recovery of iodine from aqueous solutions containing iodinated organic compounds. (2001). Google Patents.
  • ChemScene. (2025). Safety Data Sheet: 6-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.
  • Fisher Scientific. (2010). Safety Data Sheet: 3-Fluoro-4-iodopyridine, 97%.
  • Gaber, M., Salama, A., & El-Molla, M. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. International Journal of Petrochemical Science & Engineering.
  • Pan, Y., Zhang, X., & Yang, M. (2012). Formation of iodinated disinfection by-products during oxidation of iodide-containing water with potassium permanganate. PubMed.
  • AA Blocks. (2025). Safety Data Sheet: 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde.
  • von Gunten, U., & Oliveras, Y. (1999). Oxidation of Iodide and Hypoiodous Acid in the Disinfection of Natural Waters. Environmental Science & Technology, ACS Publications.
  • Fisher Scientific. (2024). Safety Data Sheet: 4-Fluoro-2-iodoanline.
  • Capot Chemical Co., Ltd. (2019). MSDS of 4-chloro-7-fluoro-1H-pyrrolo[3,2-c]pyridine.
  • CymitQuimica. (2024). Safety Data Sheet: 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine.
  • ChemicalBook. (2025). 5-FLUORO-3-IODO-1H-PYRROLO[2,3-B]PYRIDINE - Safety Data Sheet.

Sources

Handling

Personal protective equipment for handling 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine

Essential Safety and Handling Guide: 4-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine This guide provides essential, immediate safety and logistical information for the handling and disposal of 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]...

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide: 4-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine

This guide provides essential, immediate safety and logistical information for the handling and disposal of 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine. It is designed for researchers, scientists, and drug development professionals to ensure the highest standards of laboratory safety. The protocols outlined herein are based on established best practices for handling halogenated heterocyclic compounds and should be used in conjunction with your institution's specific safety procedures and the supplier-provided Safety Data Sheet (SDS).

Hazard Assessment: Understanding the Risks

While a specific Safety Data Sheet (SDS) for 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine is not publicly available, data from the closely related isomer, 4-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine, provides critical insight into its potential hazards.[1] The Globally Harmonized System (GHS) classification for this isomer indicates the following potential risks[1]:

  • Acute Toxicity 4 (Oral): Harmful if swallowed.

  • Skin Irritation 2: Causes skin irritation.

  • Serious Eye Irritation 2: Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure 3 (Respiratory System): May cause respiratory irritation.

The presence of fluorine and iodine moieties necessitates additional caution. Fluorinated compounds can have complex metabolic fates, with some capable of producing toxic byproducts.[2] Similarly, iodinated organic compounds require careful handling and specialized disposal procedures to minimize environmental impact.[3]

It is imperative to obtain and thoroughly review the supplier-specific SDS for 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine before commencing any work.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is crucial when handling 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine, especially when dealing with the compound as a powder.[4][5] The following table summarizes the recommended PPE for various laboratory operations.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Aliquoting (Powder) Chemical splash goggles and a face shieldDouble-gloving with nitrile or neoprene glovesFlame-resistant lab coat, fully buttonedNIOSH-approved N95 or P100 respirator
Solution Preparation & Transfer Chemical splash gogglesNitrile or neoprene glovesFlame-resistant lab coatNot typically required if performed in a certified chemical fume hood
Reaction Setup & Workup Chemical splash gogglesNitrile or neoprene glovesFlame-resistant lab coatNot typically required if performed in a certified chemical fume hood
Spill Cleanup Chemical splash goggles and a face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant apron over a lab coatNIOSH-approved respirator with organic vapor and particulate cartridges
Step-by-Step PPE Protocol: Donning and Doffing

Proper donning and doffing of PPE are critical to prevent cross-contamination and exposure.

Donning Sequence:

  • Lab Coat: Put on a flame-resistant lab coat and fasten it completely.

  • Inner Gloves: Don the first pair of nitrile or neoprene gloves.

  • Respirator: If required, perform a fit check and don the respirator.

  • Eye and Face Protection: Put on chemical splash goggles, followed by a face shield if handling powders outside of a fume hood.

  • Outer Gloves: Don the second pair of gloves, ensuring they extend over the cuffs of the lab coat.

Doffing Sequence (to be performed in a designated area):

  • Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the exterior with your bare hands. Dispose of them in the appropriate hazardous waste container.

  • Face Shield and Goggles: Remove the face shield and goggles from the back to the front and place them in a designated area for decontamination.

  • Lab Coat: Unfasten the lab coat and roll it inside out as you remove it, avoiding contact with the contaminated exterior. Place it in a designated laundry receptacle.

  • Respirator: Remove the respirator without touching the front.

  • Inner Gloves: Remove the inner pair of gloves, again without touching the exterior.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Glove Selection and Integrity

The choice of glove material is critical for protection against halogenated organic compounds. Nitrile and neoprene gloves are recommended for handling pyridine and its derivatives.[6][7] However, it is essential to consult a glove compatibility chart from the manufacturer for the specific chemical being used.[8][9] Always inspect gloves for any signs of degradation or punctures before use. If a glove is compromised or comes into direct contact with the chemical, it should be removed and replaced immediately.[9]

Respiratory Protection Program

When handling 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine as a powder, especially outside of a certified chemical fume hood, respiratory protection is mandatory to prevent inhalation of airborne particles.[10][11] A NIOSH-approved N95 or P100 particulate respirator is the minimum requirement.[12] For situations with a higher risk of aerosol generation, a powered air-purifying respirator (PAPR) may be necessary. All personnel required to wear respirators must be part of a respiratory protection program that includes medical evaluation, fit testing, and training, in accordance with OSHA standards.[11]

Operational Plan: Engineering Controls and Safe Handling
  • Ventilation: All work with 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine, particularly the handling of the solid form, must be conducted in a properly functioning certified chemical fume hood to minimize inhalation exposure.[13]

  • Storage: Store the compound in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][14] The container should be tightly sealed to prevent the release of dust or vapors.[15]

  • Emergency Preparedness: An eyewash station and safety shower must be readily accessible in the immediate work area.[2] All personnel should be familiar with their location and operation.

Disposal Plan: Managing Halogenated Waste

The disposal of 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine and any contaminated materials must be handled as hazardous waste, in compliance with all local, state, and federal regulations.

  • Waste Segregation: Halogenated waste streams must be kept separate from non-halogenated waste. This is crucial for proper disposal, which often involves high-temperature incineration.

  • Solid Waste: Contaminated solid waste, such as gloves, weighing papers, and disposable lab coats, should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a sealed, labeled, and chemically resistant container. Do not pour this waste down the drain.[3]

  • Decontamination: All glassware and equipment should be decontaminated by rinsing with an appropriate solvent in a fume hood. The rinsate must be collected as hazardous waste.

  • Treatment of Iodinated Waste: For larger quantities of iodinated waste, consider pre-treatment by reduction with a reagent like sodium thiosulfate to convert the iodine to the less harmful iodide form before collection for disposal.[16] Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures.

Diagrams and Visual Aids

PPE Selection Workflow

PPE_Selection cluster_0 Hazard Assessment cluster_1 Task Evaluation cluster_2 PPE Determination Compound 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine SDS Consult Supplier SDS Compound->SDS Hazards Potential Hazards: - Acute Toxicity (Oral) - Skin/Eye Irritant - Respiratory Irritant SDS->Hazards Task What is the task? Hazards->Task Weighing Weighing Powder Task->Weighing Solid Solution Solution Work Task->Solution Liquid Spill Spill Cleanup Task->Spill Emergency PPE_Powder Required PPE: - Goggles & Face Shield - Double Nitrile/Neoprene Gloves - Lab Coat - N95/P100 Respirator Weighing->PPE_Powder PPE_Solution Required PPE: - Goggles - Nitrile/Neoprene Gloves - Lab Coat (in Fume Hood) Solution->PPE_Solution PPE_Spill Required PPE: - Goggles & Face Shield - Heavy-Duty Gloves - Chemical Apron - Respirator w/ Cartridges Spill->PPE_Spill

Caption: Decision-making workflow for selecting appropriate PPE.

References

  • How to Ensure Worker Respiratory Protection in Hazardous Industrial Environments. (2024-10-30). Available at: [Link]

  • Respirator for Chemicals | Protective Dust Mask. uvex safety. Available at: [Link]

  • Handling Hazardous Bulk Solids and Powders: Safety First!. De Dietrich. (2024-01-22). Available at: [Link]

  • OSHA Respiratory Protection Standards for hazmat workers. (2022-10-31). Available at: [Link]

  • Standard Operating Procedure for work with Chemical name/class: Iodine CAS #: 7553-56-2. Duke SMIF. (2018-11-02). Available at: [Link]

  • Elevating Workplace Safety in Powder Handling Systems. Available at: [Link]

  • Glove Compatibility. CP Lab Safety. Available at: [Link]

  • Iodine Disposal For Businesses. Collect and Recycle. Available at: [Link]

  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Available at: [Link]

  • How do you dispose of the iodine-starch complex after a redox titration?. Reddit. (2019-01-26). Available at: [Link]

  • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. Available at: [Link]

  • OSHA Glove Selection Chart. Environmental Health and Safety. Available at: [Link]

  • Nitrile Glove Chemical-Compatibility Reference. UPenn EHRS. Available at: [Link]

  • Safety Data Sheet - 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde. AA Blocks. (2025-01-18). Available at: [Link]

  • MSDS of 4-chloro-7-fluoro-1H-pyrrolo[3,2-c]pyridine. Capot Chemical Co., Ltd. Available at: [Link]

  • Safety Data Sheet - Pyridine. Carl ROTH. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine
© Copyright 2026 BenchChem. All Rights Reserved.